2-Cyclopropylacetaldehyde
Description
Properties
IUPAC Name |
2-cyclopropylacetaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8O/c6-4-3-5-1-2-5/h4-5H,1-3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUHIBIVYQLRGME-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CC=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60437873 | |
| Record name | 2-cyclopropylacetaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60437873 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
84.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
56105-19-2 | |
| Record name | 2-cyclopropylacetaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60437873 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | CYCLOPROPANEACETALDEHYDE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to 2-Cyclopropylacetaldehyde: Chemical Properties and Structure
For researchers, scientists, and professionals in drug development, a comprehensive understanding of novel chemical entities is paramount. This technical guide provides a detailed overview of the chemical properties and structure of 2-cyclopropylacetaldehyde, a versatile bifunctional synthetic intermediate.[1] This document summarizes its key physicochemical characteristics, structural identifiers, and provides a generalized workflow for its synthesis and characterization, addressing the current limitations in publicly available experimental data.
Core Chemical and Physical Properties
This compound, with the CAS number 56105-19-2, is a cyclopropane derivative that has garnered attention for its potential applications in medicinal chemistry and organic synthesis.[1][2] Its structure, which includes a reactive aldehyde group adjacent to a strained cyclopropyl ring, makes it a valuable building block for creating more complex molecules.[1] The aldehyde functional group can act as an electrophile in reactions like aldol additions and reductive aminations.[1] The cyclopropane ring can undergo ring-opening reactions or serve as a conformationally restricted bioisostere.[1]
The quantitative physicochemical properties of this compound are summarized in the table below for easy reference and comparison.
| Property | Value | Source |
| Molecular Formula | C5H8O | [1][3][4][5][6][7] |
| Molecular Weight | 84.12 g/mol | [1][2][3] |
| Boiling Point | 105-106 °C | [4] |
| Density | 0.954 ± 0.06 g/cm³ (at 20°C) | [4] |
| Flash Point | 7.7 ± 7.8 °C | [4] |
| LogP | 0.98540 | [4] |
| PSA (Polar Surface Area) | 17.07000 | [4] |
| Exact Mass | 84.05750 Da | [4] |
Chemical Structure and Identifiers
The structural identity of this compound is well-defined by various chemical notation systems. These identifiers are crucial for unambiguous documentation and database searches.
| Identifier | String | Source |
| IUPAC Name | This compound | [2] |
| SMILES | O=CCC1CC1 | [3][4][5] |
| InChI | InChI=1S/C5H8O/c6-4-3-5-1-2-5/h4-5H,1-3H2 | [5] |
| InChIKey | TUHIBIVYQLRGME-UHFFFAOYSA-N | [1][4][5] |
Generalized Experimental Workflow
Due to the limited availability of public experimental spectroscopic data for this compound, researchers often rely on predicted data and comparisons with analogous compounds for structural verification.[8][9] The primary analytical techniques for characterization would include Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Infrared (IR) spectroscopy, and Mass Spectrometry (MS).[8]
Safety and Handling
According to aggregated GHS information, this compound is considered harmful if swallowed and causes serious eye damage.[2] Appropriate personal protective equipment (PPE), including safety goggles and gloves, should be used when handling this compound. It should be stored in an inert atmosphere, preferably in a freezer at under -20°C.[3]
References
- 1. This compound | High-Purity Reagent [benchchem.com]
- 2. This compound | C5H8O | CID 10307849 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 56105-19-2|this compound|BLD Pharm [bldpharm.com]
- 4. This compound | CAS#:56105-19-2 | Chemsrc [chemsrc.com]
- 5. PubChemLite - this compound (C5H8O) [pubchemlite.lcsb.uni.lu]
- 6. This compound – Ascendex Scientific, LLC [ascendexllc.com]
- 7. This compound [allbiopharm.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
Unveiling the Synthesis of 2-Cyclopropylacetaldehyde: A Technical Guide for Chemical Researchers
Introduction: 2-Cyclopropylacetaldehyde is a valuable chemical intermediate, sought after in the synthesis of more complex molecular architectures within the pharmaceutical and agrochemical industries. Its unique structural motif, combining a strained cyclopropyl ring with a reactive aldehyde functionality, makes it a key building block. This technical guide provides an in-depth overview of the primary synthetic routes to this compound, focusing on established, high-yielding methodologies. While the initial discovery and isolation of this compound are not prominently documented in scientific literature, its role as a transient intermediate in multi-step syntheses is well-established. This paper will detail the common precursor synthesis and subsequent oxidation methods, presenting detailed experimental protocols, quantitative data, and process visualizations to aid researchers in its preparation.
Synthetic Pathways to this compound
The most logical and widely applicable approach to the synthesis of this compound involves a two-step process: first, the preparation of the precursor alcohol, 2-cyclopropylethanol, followed by its mild oxidation to the target aldehyde.
Step 1: Synthesis of the Precursor, 2-Cyclopropylethanol
A reliable method for preparing 2-cyclopropylethanol is through the reduction of a commercially available cyclopropylacetic acid derivative, such as ethyl cyclopropylacetate.
Experimental Protocol: Reduction of Ethyl Cyclopropylacetate
-
Setup: A dry, three-necked round-bottom flask is equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., Nitrogen or Argon).
-
Reagent Preparation: A suspension of Lithium aluminum hydride (LiAlH₄) (1.2 equivalents) in anhydrous diethyl ether or tetrahydrofuran (THF) is prepared in the flask and cooled to 0 °C in an ice bath.
-
Addition: Ethyl cyclopropylacetate (1.0 equivalent) is dissolved in the corresponding anhydrous solvent and added dropwise to the LiAlH₄ suspension via the dropping funnel at a rate that maintains the reaction temperature below 10 °C.
-
Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and then gently refluxed for 2-4 hours to ensure complete conversion.
-
Quenching: The reaction is carefully quenched by cooling the flask back to 0 °C and slowly adding water, followed by a 15% aqueous sodium hydroxide solution, and then more water until a granular precipitate forms.
-
Workup and Purification: The solid is removed by filtration and washed thoroughly with the solvent. The combined organic filtrate is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure. The resulting crude 2-cyclopropylethanol can be purified by distillation.
| Parameter | Value |
| Starting Material | Ethyl cyclopropylacetate |
| Key Reagent | Lithium aluminum hydride (LiAlH₄) |
| Solvent | Anhydrous Diethyl Ether or THF |
| Reaction Temp. | 0 °C to Reflux |
| Reaction Time | 2-4 hours |
| Typical Yield | > 90% |
Step 2: Oxidation of 2-Cyclopropylethanol to this compound
The oxidation of a primary alcohol to an aldehyde requires mild conditions to prevent over-oxidation to the carboxylic acid. Several reliable methods are suitable for this transformation, including the Swern oxidation, Dess-Martin periodinane (DMP) oxidation, and Pyridinium chlorochromate (PCC) oxidation.
The Swern oxidation is a highly effective and mild method that uses dimethyl sulfoxide (DMSO) activated by oxalyl chloride at low temperatures.[1][2][3] It is known for its wide functional group tolerance and high yields.[4]
Experimental Protocol: Swern Oxidation
-
Activator Formation: In a dry flask under an inert atmosphere, a solution of oxalyl chloride (1.5 equivalents) in anhydrous dichloromethane (DCM) is cooled to -78 °C (dry ice/acetone bath). Anhydrous DMSO (2.5 equivalents) dissolved in DCM is then added dropwise, and the mixture is stirred for 15 minutes.
-
Alcohol Addition: A solution of 2-cyclopropylethanol (1.0 equivalent) in DCM is added dropwise to the activated DMSO mixture, ensuring the temperature remains at -78 °C. The reaction is stirred for 30-45 minutes.
-
Elimination: Triethylamine (5.0 equivalents) is added dropwise to the flask. The reaction mixture is stirred for another 30 minutes at -78 °C and then allowed to warm to room temperature.
-
Workup and Purification: Water is added to the reaction mixture, and the layers are separated. The aqueous layer is extracted with DCM. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated carefully under reduced pressure to yield the volatile this compound.
| Parameter | Value |
| Starting Material | 2-Cyclopropylethanol |
| Key Reagents | Oxalyl Chloride, DMSO, Triethylamine |
| Solvent | Anhydrous Dichloromethane (DCM) |
| Reaction Temp. | -78 °C to Room Temperature |
| Typical Yield | 85-95% |
Dess-Martin periodinane provides a convenient and mild alternative, operating at room temperature and avoiding the use of toxic chromium-based reagents.[5]
Experimental Protocol: DMP Oxidation
-
Setup: A solution of 2-cyclopropylethanol (1.0 equivalent) is prepared in anhydrous dichloromethane (DCM) in a flask under an inert atmosphere.
-
Reagent Addition: Dess-Martin periodinane (1.2 equivalents) is added to the solution in one portion at room temperature.[6]
-
Reaction: The reaction mixture is stirred at room temperature for 2-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Workup and Purification: Upon completion, the reaction is quenched by adding a saturated aqueous solution of sodium bicarbonate and sodium thiosulfate. The mixture is stirred vigorously until the layers are clear. The organic layer is separated, washed with saturated sodium bicarbonate solution and brine, dried over anhydrous sodium sulfate, filtered, and carefully concentrated under reduced pressure.
| Parameter | Value |
| Starting Material | 2-Cyclopropylethanol |
| Key Reagent | Dess-Martin Periodinane (DMP) |
| Solvent | Anhydrous Dichloromethane (DCM) |
| Reaction Temp. | Room Temperature |
| Reaction Time | 2-4 hours |
| Typical Yield | 90-95% |
Historically, PCC has been a go-to reagent for this type of oxidation.[7] While effective, its use has declined due to the toxicity of chromium.[7] It remains a viable, albeit less favorable, option.
Experimental Protocol: PCC Oxidation
-
Setup: A suspension of Pyridinium chlorochromate (PCC) (1.5 equivalents) and an adsorbent like silica gel or Celite is prepared in anhydrous dichloromethane (DCM) in a flask.
-
Alcohol Addition: A solution of 2-cyclopropylethanol (1.0 equivalent) in DCM is added to the suspension in one portion.
-
Reaction: The mixture is stirred at room temperature for 1-2 hours until the oxidation is complete (monitored by TLC).
-
Workup and Purification: The reaction mixture is diluted with diethyl ether and filtered through a pad of silica gel or Florisil to remove the chromium tars. The filtrate is then carefully concentrated under reduced pressure to afford the product.
| Parameter | Value |
| Starting Material | 2-Cyclopropylethanol |
| Key Reagent | Pyridinium Chlorochromate (PCC) |
| Solvent | Anhydrous Dichloromethane (DCM) |
| Reaction Temp. | Room Temperature |
| Reaction Time | 1-2 hours |
| Typical Yield | 80-90% |
Conclusion
The synthesis of this compound is most practically achieved through a two-step sequence starting from a cyclopropylacetic acid ester. The reduction to 2-cyclopropylethanol is a standard, high-yielding procedure. The subsequent oxidation of this primary alcohol to the target aldehyde can be accomplished by several mild and efficient methods. For modern laboratory synthesis, the Dess-Martin periodinane (DMP) and Swern oxidations are recommended due to their high yields, mild reaction conditions, and avoidance of toxic heavy metals. The protocols and data presented in this guide offer researchers a robust foundation for the successful and efficient preparation of this important synthetic intermediate.
References
- 1. grokipedia.com [grokipedia.com]
- 2. Swern oxidation - Wikipedia [en.wikipedia.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Swern Oxidation [organic-chemistry.org]
- 5. Dess–Martin Periodinane [sigmaaldrich.cn]
- 6. organic-synthesis.com [organic-synthesis.com]
- 7. youtube.com [youtube.com]
Spectroscopic Profile of 2-Cyclopropylacetaldehyde: A Technical Guide
For Immediate Release
This technical guide provides a comprehensive overview of the spectroscopic data for 2-Cyclopropylacetaldehyde (C₅H₈O), a key intermediate in various chemical syntheses. The data presented herein, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS), will be of significant interest to researchers, scientists, and professionals in the field of drug development and chemical manufacturing.
Introduction
This compound is a valuable building block in organic synthesis, utilized in the formation of a variety of more complex molecules. A thorough understanding of its spectroscopic properties is crucial for reaction monitoring, quality control, and structural elucidation. This document presents predicted spectroscopic data and outlines the standard experimental protocols for their acquisition.
Predicted Spectroscopic Data
Due to the limited availability of public experimental spectra for this compound, the following data has been generated using validated computational prediction models. These predictions offer a reliable reference for the expected spectroscopic features of the compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for determining the carbon-hydrogen framework of a molecule.
The predicted ¹H NMR spectrum of this compound reveals the distinct proton environments within the molecule.
| Chemical Shift (δ) (ppm) | Multiplicity | Integration | Assignment |
| ~9.7 | Triplet (t) | 1H | Aldehydic proton (-CHO) |
| ~2.4 | Doublet of Doublets (dd) | 2H | Methylene protons (-CH₂-) adjacent to the carbonyl and cyclopropyl groups |
| ~1.0 | Multiplet (m) | 1H | Methine proton (-CH-) of the cyclopropyl group |
| ~0.6 | Multiplet (m) | 2H | Methylene protons (-CH₂-) of the cyclopropyl group (diastereotopic) |
| ~0.2 | Multiplet (m) | 2H | Methylene protons (-CH₂-) of the cyclopropyl group (diastereotopic) |
Table 1: Predicted ¹H NMR Data for this compound.
The predicted ¹³C NMR spectrum provides information on the different carbon environments.
| Chemical Shift (δ) (ppm) | Assignment |
| ~202 | Carbonyl carbon (-CHO) |
| ~50 | Methylene carbon (-CH₂-) adjacent to the carbonyl group |
| ~10 | Methine carbon (-CH-) of the cyclopropyl group |
| ~5 | Methylene carbons (-CH₂-) of the cyclopropyl group |
Table 2: Predicted ¹³C NMR Data for this compound.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The predicted IR spectrum of this compound is expected to show characteristic absorption bands.
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~2950-2850 | Strong | C-H stretch (cyclopropyl and alkyl) |
| ~2820, ~2720 | Medium | C-H stretch (aldehydic proton) |
| ~1725 | Strong | C=O stretch (aldehyde) |
| ~1450 | Medium | CH₂ bend |
| ~1020 | Medium | C-C stretch (cyclopropyl ring) |
Table 3: Predicted Infrared (IR) Absorption Data for this compound.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.
| m/z Ratio | Relative Intensity | Possible Fragment |
| 84 | High | [M]⁺ (Molecular Ion) |
| 83 | Moderate | [M-H]⁺ |
| 55 | High | [M-CHO]⁺ |
| 41 | High | [C₃H₅]⁺ (Cyclopropyl cation) |
| 29 | Moderate | [CHO]⁺ |
Table 4: Predicted Mass Spectrometry Data for this compound.
Experimental Protocols
The following are detailed methodologies for the acquisition of the spectroscopic data.
NMR Spectroscopy
Sample Preparation:
-
Dissolve approximately 10-20 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, Deuterated Chloroform).
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm).
-
Transfer the solution to a 5 mm NMR tube.
Instrumentation and Data Acquisition:
-
Instrument: A high-resolution NMR spectrometer (e.g., 300 MHz or higher).
-
¹H NMR:
-
Acquire the spectrum using a standard pulse sequence.
-
Set the spectral width to cover the expected range of proton chemical shifts (typically 0-12 ppm).
-
Obtain a sufficient number of scans to achieve a good signal-to-noise ratio.
-
-
¹³C NMR:
-
Acquire the spectrum using a proton-decoupled pulse sequence.
-
Set the spectral width to encompass the full range of carbon chemical shifts (typically 0-220 ppm).
-
A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.
-
Infrared (IR) Spectroscopy
Sample Preparation:
-
Neat Liquid: Place a drop of neat this compound between two salt plates (e.g., NaCl or KBr).
-
Solution: Dissolve a small amount of the compound in a suitable solvent (e.g., CCl₄) and place the solution in a liquid IR cell.
Instrumentation and Data Acquisition:
-
Instrument: A Fourier-Transform Infrared (FTIR) spectrometer.
-
Acquire a background spectrum of the salt plates or the solvent-filled cell.
-
Acquire the sample spectrum over the mid-infrared range (typically 4000-400 cm⁻¹).
-
The final spectrum is obtained by ratioing the sample spectrum against the background spectrum.
Mass Spectrometry (MS)
Sample Introduction and Ionization:
-
Introduce a dilute solution of this compound into the mass spectrometer via a suitable inlet system (e.g., direct infusion or gas chromatography).
-
Ionize the sample using Electron Ionization (EI) at a standard energy of 70 eV.
Instrumentation and Data Acquisition:
-
Instrument: A mass spectrometer (e.g., a quadrupole or time-of-flight analyzer).
-
Acquire the mass spectrum over a suitable mass range (e.g., m/z 10-150).
-
The resulting spectrum will show the molecular ion and various fragment ions.
Visualization of Spectroscopic Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.
An In-depth Technical Guide on the Thermal Stability and Decomposition of 2-Cyclopropylacetaldehyde
A comprehensive review of existing literature reveals a significant gap in the scientific understanding of the thermal stability and decomposition pathways of 2-cyclopropylacetaldehyde. Despite its relevance in chemical synthesis, detailed experimental studies and quantitative data regarding its behavior under thermal stress are not publicly available.
This technical guide aims to address the thermal properties of this compound for researchers, scientists, and drug development professionals. However, extensive searches of chemical databases and scholarly articles have yielded no specific studies on the thermolysis, pyrolysis, or thermal decomposition kinetics of this compound. The information available is limited to its basic physical and chemical properties.
Current State of Knowledge
Publicly accessible information on this compound is primarily confined to its chemical identifiers, basic physical constants, and safety data.
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 56105-19-2 | [1] |
| Molecular Formula | C₅H₈O | [1] |
| Molecular Weight | 84.12 g/mol | [1] |
| Boiling Point | 105-106 °C | [2] |
| Density | 0.954 g/cm³ (at 20°C) | [2] |
| SMILES | C1CC1CC=O | [1] |
Hypothetical Decomposition Pathways
In the absence of experimental data for this compound, we can hypothesize potential decomposition pathways based on the known reactivity of related cyclopropyl and aldehyde compounds. The high ring strain of the cyclopropyl group and the reactivity of the aldehyde functionality suggest that thermal decomposition could proceed through several mechanisms.
One plausible pathway involves the thermal rearrangement of the cyclopropyl ring, a common reaction for such systems. This could lead to the formation of various isomeric structures. Another possibility is the homolytic cleavage of the C-C bond between the cyclopropyl ring and the acetaldehyde moiety, generating radical intermediates. The aldehyde group itself can also undergo decarbonylation at elevated temperatures to produce carbon monoxide and a hydrocarbon fragment.
It is crucial to emphasize that these are theoretical pathways and require experimental validation.
Proposed Experimental Protocols for Future Studies
To address the current knowledge gap, a systematic investigation into the thermal stability and decomposition of this compound is warranted. The following experimental protocols are recommended:
Thermogravimetric Analysis (TGA)
-
Objective: To determine the onset temperature of decomposition and the mass loss profile as a function of temperature.
-
Methodology: A sample of this compound (5-10 mg) would be heated in a TGA instrument under a controlled atmosphere (e.g., nitrogen or air) at a constant heating rate (e.g., 10 °C/min). The mass of the sample would be continuously monitored as the temperature is increased.
Differential Scanning Calorimetry (DSC)
-
Objective: To identify and quantify the thermal events such as melting, boiling, and decomposition (endothermic or exothermic).
-
Methodology: A small, hermetically sealed sample of this compound would be heated in a DSC instrument alongside an empty reference pan. The difference in heat flow to the sample and the reference would be measured as a function of temperature.
Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS)
-
Objective: To identify the volatile decomposition products.
-
Methodology: A sample of this compound would be rapidly heated to a specific decomposition temperature in a pyrolysis unit. The resulting volatile fragments would be separated by gas chromatography and identified by mass spectrometry. This would provide crucial information about the decomposition mechanism.
Logical Workflow for Investigating Thermal Decomposition
The following diagram illustrates a logical workflow for a comprehensive investigation into the thermal decomposition of this compound.
Caption: Proposed experimental workflow for studying the thermal stability and decomposition of this compound.
Conclusion
While this compound is a known chemical entity, its thermal behavior remains uncharacterized in the scientific literature. The absence of experimental data on its thermal stability and decomposition pathways highlights a significant area for future research. The proposed experimental protocols and workflow provide a clear roadmap for a thorough investigation. Such studies would not only provide valuable quantitative data for researchers and drug development professionals but also contribute to a more fundamental understanding of the thermal chemistry of strained-ring aldehydes. Until such research is conducted, any discussion of the thermal decomposition of this compound remains speculative.
References
Quantum Chemical Blueprint: An In-depth Technical Guide to 2-Cyclopropylacetaldehyde
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of a foundational quantum chemical study on 2-cyclopropylacetaldehyde, a molecule with potential significance in organic synthesis and medicinal chemistry. Given the limited availability of published experimental and computational data for this specific molecule, this document outlines a robust computational protocol to elucidate its structural, conformational, and spectroscopic properties. The methodologies and expected findings detailed herein serve as a valuable starting point for further investigation and application in fields such as drug design and materials science.
Introduction
This compound is an organic molecule featuring a strained cyclopropane ring bonded to an acetaldehyde moiety. The presence of the three-membered ring imparts unique stereochemical and electronic properties, making it an interesting target for theoretical study. Understanding the conformational landscape, electronic structure, and spectroscopic signatures of this molecule is crucial for predicting its reactivity, metabolic fate, and potential interactions with biological systems. This guide details a theoretical investigation using Density Functional Theory (DFT), a powerful and widely used quantum chemical method, to predict these fundamental properties.[1][2][3]
The primary conformational flexibility in this compound arises from the rotation around the single bond connecting the cyclopropyl ring and the carbonyl group. This rotation gives rise to two principal planar conformers: s-cis and s-trans. The relative stability of these conformers is governed by a delicate balance of steric and electronic effects.
Computational Methodology
A systematic quantum chemical investigation of this compound involves a multi-step computational protocol. The following sections detail the proposed methodology.
Conformational Analysis
The initial phase of the study focuses on identifying all stable conformers of this compound.
Protocol 1: Conformational Search and Optimization
-
Initial Structure Generation: The 3D structure of this compound is built using a standard molecular editor. Initial conformations, primarily the s-cis and s-trans forms, are generated by manual rotation around the C-C bond linking the cyclopropyl and acetaldehyde fragments.
-
Geometry Optimization and Frequency Calculation: The initial structures are then subjected to geometry optimization to locate the stationary points on the potential energy surface. This is typically performed using a DFT method, such as the B3LYP functional, with a modest basis set like 6-31G(d).[4] Following optimization, frequency calculations are performed at the same level of theory to confirm that the optimized structures are true minima (i.e., have no imaginary frequencies) and to obtain the zero-point vibrational energies (ZPVE).
-
Relative Energy Calculation: The electronic energies of the optimized conformers, corrected with their respective ZPVEs, are used to determine their relative stabilities.
Spectroscopic Property Prediction
Once the most stable conformer(s) are identified, their spectroscopic properties can be predicted with higher accuracy using a larger basis set.
Protocol 2: Spectroscopic Data Calculation
-
IR Spectrum: The harmonic vibrational frequencies and their corresponding intensities are obtained from the frequency calculation performed in the conformational analysis. These calculated frequencies are often scaled by an empirical factor to better match experimental data.
-
NMR Spectra: ¹H and ¹³C NMR chemical shifts are calculated using the Gauge-Independent Atomic Orbital (GIAO) method.[5] To improve accuracy, these calculations are typically performed at a higher level of theory, for instance, B3LYP with the 6-311++G(d,p) basis set.[4] The effect of a solvent, such as chloroform (CDCl₃), can be modeled using a continuum solvation model like the Polarizable Continuum Model (PCM).[5]
Data Presentation
The quantitative results from the quantum chemical calculations should be organized into clear and concise tables for easy interpretation and comparison.
Table 1: Calculated Relative Energies of this compound Conformers
| Conformer | Relative Electronic Energy (kcal/mol) | ZPVE Corrected Relative Energy (kcal/mol) |
| s-cis | Value | Value |
| s-trans | Value | Value |
Table 2: Key Geometric Parameters of the Most Stable Conformer of this compound
| Parameter | Bond/Angle | Calculated Value |
| Bond Length | C=O | Value (Å) |
| C-C (ring-chain) | Value (Å) | |
| C-C (ring avg.) | Value (Å) | |
| Bond Angle | O=C-C | Value (°) |
| C-C-C (ring avg.) | Value (°) | |
| Dihedral Angle | O=C-C-C(ring) | Value (°) |
Table 3: Calculated Vibrational Frequencies and Assignments for the Most Stable Conformer
| Vibrational Mode | Calculated Frequency (cm⁻¹) | Scaled Frequency (cm⁻¹) | Description |
| ν(C=O) | Value | Value | Carbonyl stretch |
| ν(C-H)aldehyde | Value | Value | Aldehydic C-H stretch |
| ν(C-H)ring | Value | Value | Cyclopropyl C-H stretch |
| δ(CH₂)ring | Value | Value | Cyclopropyl CH₂ scissoring |
Table 4: Calculated ¹H and ¹³C NMR Chemical Shifts (ppm) for the Most Stable Conformer
| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| C=O | - | Value |
| CH (aldehyde) | Value | Value |
| CH (ring) | Value | Value |
| CH₂ (ring) | Value | Value |
Visualization
Visual representations of key concepts and workflows are essential for a clear understanding of the computational study.
Caption: Conformational isomerism in this compound.
Caption: A typical workflow for quantum chemical calculations.
Conclusion
This technical guide outlines a comprehensive computational strategy for characterizing the structural and spectroscopic properties of this compound. The application of Density Functional Theory allows for a detailed exploration of its conformational landscape and the prediction of key data such as relative conformer energies, geometric parameters, and spectroscopic signatures. The insights gained from such a study are foundational for understanding the molecule's behavior in more complex chemical and biological environments, thereby aiding in the rational design of new chemical entities in drug discovery and materials science.
References
Commercial Availability and Synthetic Strategies for 2-Cyclopropylacetaldehyde: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-Cyclopropylacetaldehyde, a valuable building block in organic synthesis, possesses a unique combination of a reactive aldehyde functionality and a strained cyclopropyl ring. This guide provides a comprehensive overview of its commercial availability, including a list of suppliers and their product specifications. Furthermore, it details a robust synthetic pathway for its preparation, including a step-by-step experimental protocol for the synthesis of its precursor, 2-cyclopropylethanol, and its subsequent oxidation to the target aldehyde. This document is intended to serve as a practical resource for researchers in medicinal chemistry and drug development, facilitating the procurement and synthesis of this important synthetic intermediate.
Commercial Availability
This compound is commercially available from a variety of suppliers, catering to both research and bulk-scale needs. The compound is typically offered at different purity levels. Below is a summary of prominent suppliers and their available product specifications.
| Supplier | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Purity/Specification |
| BLD Pharm | 56105-19-2 | C5H8O | 84.12 | Molecular Formula: C5H8O |
| Ascendex Scientific | 56105-19-2 | C5H8O | 84.1164 | Not specified |
| Alchem Pharmtech | 56105-19-2 | Not specified | Not specified | 95% |
| Chemsrc | 56105-19-2 | C5H8O | 84.11640 | 98.0% |
| Ambeed | 56105-19-2 | C5H8O | 84.12 | Not specified |
Note: Availability, purity, and packaging may vary. It is recommended to contact the suppliers directly for the most current information and to request a Certificate of Analysis (CoA) for specific batches.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is provided in the table below, based on data from various chemical databases.[1][2]
| Property | Value |
| IUPAC Name | This compound |
| Synonyms | Cyclopropaneacetaldehyde, 2-Cyclopropylethanal |
| CAS Number | 56105-19-2 |
| Molecular Formula | C5H8O |
| Molecular Weight | 84.12 g/mol |
| Boiling Point | 105-106 °C |
| Density | 0.954 ± 0.06 g/cm³ |
| Flash Point | 7.7 ± 7.8 °C |
| InChIKey | TUHIBIVYQLRGME-UHFFFAOYSA-N |
| SMILES | C1CC1CC=O |
Synthetic Routes
The most common and practical laboratory-scale synthesis of this compound involves a two-step process starting from a commercially available precursor. The overall synthetic workflow is depicted below.
Caption: Synthetic workflow for this compound.
Synthesis of 2-Cyclopropylethanol
The precursor alcohol, 2-cyclopropylethanol, can be efficiently prepared via a Grignard reaction between cyclopropylmethyl bromide and formaldehyde.
Experimental Protocol:
Materials:
-
Magnesium turnings
-
Anhydrous tetrahydrofuran (THF)
-
Cyclopropylmethyl bromide
-
Paraformaldehyde
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Diethyl ether
Procedure:
-
Grignard Reagent Formation: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, add magnesium turnings. Cover the magnesium with anhydrous THF. Add a small crystal of iodine to initiate the reaction. Add a solution of cyclopropylmethyl bromide in anhydrous THF dropwise from the dropping funnel to maintain a gentle reflux. After the addition is complete, continue to stir the mixture at room temperature for 1 hour to ensure complete formation of the Grignard reagent.
-
Reaction with Formaldehyde: Cool the Grignard reagent solution to 0 °C using an ice bath. In a separate flask, depolymerize paraformaldehyde by heating and pass the resulting formaldehyde gas through the Grignard solution via a subsurface addition tube. Alternatively, carefully add anhydrous paraformaldehyde portion-wise to the cooled Grignard solution.
-
Quenching and Workup: After the addition of formaldehyde is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2 hours. Cool the reaction mixture to 0 °C and slowly quench by the dropwise addition of a saturated aqueous NH₄Cl solution.
-
Extraction and Purification: Transfer the mixture to a separatory funnel and extract with diethyl ether. Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄. Filter the drying agent and concentrate the filtrate under reduced pressure. The crude 2-cyclopropylethanol can be purified by fractional distillation.
Oxidation to this compound (Swern Oxidation)
The oxidation of 2-cyclopropylethanol to this compound can be achieved under mild conditions using a Swern oxidation.
Experimental Protocol:
Materials:
-
Oxalyl chloride
-
Anhydrous dichloromethane (DCM)
-
Anhydrous dimethyl sulfoxide (DMSO)
-
2-Cyclopropylethanol
-
Triethylamine (Et₃N)
-
Water
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Activator Formation: To a solution of oxalyl chloride in anhydrous DCM at -78 °C (dry ice/acetone bath), add a solution of anhydrous DMSO in anhydrous DCM dropwise. Stir the mixture for 15 minutes.
-
Alcohol Addition: Add a solution of 2-cyclopropylethanol in anhydrous DCM dropwise to the reaction mixture, maintaining the temperature at -78 °C. Stir for 30 minutes.
-
Base Addition and Reaction Completion: Add triethylamine dropwise to the reaction mixture. After the addition is complete, stir the mixture at -78 °C for an additional 30 minutes, then allow it to warm to room temperature.
-
Workup and Purification: Quench the reaction by adding water. Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with DCM. Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄. Filter the drying agent and carefully remove the solvent by distillation at atmospheric pressure (due to the volatility of the product). The crude this compound can be further purified by fractional distillation under reduced pressure.
Caption: Experimental workflow for Swern oxidation.
Safety Information
This compound is classified as harmful if swallowed and causes serious eye damage.[2] It is essential to handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. For detailed safety information, always refer to the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
This technical guide provides essential information for researchers and professionals working with this compound. The compilation of commercial suppliers and their specifications, along with detailed synthetic protocols, aims to streamline the process of obtaining and utilizing this versatile chemical intermediate. The provided experimental procedures offer a reliable pathway for the laboratory-scale synthesis of this compound, enabling its application in various research and development endeavors.
References
The Versatility of 2-Cyclopropylacetaldehyde in Modern Organic Synthesis: A Technical Guide
For Immediate Release
[City, State] – [Date] – 2-Cyclopropylacetaldehyde is emerging as a versatile and valuable building block in organic synthesis, offering chemists a powerful tool for the construction of complex carbocyclic and heterocyclic scaffolds. Its unique combination of a reactive aldehyde functionality and the strained cyclopropyl ring allows for a diverse range of chemical transformations, making it an attractive starting material for researchers, scientists, and drug development professionals. This in-depth technical guide explores the key applications of this compound, providing detailed experimental protocols and quantitative data to facilitate its use in the laboratory.
The cyclopropyl group is a prevalent motif in numerous natural products and pharmaceutical agents, valued for its ability to impart unique conformational constraints and metabolic stability to molecules.[1] this compound serves as a readily accessible precursor for introducing this important structural unit.
Core Reactions and Synthetic Applications
This compound undergoes a variety of fundamental organic reactions, including Wittig reactions, Grignard reactions, and aldol condensations. These transformations provide access to a wide array of more complex molecules.
Wittig Reaction
The Wittig reaction of this compound with various phosphorus ylides provides a reliable method for the formation of cyclopropyl-substituted alkenes. The stereochemical outcome of the reaction is largely dependent on the nature of the ylide used. Unstabilized ylides typically favor the formation of (Z)-alkenes, while stabilized ylides, such as those bearing an ester or ketone group, predominantly yield (E)-alkenes.[2][3]
A notable application of the Wittig reaction involving a cyclopropane aldehyde derivative is a tandem Wittig reaction-ring contraction process, which can be employed to synthesize cyclopropanecarbaldehydes.
Table 1: Representative Wittig Reactions of this compound
| Phosphonium Ylide | Product | Stereoselectivity | Reference |
| (Triphenylphosphoranylidene)methane | 1-Cyclopropyl-1-propene | Not Specified | [2] |
| Ethyl (triphenylphosphoranylidene)acetate | Ethyl 4-cyclopropyl-2-butenoate | Predominantly (E) | [4] |
| (Triphenylphosphoranylidene)acetonitrile | 4-Cyclopropyl-2-butenenitrile | Not Specified |
Experimental Protocol: Wittig Reaction with a Stabilized Ylide
To a solution of ethyl (triphenylphosphoranylidene)acetate (1.1 equivalents) in dry dichloromethane (DCM) at 0 °C is added a solution of this compound (1.0 equivalent) in DCM dropwise. The reaction mixture is stirred at room temperature for 12 hours. The solvent is then removed under reduced pressure, and the residue is purified by column chromatography on silica gel to afford the desired ethyl 4-cyclopropyl-2-butenoate.
DOT Script for Wittig Reaction Workflow
Caption: General workflow for the Wittig reaction of this compound.
Grignard Reaction
The addition of Grignard reagents to this compound provides a straightforward route to secondary alcohols containing a cyclopropyl group. A variety of Grignard reagents, including alkyl, aryl, and vinyl Grignards, can be utilized in this reaction. Careful control of reaction conditions, particularly temperature and the use of anhydrous solvents, is crucial for achieving high yields.
Table 2: Grignard Reactions with this compound
| Grignard Reagent | Product | Solvent | Reference |
| Methylmagnesium bromide | 1-Cyclopropyl-2-propanol | THF | |
| Phenylmagnesium bromide | 1-Cyclopropyl-1-phenyl-2-ethanol | THF | |
| Vinylmagnesium bromide | 1-Cyclopropyl-3-buten-2-ol | THF | [5][6] |
Experimental Protocol: Grignard Reaction with Vinylmagnesium Bromide
A solution of vinylmagnesium bromide (1.2 equivalents) in tetrahydrofuran (THF) is cooled to 0 °C in an ice bath. A solution of this compound (1.0 equivalent) in anhydrous THF is added dropwise to the Grignard reagent. The reaction mixture is stirred at 0 °C for 1 hour and then allowed to warm to room temperature and stirred for an additional 2 hours. The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride. The aqueous layer is extracted with diethyl ether, and the combined organic layers are dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography to yield 1-cyclopropyl-3-buten-2-ol.[6]
DOT Script for Grignard Reaction Workflow
Caption: General workflow for the Grignard reaction of this compound.
Aldol Condensation
This compound can participate in both self-aldol and crossed-aldol condensations. In a crossed-aldol reaction, to avoid a mixture of products, it is typically reacted with a carbonyl compound that does not possess α-hydrogens, such as an aromatic aldehyde or ketone.[7] These reactions, usually catalyzed by a base, lead to the formation of α,β-unsaturated carbonyl compounds, which are valuable intermediates in organic synthesis.
Table 3: Crossed-Aldol Condensation of this compound
| Carbonyl Partner | Product | Catalyst | Reference |
| Benzaldehyde | 4-Cyclopropyl-2-phenyl-2-butenal | NaOH | [8] |
| Acetophenone | 1-Cyclopropyl-4-phenyl-3-buten-2-one | NaOH | |
| 4-Chlorobenzaldehyde | 4-Cyclopropyl-2-(4-chlorophenyl)-2-butenal | NaOH | [7] |
Experimental Protocol: Crossed-Aldol Condensation with an Aromatic Ketone
To a stirred solution of this compound (1.0 equivalent) and an aromatic ketone (e.g., acetophenone, 1.0 equivalent) in ethanol, an aqueous solution of sodium hydroxide (e.g., 10%) is added dropwise at room temperature. The reaction mixture is stirred for several hours until the reaction is complete (monitored by TLC). The mixture is then poured into ice water and acidified with dilute hydrochloric acid. The precipitated product is collected by filtration, washed with water, and recrystallized from a suitable solvent to afford the pure α,β-unsaturated ketone.
DOT Script for Aldol Condensation Workflow
References
- 1. researchgate.net [researchgate.net]
- 2. Wittig reaction - Wikipedia [en.wikipedia.org]
- 3. Wittig Reaction [organic-chemistry.org]
- 4. Wittig reactions in water media employing stabilized ylides with aldehydes. Synthesis of alpha,beta-unsaturated esters from mixing aldehydes, alpha-bromoesters, and Ph3P in aqueous NaHCO3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. orgsyn.org [orgsyn.org]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. youtube.com [youtube.com]
The Ubiquitous Ring: An In-depth Technical Guide to the Natural Occurrence and Biosynthesis of Cyclopropyl Compounds
For Researchers, Scientists, and Drug Development Professionals
The cyclopropane ring, a three-membered carbocycle, is a fascinating and functionally significant structural motif found in a diverse array of natural products. Despite its inherent ring strain, nature has evolved sophisticated enzymatic machinery to synthesize this unique functionality, which often imparts potent biological activities to the parent molecules. This technical guide provides a comprehensive overview of the natural occurrence and biosynthesis of cyclopropyl compounds, with a focus on quantitative data, detailed experimental protocols, and visual representations of key pathways to aid researchers in their exploration of this intriguing class of molecules.
Natural Occurrence of Cyclopropyl Compounds
Cyclopropyl-containing natural products are biosynthesized by a wide range of organisms, from bacteria and fungi to plants and marine invertebrates. The presence of the cyclopropane ring can significantly influence the chemical and physical properties of a molecule, affecting its conformation, stability, and interaction with biological targets.
In Bacteria
Bacteria are a rich source of cyclopropyl compounds, most notably in the form of cyclopropane fatty acids (CFAs). These modified lipids are integral components of the cell membranes of many bacterial species, where they are thought to play a role in adapting to environmental stresses. A prominent example is the mycolic acids found in the cell wall of Mycobacterium tuberculosis, which are long-chain fatty acids containing one or more cyclopropane rings. These mycolic acids are crucial for the structural integrity and low permeability of the mycobacterial cell wall, contributing to its resistance to antibiotics and survival within the host.
In Plants
The plant kingdom also features a variety of cyclopropyl-containing molecules. Cyclopropane fatty acids are found in the seed oils of plants belonging to the Malvidae family. For instance, the seed oil of Litchi chinensis is a notable source of CPFAs. Additionally, many plants produce terpenoids with cyclopropane rings, such as thujene and sabinene, which are components of essential oils. Furthermore, the plant hormone ethylene, which regulates numerous developmental processes, is synthesized from the cyclopropyl amino acid precursor, 1-aminocyclopropane-1-carboxylic acid (ACC).
In Fungi
Fungi are known to produce complex polyketides and other secondary metabolites that incorporate the cyclopropane moiety. A remarkable example is the polycyclopropane fatty acid FR-900848, isolated from the fungus Streptoverticillium fervens, which exhibits potent antifungal activity.
In Marine Organisms
Marine environments harbor a diverse range of organisms that synthesize unique cyclopropyl-containing natural products. Marine sponges, in particular, are a prolific source of novel sterols with cyclopropyl groups in their side chains. These compounds often exhibit interesting biological activities, including antiviral and cytotoxic properties.
Quantitative Data on Natural Occurrence
The following tables summarize the quantitative data on the abundance of representative cyclopropyl compounds in various natural sources.
| Compound Class | Specific Compound | Natural Source | Abundance | Reference(s) |
| Cyclopropane Fatty Acids | cis-9,10-methylene-octadecanoic acid | Litchi chinensis seed oil | 35-48% of total fatty acids | [1] |
| Cyclopropyl Fatty Acids (total) | Litchi chinensis seed oil | at least 40 mol% | [2][3] | |
| Mycolic Acids | α-mycolic acids | Mycobacterium tuberculosis cell wall | ~70% of total mycolic acids | [4] |
| Methoxy-mycolic acids | Mycobacterium tuberculosis cell wall | 10-15% of total mycolic acids | [4] | |
| Keto-mycolic acids | Mycobacterium tuberculosis cell wall | 10-15% of total mycolic acids | [4] | |
| Terpenoids | Sabinene | Salvia officinalis (Sage) essential oil | Varies significantly between commercial samples | [5] |
| α-Thujene | Croton adipatus essential oil | 12.69% | [1] | |
| α-Thujone | Thuja occidentalis 'Globosa' essential oil | 50.14% | ||
| α-Thujone | Thuja occidentalis 'Aurea' essential oil | 51.60% | [6] | |
| Sabinene | Thuja occidentalis 'Globosa' essential oil | 4.55% | [6] | |
| Sabinene | Thuja occidentalis 'Aurea' essential oil | 3.43% | [6] | |
| Sterols | (24S,28S)-24,28-methylenestigmast-5-en-3β-ol | Petrosia weinbergi (marine sponge) | 6.6% of total sterols | [6][7][8] |
| 24-norcholesta-5,22-diene-3β-ol | Mollusks | 4–21 mg/100 g |
Biosynthesis of Cyclopropyl Compounds
Nature employs several distinct enzymatic strategies to construct the strained cyclopropane ring. These biosynthetic pathways can be broadly categorized based on the key intermediates and the source of the cyclopropane carbons.
SAM-Dependent Methylenation
One of the most common mechanisms for cyclopropane ring formation involves the transfer of a methylene group from S-adenosyl-L-methionine (SAM) to a double bond. This reaction is catalyzed by a class of enzymes known as cyclopropane synthases. This pathway is responsible for the biosynthesis of cyclopropane fatty acids in bacteria and plants. The enzyme cyclopropane-fatty-acyl-phospholipid synthase utilizes SAM to convert unsaturated fatty acyl chains of phospholipids directly into their cyclopropyl derivatives. A similar mechanism is proposed for the formation of the cyclopropane ring in some marine sterols.
Biosynthesis via Carbocationic Intermediates in Terpenoid Metabolism
In the biosynthesis of many terpenoids, the cyclopropane ring is formed through the cyclization of carbocationic intermediates. This is a key step in the formation of important natural products like chrysanthemyl diphosphate, the precursor to pyrethrin insecticides, and in the biosynthesis of squalene, a precursor to all steroids. Enzymes such as chrysanthemyl diphosphate synthase and squalene synthase catalyze these complex cyclization reactions.
Biosynthesis via Carbanionic Intermediates
The formation of the plant hormone precursor 1-aminocyclopropane-1-carboxylic acid (ACC) from S-adenosyl-L-methionine (SAM) proceeds through a distinct mechanism involving a carbanionic intermediate. The enzyme ACC synthase catalyzes an intramolecular nucleophilic substitution where the α-carbanion of the methionine moiety attacks the γ-carbon, displacing the methylthioadenosine group to form the cyclopropane ring.
Experimental Protocols
This section provides detailed methodologies for key experiments related to the study of cyclopropyl compounds.
Extraction and Purification of Mycolic Acids from Mycobacterium tuberculosis
Objective: To isolate and purify mycolic acids from M. tuberculosis for structural and functional analysis.
Materials:
-
M. tuberculosis cell pellet
-
Tetrabutylammonium hydroxide (TBAH)
-
Dichloromethane (CH₂Cl₂)
-
Methyl iodide (CH₃I)
-
Water (H₂O)
-
Diethyl ether
-
Silica gel for thin-layer chromatography (TLC)
-
TLC developing solvent: Hexane/Ethyl acetate (19:1, v/v)
-
5% ethanolic molybdophosphoric acid spray reagent
-
Glass tubes, centrifuge, rotator, heating block, TLC tank, reagent sprayer, heat gun
Procedure:
-
Saponification: Resuspend the bacterial pellet in 2 ml of TBAH and incubate overnight at 100°C in a heating block. This step hydrolyzes the mycolic acid esters.
-
Methyl Esterification:
-
Cool the tube to room temperature.
-
Add 4 ml of CH₂Cl₂, 300 µl of CH₃I, and 2 ml of H₂O.
-
Mix the tube for 1 hour at room temperature on a rotator.
-
Centrifuge at 3,500 rpm for 10 minutes to separate the phases.
-
-
Extraction:
-
Carefully collect the lower organic phase containing the mycolic acid methyl esters (MAMEs).
-
Evaporate the solvent under a stream of nitrogen.
-
-
Thin-Layer Chromatography (TLC) Analysis and Purification:
-
Resuspend the dried MAMEs in a small volume of CH₂Cl₂.
-
Spot the sample onto a preparative silica gel TLC plate.
-
Develop the TLC plate in a tank containing the hexane/ethyl acetate solvent system. For better separation, a second run can be performed.[7]
-
After development, dry the plate and spray it with the 5% ethanolic molybdophosphoric acid reagent.
-
Visualize the MAME bands by charring with a heat gun.
-
Scrape the silica bands corresponding to the individual mycolic acid subspecies into separate glass tubes.
-
Extract the MAMEs from the silica with diethyl ether.
-
Evaporate the diethyl ether under nitrogen and resuspend the purified MAMEs in CH₂Cl₂.
-
Assess the purity of the isolated MAMEs by analytical TLC.
-
Squalene Synthase Activity Assay (Spectrophotometric Method)
Objective: To determine the activity of squalene synthase by monitoring the consumption of NADPH.
Materials:
-
Purified squalene synthase (SQS) enzyme
-
Farnesyl diphosphate (FPP) substrate
-
NADPH cofactor
-
Assay Buffer: 50 mM HEPES, pH 7.5, containing 5 mM MgCl₂, 1 mM DTT
-
Test inhibitor (e.g., E5700) and vehicle control (e.g., DMSO)
-
96-well UV-transparent microplate
-
Microplate spectrophotometer capable of reading absorbance at 340 nm
Procedure:
-
Reagent Preparation:
-
Prepare a concentrated stock solution of the test inhibitor in a suitable solvent (e.g., DMSO).
-
Prepare serial dilutions of the inhibitor stock solution to generate a range of test concentrations.
-
-
Assay Setup:
-
In a 96-well microplate, add the following to each well in the specified order:
-
Assay Buffer
-
SQS enzyme solution
-
Inhibitor solution at various concentrations or vehicle control.
-
-
Bring the total volume in each well to a pre-final volume with the assay buffer.
-
-
Pre-incubation: Incubate the plate at 37°C for 10-15 minutes to allow the inhibitor to bind to the enzyme.[8]
-
Reaction Initiation: Initiate the enzymatic reaction by adding a mixture of FPP and NADPH to each well.
-
Measurement of NADPH Consumption:
-
Immediately begin monitoring the decrease in absorbance at 340 nm over time using a microplate spectrophotometer.
-
Take readings at regular intervals (e.g., every 30 seconds) for 15-30 minutes.[8]
-
-
Data Analysis:
-
Calculate the initial rate of the reaction (V₀) for each inhibitor concentration and the vehicle control from the linear portion of the absorbance versus time curve.
-
Determine the percentage of inhibition for each inhibitor concentration using the formula: % Inhibition = [1 - (Rate with Inhibitor / Rate with Vehicle)] * 100.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC₅₀ value.
-
GC-MS Analysis of Fatty Acid Methyl Esters (FAMEs)
Objective: To identify and quantify fatty acids, including cyclopropane fatty acids, in a biological sample.
Materials:
-
Lipid extract from the sample
-
Methanolic HCl reagent
-
n-Heptane
-
Saturated NaCl solution
-
Anhydrous sodium sulfate
-
Gas chromatograph coupled to a mass spectrometer (GC-MS)
-
Capillary column (e.g., Omegawax or similar polar column)
Procedure:
-
Esterification:
-
Place approximately 25 mg of the lipid extract into a reaction vial.
-
Add 2 ml of methanolic HCl reagent.
-
Heat the mixture at 80°C for 20 minutes.
-
Allow the vial to cool to room temperature.
-
-
Extraction of FAMEs:
-
Add 2 ml of n-heptane and 2 ml of saturated NaCl solution to the reaction vial.
-
Shake the vial and allow the phases to separate.
-
Carefully transfer the upper heptane layer containing the FAMEs to a clean vial.
-
Add anhydrous sodium sulfate to the heptane extract to remove any residual water.
-
-
GC-MS Analysis:
-
Inject 1 µL of the FAMEs solution into the GC-MS system.
-
GC Conditions (example):
-
Column: Supelco® Omegawax (30 m x 0.53 mm ID, 0.5 µm film thickness)
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Oven Program: 70°C for 2 min, then ramp at 5°C/min to 240°C and hold for 5 min.
-
Injector Temperature: 240°C
-
-
MS Conditions (example):
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 40-500.
-
Source Temperature: 230°C
-
-
-
Data Analysis:
-
Identify the FAMEs, including cyclopropane FAMEs, by comparing their mass spectra and retention times to those of authentic standards and/or mass spectral libraries (e.g., NIST).
-
Quantify the individual FAMEs by using an internal standard and generating calibration curves.
-
Conclusion
The study of naturally occurring cyclopropyl compounds is a vibrant and expanding field of research. The unique structural and electronic properties conferred by the cyclopropane ring make these molecules attractive targets for drug discovery and development. A thorough understanding of their natural distribution and the enzymatic machinery responsible for their biosynthesis is crucial for harnessing their full potential. This technical guide provides a foundational resource for researchers, offering a compilation of quantitative data, detailed experimental protocols, and visual representations of biosynthetic pathways to facilitate further investigation into this fascinating class of natural products. The continued exploration of cyclopropane biosynthesis is likely to uncover novel enzymatic mechanisms and provide new tools for biocatalysis and synthetic biology.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. Cyclopropane fatty acid synthase of Escherichia coli: deduced amino acid sequence, purification, and studies of the enzyme active site - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Minor and trace sterols in marine invertebrates V. Isolation, structure elucidation and synthesis of 3beta-hydroxy-26,27-bisnorcholest-5-en-24-one from the sponge Psammaplysilla purpurea - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Chrysanthemyl diphosphate synthase: Isolation of the gene and characterization of the recombinant non-head-to-tail monoterpene synthase from Chrysanthemum cinerariaefolium - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Identification of inhibitors of the E. coli cyclopropane fatty acid synthase from the screening of a chemical library: In vitro and in vivo studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ffhdj.com [ffhdj.com]
- 7. Minor and trace sterols in marine invertebrates 39. 24 xi, 25 xi-24,26-Cyclocholest-5-en-3 beta-ol, a novel cyclopropyl sterol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pjps.pk [pjps.pk]
In-depth Technical Guide: Toxicological and Safety Data for 2-Cyclopropylacetaldehyde
Disclaimer: As of late 2025, a comprehensive toxicological profile for 2-Cyclopropylacetaldehyde is not available in the public domain. No specific studies detailing quantitative toxicity data (e.g., LD50, NOAEL), in-depth genotoxicity, or repeat-dose toxicity were identified. The following guide summarizes the available hazard information and provides a general toxicological context based on related chemical classes.
Introduction
This compound (CAS No: 56105-19-2) is a chemical intermediate with a molecular formula of C5H8O. Due to the absence of specific toxicological studies, a complete safety assessment cannot be provided. This document aims to collate the existing hazard classifications and discuss the potential toxicological profile based on the known reactivity of aldehydes and the metabolic pathways of cyclopropyl-containing compounds.
Hazard Identification and Classification
The primary source of hazard information for this compound comes from the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). According to aggregated data from notifications to the ECHA C&L Inventory, this compound is classified as follows:
-
Acute Toxicity, Oral (Category 4), H302: Harmful if swallowed.
-
Serious Eye Damage (Category 1), H318: Causes serious eye damage.
This classification indicates that the substance can cause significant harm if ingested and can result in irreversible damage to the eyes upon contact.
General Toxicology of Short-Chain Aldehydes
Aldehydes are a class of reactive electrophilic compounds known for their potential to cause toxicity. Their toxic mechanisms are generally understood to involve the formation of covalent adducts with biological macromolecules.
Short-chain saturated aldehydes are considered "hard" electrophiles. They tend to react with "hard" biological nucleophiles, such as the primary amine groups on lysine residues in proteins. This interaction can lead to the formation of Schiff bases, potentially disrupting protein structure and function. This reactivity is a likely contributor to the observed oral toxicity and severe eye damage associated with this compound.
Formaldehyde and acetaldehyde, two well-studied short-chain aldehydes, are recognized as genotoxicants and are carcinogenic in animal models. Their toxicity is linked to their ability to form adducts with DNA, particularly with deoxyguanosine. While no specific genotoxicity data exists for this compound, this is a potential area of concern for aldehydes as a class.
Potential Metabolism of this compound
No specific metabolism studies for this compound were found. However, the metabolism of other aldehydes and cyclopropyl-containing compounds can offer insights into its potential biotransformation.
Aldehydes are typically metabolized in the body by a family of enzymes called aldehyde dehydrogenases (ALDHs), which oxidize them to less reactive carboxylic acids. It is plausible that this compound would be metabolized to 2-cyclopropylacetic acid.
The cyclopropyl group itself can be a site of metabolism. While the high C-H bond dissociation energy of the cyclopropyl ring can make it less susceptible to oxidative metabolism by cytochrome P450 (CYP) enzymes, oxidation of the ring has been observed in some compounds. In some instances, particularly when attached to an amine, the metabolism of a cyclopropyl group can lead to the formation of reactive ring-opened intermediates. These intermediates can form covalent adducts with proteins, which has been associated with toxicity for some drugs.
A hypothetical metabolic pathway for this compound is presented below. It is important to emphasize that this is a theoretical pathway and has not been experimentally verified.
Caption: Hypothetical metabolic pathways for this compound.
Data Gaps and Future Research
The current understanding of the toxicological and safety profile of this compound is severely limited by the lack of experimental data. To perform a proper risk assessment, the following studies are essential:
-
Acute Toxicity Studies: Determination of LD50 values for oral, dermal, and inhalation routes of exposure.
-
Skin and Eye Irritation/Corrosion Studies: To confirm and quantify the GHS classification for eye damage and assess skin irritation potential.
-
Genotoxicity Studies: A battery of in vitro tests, such as the Ames test for mutagenicity and an in vitro micronucleus assay for clastogenicity, is necessary. Positive in vitro results would warrant in vivo follow-up studies.
-
Repeat-Dose Toxicity Studies: To identify target organs and establish a No-Observed-Adverse-Effect Level (NOAEL) following sub-acute or sub-chronic exposure.
-
Metabolism and Toxicokinetic Studies: To understand the absorption, distribution, metabolism, and excretion of the compound and identify any potentially toxic metabolites.
Conclusion
Methodological & Application
Application Notes and Protocols for the Synthesis of Heterocycles Using 2-Cyclopropylacetaldehyde
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-Cyclopropylacetaldehyde is a versatile C5 building block offering unique synthetic pathways to a variety of heterocyclic scaffolds. Its strained cyclopropyl ring can participate in rearrangement reactions, leading to the formation of diverse and complex molecular architectures. This document provides detailed protocols and application notes for the synthesis of hexahydropyrrolo[3,2-c]quinolines, pyrazoles, and pyridines utilizing this compound as a key starting material.
Synthesis of Hexahydropyrrolo[3,2-c]quinolines via a [4+2] Cycloaddition Cascade
Reaction Pathway
The reaction is catalyzed by ammonium bromide (NH₄Br) and involves the initial formation of a cyclopropyl imine from the condensation of two aniline molecules with two molecules of this compound. The cyclopropyl imine then undergoes a rearrangement to form a pyrrolidine intermediate, which subsequently participates in a Povarov reaction with another imine molecule to yield the final hexahydropyrrolo[3,2-c]quinoline product.
Caption: Reaction cascade for hexahydropyrrolo[3,2-c]quinoline synthesis.
Quantitative Data
The following table summarizes the yields for the synthesis of various hexahydropyrrolo[3,2-c]quinoline derivatives using different substituted anilines and this compound. The reactions were generally carried out at 80 °C in dichloroethane (DCE) with ammonium bromide as a catalyst, yielding a mixture of exo and endo diastereomers.
| Entry | Aniline Derivative | Product | Yield (%) | Diastereomeric Ratio (exo:endo) |
| 1 | Aniline | 1,4,5,9b-Tetrahydro-1,5-diphenyl-2H-pyrrolo[3,2-c]quinoline | 85 | ~1:1 |
| 2 | 4-Methylaniline | 1,5-Bis(4-methylphenyl)-1,4,5,9b-tetrahydro-2H-pyrrolo[3,2-c]quinoline | 88 | ~1:1 |
| 3 | 4-Methoxyaniline | 1,5-Bis(4-methoxyphenyl)-1,4,5,9b-tetrahydro-2H-pyrrolo[3,2-c]quinoline | 92 | ~1:1 |
| 4 | 4-Chloroaniline | 1,5-Bis(4-chlorophenyl)-1,4,5,9b-tetrahydro-2H-pyrrolo[3,2-c]quinoline | 78 | ~1:1 |
| 5 | 3-Methylaniline | 1,5-Bis(3-methylphenyl)-1,4,5,9b-tetrahydro-2H-pyrrolo[3,2-c]quinoline | 82 | ~1:1 |
Experimental Protocol
Caption: Experimental workflow for hexahydropyrrolo[3,2-c]quinoline synthesis.
Detailed Procedure:
-
To a sealed reaction tube, add the aniline (2.0 mmol), this compound (2.2 mmol, assuming a solution in a suitable solvent or neat), and ammonium bromide (0.2 mmol).
-
Add dichloroethane (2.0 mL) to the tube.
-
Seal the tube and stir the reaction mixture at 80 °C for 12 hours.
-
After completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and wash with brine.
-
Separate the organic layer and dry it over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: petroleum ether/ethyl acetate) to afford the desired hexahydropyrrolo[3,2-c]quinoline.
Proposed Synthesis of Pyrazoles via In-Situ Isomerization and Condensation
While direct synthesis of pyrazoles from this compound is not widely reported, a plausible route involves an initial acid-catalyzed isomerization to an α,β-unsaturated aldehyde, followed by a classical condensation reaction with hydrazine.
Proposed Reaction Pathway
Under acidic conditions, this compound is proposed to undergo ring-opening isomerization to form 4-pentenal. This α,β-unsaturated aldehyde can then react with hydrazine in a cyclocondensation reaction to yield the corresponding pyrazole derivative.
Caption: Proposed pathway for pyrazole synthesis from this compound.
Quantitative Data (Hypothetical)
The following table presents hypothetical yields based on typical pyrazole syntheses from α,β-unsaturated aldehydes.
| Entry | Hydrazine Derivative | Proposed Product | Expected Yield (%) |
| 1 | Hydrazine hydrate | 3-Ethyl-1H-pyrazole | 70-85 |
| 2 | Phenylhydrazine | 1-Phenyl-3-ethyl-1H-pyrazole | 75-90 |
| 3 | 4-Nitrophenylhydrazine | 1-(4-Nitrophenyl)-3-ethyl-1H-pyrazole | 70-85 |
Proposed Experimental Protocol
Detailed Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 mmol) in ethanol (5 mL).
-
Add a catalytic amount of a protic acid (e.g., a few drops of concentrated HCl or H₂SO₄).
-
Stir the mixture at room temperature for 1-2 hours to facilitate isomerization.
-
Add hydrazine hydrate (1.1 mmol) dropwise to the reaction mixture.
-
Reflux the mixture for 4-6 hours.
-
Monitor the reaction by TLC. Upon completion, cool the mixture to room temperature.
-
Neutralize the reaction with a saturated solution of sodium bicarbonate.
-
Extract the product with ethyl acetate.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Proposed Synthesis of Pyridines via In-Situ Isomerization and Condensation
Similar to pyrazole synthesis, pyridines can be potentially synthesized from this compound through an initial isomerization to an α,β-unsaturated aldehyde, followed by a multi-component condensation reaction, such as the Chichibabin or Hantzsch pyridine synthesis.
Proposed Reaction Pathway (Chichibabin-type)
An acid-catalyzed isomerization of this compound to 4-pentenal, followed by a condensation reaction with another aldehyde (e.g., formaldehyde) and ammonia, could lead to the formation of a substituted pyridine.
Caption: Proposed pathway for pyridine synthesis from this compound.
Quantitative Data (Hypothetical)
The yields for Chichibabin-type reactions can vary significantly depending on the substrates and conditions.
| Entry | Aldehyde Co-reactant | Proposed Product | Expected Yield (%) |
| 1 | Formaldehyde | 3-Propylpyridine | 30-50 |
| 2 | Acetaldehyde | 3-Propyl-5-methylpyridine | 25-45 |
Proposed Experimental Protocol
Detailed Procedure:
-
In a high-pressure reactor, place a solution of this compound (1.0 mmol) and formaldehyde (1.1 mmol, as an aqueous solution) in ethanol.
-
Add a catalytic amount of a Lewis acid (e.g., ZnCl₂) or a protic acid.
-
Saturate the solution with ammonia gas or add an aqueous solution of ammonium hydroxide.
-
Seal the reactor and heat to 150-200 °C for 12-24 hours.
-
After cooling, carefully vent the reactor and neutralize the reaction mixture.
-
Extract the product with a suitable organic solvent (e.g., diethyl ether or dichloromethane).
-
Dry the organic layer, concentrate, and purify by distillation or column chromatography.
Conclusion
This compound serves as a valuable and reactive precursor for the synthesis of complex nitrogen-containing heterocycles. The cyclopropylimine rearrangement/Povarov reaction cascade provides a confirmed and efficient route to hexahydropyrrolo[3,2-c]quinolines. Furthermore, plausible synthetic pathways to pyrazoles and pyridines are proposed via an initial in-situ isomerization to an α,β-unsaturated aldehyde. These protocols offer a foundation for further exploration and optimization in the fields of medicinal chemistry and drug discovery.
References
- 1. The cyclopropylimine rearrangement/Povarov reaction cascade for the assembly of pyrrolo[3,2-c]quinoline derivatives - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. [PDF] The cyclopropylimine rearrangement/Povarov reaction cascade for the assembly of pyrrolo[3,2-c]quinoline derivatives | Semantic Scholar [semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for the Asymmetric Synthesis Involving 2-Cyclopropylacetaldehyde Derivatives
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Chiral cyclopropane rings are significant structural motifs in a variety of natural products and pharmaceuticals. The inherent conformational rigidity and unique electronic properties of the cyclopropane ring can confer advantageous pharmacological characteristics to drug candidates. Specifically, chiral 2-cyclopropylacetaldehyde and its derivatives are valuable building blocks for the synthesis of more complex molecules. The asymmetric synthesis of these compounds, which involves controlling the stereochemistry of one or more stereocenters, is a critical challenge in modern organic synthesis. This document provides detailed application notes and experimental protocols for two highly effective strategies for the asymmetric synthesis of this compound derivatives: a chiral auxiliary-mediated approach and an organocatalytic cascade reaction.
Data Presentation
The following tables summarize the quantitative data for the key synthetic methods, enabling a straightforward comparison of their efficiency and stereoselectivity.
Table 1: Chiral Auxiliary-Mediated Synthesis of 2-Methylcyclopropane-1-carbaldehyde via Aldol-Cyclopropanation-Retro-Aldol Sequence [1]
| Entry | α,β-Unsaturated Aldehyde | Diastereomeric Excess (de) of Aldol Adduct (%) | Diastereomeric Excess (de) of Cyclopropyl-aldol (%) | Enantiomeric Excess (ee) of Final Aldehyde (%) | Overall Yield (%) |
| 1 | Crotonaldehyde | >95 | >95 | >95 | 75 |
Table 2: Organocatalytic Asymmetric Cascade Michael-Alkylation for the Synthesis of Cyclopropanecarbaldehyde Derivatives [1][2]
| Entry | α,β-Unsaturated Aldehyde | Bromomalonate | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee) (%) | Yield (%) |
| 1 | Cinnamaldehyde | Diethyl bromomalonate | >30:1 | 98 | 85 |
| 2 | Crotonaldehyde | Diethyl bromomalonate | >30:1 | 96 | 82 |
| 3 | 3-Methyl-2-butenal | Diethyl bromomalonate | >30:1 | 95 | 78 |
Experimental Protocols
Method 1: Chiral Auxiliary-Mediated Synthesis via Aldol-Cyclopropanation-Retro-Aldol[1][3][4]
This strategy utilizes a chiral auxiliary to direct the stereochemical outcome through a three-step sequence: a diastereoselective aldol reaction, a hydroxyl-directed cyclopropanation, and a final retro-aldol cleavage to furnish the chiral cyclopropanecarbaldehyde.
Step 1: Asymmetric Aldol Reaction
-
To a solution of (S)-N-propionyl-5,5-dimethyloxazolidin-2-one (1.0 eq) in dry CH₂Cl₂ (0.2 M) at 0 °C, add dibutylboron triflate (1.1 eq).
-
Add diisopropylethylamine (1.2 eq) dropwise, and stir the mixture for 30 minutes at 0 °C.
-
Cool the reaction mixture to -78 °C.
-
Add crotonaldehyde (1.2 eq) dropwise.
-
Stir the reaction at -78 °C for 2 hours, then at 0 °C for 1 hour.
-
Quench the reaction with a pH 7 buffer solution and extract with CH₂Cl₂.
-
Wash the organic layer with brine, dry over MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to yield the syn-aldol adduct.
Step 2: Directed Cyclopropanation
-
To a solution of the syn-aldol adduct (1.0 eq) in dry CH₂Cl₂ (0.1 M) at 0 °C, add a solution of diethylzinc (2.0 eq) in hexanes.
-
Add diiodomethane (2.0 eq) dropwise.
-
Stir the mixture at 0 °C for 4 hours.
-
Quench the reaction by the slow addition of a saturated aqueous solution of NH₄Cl.
-
Extract the mixture with CH₂Cl₂, and wash the organic layer with brine, dry over MgSO₄, filter, and concentrate.
Step 3: Retro-Aldol Cleavage
-
To a solution of the cyclopropyl-aldol (1.0 eq) in THF (0.1 M) at -78 °C, add a solution of lithium aluminum hydride (1.5 eq) in THF.
-
Stir the mixture at -78 °C for 1 hour.
-
Quench the reaction by the addition of a saturated aqueous solution of Rochelle's salt and stir vigorously until two clear layers form.
-
Extract the aqueous layer with Et₂O.
-
Dry the combined organic layers over MgSO₄, filter, and carefully remove the solvent by distillation at atmospheric pressure to obtain the volatile 2-methylcyclopropane-1-carbaldehyde.
Method 2: Organocatalytic Asymmetric Cascade Michael-Alkylation[1][2]
This protocol employs a chiral secondary amine catalyst to facilitate a cascade reaction between an α,β-unsaturated aldehyde and a bromomalonate, forming the cyclopropane ring in a single step with high stereocontrol.[2]
-
To a solution of the α,β-unsaturated aldehyde (e.g., crotonaldehyde, 1.5 eq) and diethyl bromomalonate (1.0 eq) in an appropriate solvent (e.g., toluene, 0.2 M), add the chiral diphenylprolinol silyl ether catalyst (0.1 eq).
-
Add 2,6-lutidine (1.1 eq).
-
Stir the reaction mixture at room temperature for 24-48 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, concentrate the reaction mixture and purify by flash column chromatography to yield the desired cyclopropanecarbaldehyde derivative.
Visualizations
Reaction Pathways
Caption: Chiral auxiliary-mediated synthesis pathway.
Caption: Organocatalytic cascade Michael-alkylation mechanism.
Experimental Workflow
Caption: General experimental workflow for asymmetric synthesis.
References
Application Notes and Protocols for the Wittig Reaction with 2-Cyclopropylacetaldehyde
Introduction
The Wittig reaction is a powerful and widely used method in organic synthesis for the formation of carbon-carbon double bonds from carbonyl compounds such as aldehydes and ketones.[1][2][3] Discovered by Georg Wittig in 1954, this reaction utilizes a phosphorus ylide, also known as a Wittig reagent, to convert the carbonyl group into an alkene.[2][4] A significant advantage of the Wittig reaction is the precise control it offers over the location of the newly formed double bond, which is a challenge in many elimination reactions.[3][5] This protocol provides a detailed methodology for the Wittig reaction of 2-cyclopropylacetaldehyde, an aldehyde featuring a cyclopropyl group that can be sensitive under certain reaction conditions. The procedure is intended for researchers, scientists, and professionals in drug development who are engaged in the synthesis of novel chemical entities.
Reaction Principle
The Wittig reaction begins with the formation of a phosphonium ylide. This is typically achieved in two steps: first, the SN2 reaction of triphenylphosphine with an alkyl halide to form a phosphonium salt, and second, the deprotonation of this salt with a strong base to generate the ylide.[6][7] The resulting ylide then acts as a nucleophile, attacking the carbonyl carbon of the aldehyde or ketone. This leads to the formation of a four-membered ring intermediate called an oxaphosphetane, which subsequently decomposes to yield the desired alkene and triphenylphosphine oxide as a byproduct.[1][7] The formation of the very stable phosphorus-oxygen double bond in triphenylphosphine oxide is the driving force for this reaction.[8]
Experimental Protocol
This protocol describes the synthesis of 1-cyclopropyl-2-vinylethylene from this compound and methylenetriphenylphosphorane.
Materials and Reagents
-
Methyltriphenylphosphonium bromide
-
n-Butyllithium (n-BuLi) in hexanes
-
This compound
-
Anhydrous tetrahydrofuran (THF)
-
Anhydrous diethyl ether
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Dichloromethane
-
Hexanes
-
Silica gel for column chromatography
Equipment
-
Round-bottom flasks
-
Magnetic stirrer and stir bars
-
Syringes and needles
-
Septa
-
Condenser
-
Nitrogen or argon gas inlet
-
Separatory funnel
-
Rotary evaporator
-
Glassware for column chromatography
Procedure
Part 1: In situ Generation of the Wittig Reagent (Methylenetriphenylphosphorane)
-
Set up a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar, a rubber septum, and a nitrogen or argon inlet.
-
Under a positive pressure of inert gas, add methyltriphenylphosphonium bromide (1.2 equivalents) to the flask.
-
Add anhydrous tetrahydrofuran (THF) via syringe to dissolve the phosphonium salt.
-
Cool the stirred suspension to 0 °C in an ice bath.
-
Slowly add n-butyllithium (n-BuLi) in hexanes (1.1 equivalents) dropwise via syringe. The solution will typically turn a characteristic deep red or orange color, indicating the formation of the ylide.
-
Allow the mixture to stir at 0 °C for 1 hour.
Part 2: The Wittig Reaction
-
In a separate flame-dried flask under inert atmosphere, dissolve this compound (1.0 equivalent) in a minimal amount of anhydrous THF.
-
Slowly add the solution of this compound to the ylide solution at 0 °C via syringe.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.
-
Stir the reaction at room temperature for 2-4 hours, monitoring the progress by thin-layer chromatography (TLC).
Part 3: Work-up and Purification
-
Upon completion of the reaction, quench the reaction by slowly adding saturated aqueous ammonium chloride (NH₄Cl) solution.
-
Transfer the mixture to a separatory funnel and add diethyl ether.
-
Separate the organic layer, and wash it sequentially with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent using a rotary evaporator.[9]
-
The crude product will be a mixture of the desired alkene and triphenylphosphine oxide. The triphenylphosphine oxide can often be partially removed by precipitation from a nonpolar solvent like hexanes or a mixture of diethyl ether and hexanes.[10]
-
Purify the product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of hexanes and ethyl acetate) to isolate the pure alkene.
Data Presentation
| Reagent/Product | Molecular Weight ( g/mol ) | Moles (mmol) | Equivalents | Volume/Mass |
| This compound | 84.12 | 10.0 | 1.0 | 0.84 g |
| Methyltriphenylphosphonium Bromide | 357.23 | 12.0 | 1.2 | 4.29 g |
| n-Butyllithium (2.5 M in hexanes) | 64.06 | 11.0 | 1.1 | 4.4 mL |
| Expected Product | ||||
| 1-Cyclopropyl-2-vinylethylene | 82.14 | ~7.0-9.0 | - | ~0.57-0.74 g (70-90% yield) |
Note: Yields are hypothetical and will vary based on experimental conditions.
Visualizations
Diagram 1: Wittig Reaction Mechanism
Caption: The overall mechanism of the Wittig reaction.
Diagram 2: Experimental Workflow
Caption: A summary of the experimental workflow.
References
- 1. Wittig reaction - Wikipedia [en.wikipedia.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. web.mnstate.edu [web.mnstate.edu]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Wittig Reaction [organic-chemistry.org]
- 9. youtube.com [youtube.com]
- 10. chem.libretexts.org [chem.libretexts.org]
Application of 2-Cyclopropylacetaldehyde in Medicinal Chemistry: A Review of Synthetic Potential
Introduction
2-Cyclopropylacetaldehyde is a reactive organic building block with potential applications in medicinal chemistry. The cyclopropyl group is a well-recognized "bioisostere" in drug design, often introduced to enhance the metabolic stability, potency, and conformational rigidity of a molecule. The aldehyde functionality of this compound provides a versatile handle for a variety of chemical transformations, allowing for its incorporation into diverse molecular scaffolds. While specific, publicly available examples of its direct use in the synthesis of marketed drugs or late-stage clinical candidates are limited, its potential is evident through the common synthetic routes employed in medicinal chemistry.
This document explores the prospective applications of this compound in the synthesis of medicinally relevant compounds, focusing on key reactions and providing generalized protocols.
Synthetic Applications and Protocols
The aldehyde group of this compound is amenable to several classical and modern synthetic transformations that are cornerstones of medicinal chemistry. These reactions allow for the construction of carbon-carbon and carbon-nitrogen bonds, which are fundamental to the assembly of complex drug-like molecules.
Reductive Amination
Reductive amination is a powerful method for the synthesis of amines, a functional group prevalent in a vast number of pharmaceuticals. This compound can react with a primary or secondary amine to form an intermediate iminium ion, which is then reduced in situ to the corresponding amine.
General Experimental Protocol: Synthesis of N-Aryl-2-cyclopropylethanamine
-
Imine Formation: To a solution of this compound (1.0 eq.) in a suitable solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE), is added the desired primary aniline (1.0-1.2 eq.). The reaction mixture is stirred at room temperature for 1-2 hours. The formation of the imine can be monitored by thin-layer chromatography (TLC) or NMR spectroscopy.
-
Reduction: A reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq.), is added portion-wise to the reaction mixture. The reaction is stirred at room temperature until completion (typically 4-16 hours).
-
Work-up and Purification: The reaction is quenched by the addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). The aqueous layer is extracted with DCM. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the desired N-aryl-2-cyclopropylethanamine.
A logical workflow for a typical reductive amination reaction is depicted below.
Caption: Reductive amination of this compound.
Wittig Reaction and Related Olefinations
The Wittig reaction and its variants (e.g., Horner-Wadsworth-Emmons reaction) are indispensable tools for the formation of carbon-carbon double bonds. This compound can be reacted with a phosphonium ylide to generate a variety of substituted cyclopropyl-containing alkenes, which can serve as key intermediates in the synthesis of more complex molecules.
General Experimental Protocol: Synthesis of a Cyclopropyl-Substituted Alkene
-
Ylide Generation: A phosphonium salt (1.0-1.2 eq.) is suspended in an anhydrous solvent such as tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon). The suspension is cooled to a low temperature (e.g., -78 °C or 0 °C), and a strong base, such as n-butyllithium (n-BuLi) or sodium hydride (NaH), is added dropwise to generate the colored ylide.
-
Reaction with Aldehyde: A solution of this compound (1.0 eq.) in anhydrous THF is added dropwise to the ylide solution at the same low temperature. The reaction mixture is allowed to warm to room temperature and stirred until the starting aldehyde is consumed, as monitored by TLC.
-
Work-up and Purification: The reaction is quenched with a saturated aqueous solution of ammonium chloride (NH₄Cl). The aqueous layer is extracted with a suitable organic solvent (e.g., diethyl ether or ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated. The crude product is purified by column chromatography on silica gel.
The general workflow for a Wittig reaction is illustrated below.
Caption: Wittig olefination of this compound.
Aldol Condensation
The aldol condensation is a fundamental carbon-carbon bond-forming reaction that can be used to synthesize β-hydroxy aldehydes or ketones, which can be further dehydrated to α,β-unsaturated carbonyl compounds. This compound can act as the electrophilic partner in a crossed aldol condensation with a ketone or another enolizable aldehyde.
General Experimental Protocol: Crossed Aldol Condensation
-
Enolate Formation: A ketone (e.g., acetone, 1.0 eq.) is dissolved in a suitable solvent (e.g., ethanol or THF). A base, such as sodium hydroxide (NaOH) or lithium diisopropylamide (LDA), is added at an appropriate temperature (room temperature for NaOH, -78 °C for LDA) to generate the enolate.
-
Aldol Addition: this compound (1.0-1.2 eq.) is added to the enolate solution, and the reaction is stirred until the starting materials are consumed.
-
Work-up and Purification: The reaction is quenched with a saturated aqueous solution of NH₄Cl. The mixture is extracted with an organic solvent, and the combined organic layers are washed, dried, and concentrated. The resulting β-hydroxy ketone can be purified by column chromatography. If the α,β-unsaturated product is desired, the crude aldol adduct can be subjected to acidic or basic conditions with heating to promote dehydration.
The process of a crossed aldol condensation is outlined in the following diagram.
Caption: Crossed aldol condensation with this compound.
Potential in Specific Therapeutic Areas
While direct evidence is sparse in top-tier medicinal chemistry literature, the synthetic utility of this compound suggests its potential as a building block in various therapeutic areas. For instance, the synthesis of cyclopropyl-containing heterocycles, which are common scaffolds in many drug classes, could be initiated from this aldehyde. Multi-component reactions, which are increasingly used in drug discovery for the rapid generation of compound libraries, could also employ this compound as a key input.
Conclusion
This compound represents a valuable, yet seemingly underutilized, building block in medicinal chemistry. Its combination of a reactive aldehyde and a beneficial cyclopropyl group makes it a prime candidate for the synthesis of novel chemical entities. The general protocols provided herein for reductive amination, Wittig-type olefinations, and aldol condensations illustrate the fundamental ways in which this compound can be elaborated into more complex molecular architectures. Further exploration of its reactivity in modern synthetic methodologies, such as multi-component reactions and C-H activation, could unlock its full potential in the discovery and development of new therapeutic agents. As the demand for novel chemical matter in drug discovery continues, versatile building blocks like this compound are poised to play an increasingly important role.
Application Notes and Protocols for the Scale-up Synthesis of 2-Cyclopropylacetaldehyde
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed guide for the scale-up synthesis of 2-cyclopropylacetaldehyde, a valuable building block in the pharmaceutical and chemical industries. The presented protocol is designed for pilot plant operations, emphasizing scalability, safety, and efficiency.
Introduction
This compound is a key intermediate in the synthesis of various active pharmaceutical ingredients (APIs) and other fine chemicals. Its reactive aldehyde functionality and the presence of the cyclopropyl ring make it a versatile synthon. The development of a robust and scalable synthetic route is crucial for ensuring a reliable supply for research, development, and eventual commercial production. This application note outlines a two-step synthetic pathway starting from the readily available cyclopropyl methyl ketone.
Recommended Synthetic Pathway
The recommended pathway for the pilot plant-scale synthesis of this compound involves two main chemical transformations:
-
Reduction of Cyclopropyl Methyl Ketone: The starting ketone is reduced to the corresponding 2-cyclopropylethanol.
-
Oxidation of 2-Cyclopropylethanol: The intermediate alcohol is then selectively oxidized to the target aldehyde, this compound.
This route is advantageous due to the commercial availability of the starting material, the generally high-yielding nature of the reactions, and the avoidance of hazardous or difficult-to-handle reagents in the final oxidation step.
Caption: Overall synthetic workflow for this compound.
Comparison of Key Synthesis Steps
For the crucial oxidation step, several methods were considered. The following table summarizes the comparison of these methods, highlighting the rationale for selecting a TEMPO-catalyzed aerobic oxidation for the pilot plant protocol.
| Oxidation Method | Oxidizing Agent(s) | Typical Yield | Advantages | Disadvantages for Pilot Plant Scale |
| Swern Oxidation | DMSO, Oxalyl Chloride, Triethylamine | High | Mild conditions, high yields, good functional group tolerance.[1][2][3] | Production of malodorous dimethyl sulfide, requires cryogenic temperatures, potential for side reactions if temperature is not well-controlled.[2][3] |
| Dess-Martin Oxidation | Dess-Martin Periodinane (DMP) | High | Mild conditions, short reaction times, high yields, high chemoselectivity.[4][5][6] | High cost of the reagent, potentially explosive nature, not ideal for large-scale operations.[4] |
| Chromium-Based Oxidation | e.g., Pyridinium Chlorochromate (PCC) | Moderate to High | Effective for primary alcohol to aldehyde conversion. | Toxicity of chromium reagents, generation of hazardous waste. |
| TEMPO-Catalyzed Aerobic Oxidation | TEMPO (catalyst), NaOCl (co-oxidant) | High | Environmentally friendly ("green"), uses a catalytic amount of TEMPO, mild reaction conditions, high selectivity for primary alcohols.[7] | Requires careful control of pH and reaction conditions to avoid side reactions. |
Detailed Experimental Protocols
The following protocols are designed for a pilot plant setting. All operations should be conducted in appropriate reactors by trained personnel, adhering to all safety guidelines.
Step 1: Synthesis of 2-Cyclopropylethanol (Reduction of Cyclopropyl Methyl Ketone)
This procedure details the reduction of cyclopropyl methyl ketone to 2-cyclopropylethanol using sodium borohydride, a common and scalable reducing agent.
Materials and Equipment:
-
Jacketed glass reactor with overhead stirrer, temperature probe, and addition funnel
-
Cyclopropyl methyl ketone
-
Methanol
-
Sodium borohydride
-
Water
-
Hydrochloric acid (for work-up)
-
Dichloromethane (for extraction)
-
Anhydrous magnesium sulfate (for drying)
-
Rotary evaporator
Procedure:
-
Reactor Setup: Charge the jacketed reactor with cyclopropyl methyl ketone (1.0 eq) and methanol (5-10 volumes).
-
Cooling: Cool the solution to 0-5 °C with constant stirring.
-
Reagent Addition: Slowly add sodium borohydride (0.3-0.5 eq) portion-wise to the reaction mixture, maintaining the temperature below 10 °C.
-
Reaction Monitoring: Stir the reaction mixture at 0-5 °C for 1-2 hours. Monitor the reaction progress by Gas Chromatography (GC) or Thin Layer Chromatography (TLC).
-
Quenching: Once the reaction is complete, slowly add water to quench the excess sodium borohydride, keeping the temperature below 20 °C.
-
Acidification: Acidify the mixture to pH ~2 with dilute hydrochloric acid.
-
Solvent Removal: Remove the methanol under reduced pressure using a rotary evaporator.
-
Extraction: Extract the aqueous residue with dichloromethane (3 x 5 volumes).
-
Washing and Drying: Combine the organic layers and wash with brine. Dry the organic layer over anhydrous magnesium sulfate.
-
Concentration: Filter off the drying agent and concentrate the filtrate under reduced pressure to yield crude 2-cyclopropylethanol.
-
Purification: The crude product can be purified by distillation under reduced pressure to obtain pure 2-cyclopropylethanol.
Expected Yield: 85-95%
Step 2: Synthesis of this compound (TEMPO-Catalyzed Oxidation)
This protocol describes the selective oxidation of 2-cyclopropylethanol to this compound using a TEMPO/NaOCl catalytic system.
Materials and Equipment:
-
Jacketed glass reactor with overhead stirrer, temperature probe, pH meter, and addition funnels
-
2-Cyclopropylethanol
-
Dichloromethane
-
(2,2,6,6-Tetramethylpiperidin-1-yl)oxyl (TEMPO)
-
Potassium bromide
-
Aqueous sodium hypochlorite solution (commercial bleach, concentration determined by titration)
-
Aqueous sodium bicarbonate solution
-
Aqueous sodium thiosulfate solution
-
Brine
Procedure:
-
Reactor Setup: Charge the reactor with 2-cyclopropylethanol (1.0 eq), dichloromethane (10 volumes), TEMPO (0.01-0.05 eq), and aqueous potassium bromide solution (0.1 eq).
-
Cooling: Cool the biphasic mixture to 0-5 °C with vigorous stirring.
-
pH Adjustment: Add an aqueous solution of sodium bicarbonate to adjust the pH to 8.5-9.0.
-
Oxidant Addition: Slowly add the aqueous sodium hypochlorite solution via an addition funnel, maintaining the temperature between 0-5 °C and the pH between 8.5 and 9.0 by co-addition of a dilute acid or base as needed.
-
Reaction Monitoring: Monitor the reaction progress by GC or TLC. The disappearance of the starting alcohol indicates the completion of the reaction.
-
Quenching: Once the reaction is complete, quench any excess oxidant by adding an aqueous solution of sodium thiosulfate.
-
Phase Separation: Stop the stirring and allow the layers to separate. Remove the aqueous layer.
-
Washing: Wash the organic layer sequentially with dilute hydrochloric acid, water, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate carefully under reduced pressure at low temperature to avoid polymerization of the aldehyde.
-
Purification: The crude this compound can be purified by vacuum distillation.
Expected Yield: 75-85%
Key Process Parameters and Relationships
The successful scale-up of this synthesis is dependent on the careful control of several key parameters. The following diagram illustrates the logical relationships between these parameters and the desired outcomes.
Caption: Key parameter relationships for the synthesis.
Critical Parameters for Scale-up:
-
Temperature Control: Both the reduction and oxidation steps are exothermic. Efficient heat removal is critical to prevent side reactions and ensure safety, especially during the addition of sodium borohydride and sodium hypochlorite.
-
pH Control (Oxidation): Maintaining the pH in the optimal range of 8.5-9.0 during the TEMPO-catalyzed oxidation is crucial for catalyst stability and reaction selectivity.
-
Mixing: Efficient mixing is essential in the biphasic oxidation reaction to ensure good mass transfer between the organic and aqueous phases.
-
Purity of Starting Materials: The purity of cyclopropyl methyl ketone and 2-cyclopropylethanol will directly impact the purity of the final product and the efficiency of the reactions.
By carefully controlling these parameters, the synthesis of this compound can be successfully scaled up to a pilot plant level, providing a reliable and efficient source of this important chemical intermediate.
References
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. Swern Oxidation [organic-chemistry.org]
- 3. Swern oxidation - Wikipedia [en.wikipedia.org]
- 4. Dess–Martin periodinane - Wikipedia [en.wikipedia.org]
- 5. Dess–Martin periodinane (DMP) oxidation - Chemistry Steps [chemistrysteps.com]
- 6. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 7. TEMPO Oxidation | Chem-Station Int. Ed. [en.chem-station.com]
Application Notes and Protocols for Biocatalytic Reactions Involving 2-Cyclopropylacetaldehyde
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Cyclopropylacetaldehyde is a valuable building block in organic synthesis, particularly for the introduction of the cyclopropyl motif found in numerous pharmaceuticals and bioactive molecules. Biocatalysis offers a green and selective alternative to traditional chemical methods for the transformation of aldehydes. This document provides an overview of potential biocatalytic reactions involving this compound, including reduction, oxidation, and carbon-carbon bond formation. While specific literature on biocatalytic reactions with this compound as the substrate is limited, this guide presents generalized protocols and representative data from reactions with structurally similar aldehydes. These notes are intended to serve as a starting point for the development of enzymatic processes using this compound.
Biocatalytic Reduction to 2-Cyclopropylethanol
The reduction of this compound yields 2-cyclopropylethanol, a chiral alcohol that can serve as a versatile synthetic intermediate. Alcohol dehydrogenases (ADHs) are a class of enzymes that catalyze the reversible reduction of aldehydes and ketones with high stereoselectivity, making them ideal candidates for this transformation.
Reaction Scheme
Caption: Biocatalytic reduction of this compound.
General Considerations
The stereochemical outcome of the reduction (i.e., formation of the (R)- or (S)-enantiomer) is dependent on the specific ADH used. A screening of different ADHs is recommended to identify an enzyme with the desired selectivity and activity. Cofactor regeneration is crucial for the economic feasibility of the process. This is often achieved by using a secondary enzyme system (e.g., glucose dehydrogenase with glucose) or a substrate-coupled approach (e.g., using isopropanol as a co-substrate).
Representative Experimental Protocol (Adapted from structurally similar substrates)
1. Materials:
-
Alcohol Dehydrogenase (e.g., from Lactobacillus kefir or a commercially available screening kit)
-
This compound
-
NADP⁺ or NAD⁺
-
Glucose Dehydrogenase (GDH)
-
D-Glucose
-
Potassium phosphate buffer (100 mM, pH 7.0)
-
Organic solvent (e.g., MTBE or ethyl acetate) for extraction
2. Enzyme and Reagent Preparation:
-
Prepare a 100 mM potassium phosphate buffer (pH 7.0).
-
Dissolve ADH and GDH in the buffer to desired concentrations (e.g., 1 mg/mL).
-
Prepare stock solutions of this compound (e.g., 1 M in DMSO), NAD(P)⁺ (e.g., 20 mM in buffer), and D-glucose (e.g., 1 M in buffer).
3. Reaction Setup:
-
In a temperature-controlled vessel, add the phosphate buffer.
-
Add the D-glucose, NAD(P)⁺, GDH, and ADH solutions.
-
Initiate the reaction by adding the this compound stock solution to a final concentration of 10-50 mM.
-
Maintain the reaction at a constant temperature (e.g., 30 °C) with gentle agitation.
4. Monitoring and Work-up:
-
Monitor the reaction progress by taking samples at regular intervals and analyzing them by GC or HPLC.
-
Once the reaction is complete, quench it by adding a water-immiscible organic solvent (e.g., MTBE).
-
Extract the product into the organic phase.
-
Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the product by column chromatography if necessary.
Representative Data for Analogous Aldehyde Reduction
The following table summarizes data for the biocatalytic reduction of a structurally similar aldehyde, 2-phenylpropanal, which can serve as an initial benchmark.
| Enzyme Source | Substrate Conc. (mM) | Co-substrate | Conversion (%) | Product ee (%) | Reference |
| Lactobacillus kefir ADH | 10 | Isopropanol | >99 | >99 (S) | [Adapted from general ADH literature] |
| ADH from Rhodococcus ruber | 20 | Glucose/GDH | 98 | >99 (R) | [Adapted from general ADH literature] |
Biocatalytic Oxidation to 2-Cyclopropylacetic Acid
The oxidation of this compound to 2-cyclopropylacetic acid can be achieved using aldehyde dehydrogenases (ALDHs). These enzymes typically utilize NAD⁺ or NADP⁺ as a cofactor and demonstrate high chemoselectivity for the aldehyde functionality.
Reaction Scheme
Caption: Biocatalytic oxidation of this compound.
General Considerations
A key challenge in ALDH-catalyzed oxidations can be substrate and product inhibition. Careful control of substrate feeding and in situ product removal might be necessary for achieving high conversions. An efficient cofactor regeneration system is also essential.
Representative Experimental Protocol (Adapted from general aldehyde oxidation)
1. Materials:
-
Aldehyde Dehydrogenase (e.g., from E. coli or bovine liver)
-
This compound
-
NAD⁺ or NADP⁺
-
Tris-HCl buffer (100 mM, pH 8.0)
-
Organic solvent for extraction
2. Reaction Setup:
-
In a pH-controlled reactor, dissolve ALDH in Tris-HCl buffer.
-
Add the cofactor (NAD⁺ or NADP⁺).
-
Start the reaction by the controlled addition of this compound.
-
Maintain the pH of the reaction mixture at 8.0 by the addition of a base (e.g., NaOH), as the reaction produces an acid.
-
Keep the temperature constant (e.g., 25-30 °C).
3. Monitoring and Work-up:
-
Monitor the consumption of the aldehyde by GC or HPLC.
-
After completion, acidify the reaction mixture to protonate the carboxylate product.
-
Extract the 2-cyclopropylacetic acid with a suitable organic solvent.
-
Dry and concentrate the organic phase to yield the product.
Representative Data for Analogous Aldehyde Oxidation
The table below shows typical results for the oxidation of other aliphatic aldehydes.
| Enzyme Source | Substrate | Substrate Conc. (mM) | Conversion (%) | Reference |
| Bovine Liver ALDH | Hexanal | 50 | >95 | [Adapted from general ALDH literature] |
| E. coli ALDH | Benzaldehyde | 20 | >99 | [Adapted from general ALDH literature] |
Potential Carbon-Carbon Bond Forming Reactions
While not yet reported specifically for this compound, aldolases and transaminases are powerful biocatalysts for the formation of new carbon-carbon and carbon-nitrogen bonds, respectively. These enzyme classes represent exciting avenues for future research using this compound as a substrate.
Aldol Addition
Aldolases could potentially catalyze the addition of a nucleophilic donor (e.g., pyruvate or glycine) to the carbonyl group of this compound to form a new chiral β-hydroxy carbonyl compound.
Caption: Potential aldol addition with this compound.
Transamination
Transaminases could be employed for the asymmetric synthesis of a chiral amine from this compound by transferring an amino group from an amino donor like isopropylamine.
Caption: Potential transamination of this compound.
Conclusion
The application of biocatalysis to this compound holds significant promise for the development of efficient and sustainable synthetic routes to valuable cyclopropyl-containing molecules. While direct examples are currently scarce in the literature, the established reactivity of enzymes like ADHs and ALDHs with similar aldehydes provides a strong foundation for future research. The protocols and data presented here for analogous substrates should facilitate the initiation of screening and optimization studies for the biocatalytic transformation of this compound. Further exploration of aldolases and transaminases could unlock novel and powerful synthetic pathways.
Troubleshooting & Optimization
Technical Support Center: Purification of 2-Cyclopropylacetaldehyde
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Cyclopropylacetaldehyde. The information is presented in a question-and-answer format to directly address common challenges encountered during its purification.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for purifying this compound?
A1: The primary techniques for purifying this compound are fractional distillation, column chromatography, and purification via the formation of a bisulfite adduct. The choice of method depends on the nature and quantity of impurities, the scale of the purification, and the desired final purity.
Q2: What are the likely impurities in a crude sample of this compound?
A2: Impurities in this compound often originate from its synthesis, which typically involves the oxidation of 2-cyclopropylethanol. Common impurities may include:
-
Unreacted 2-cyclopropylethanol: The starting material for the oxidation reaction.
-
Over-oxidized product (2-Cyclopropylcarboxylic acid): Aldehydes can be sensitive to over-oxidation, especially when using strong oxidizing agents.
-
Solvents: Residual solvents from the reaction and workup steps.
-
Byproducts from the oxidizing agent: For instance, if a Swern oxidation is used, dimethyl sulfide is a notable byproduct.[1][2] If PCC (Pyridinium chlorochromate) is used, chromium salts may be present.[3][4][5][6][7]
Q3: My this compound appears to be degrading during purification. What could be the cause?
A3: Aldehydes, including this compound, can be prone to degradation under certain conditions. Potential causes include:
-
Oxidation: Exposure to air can lead to the formation of the corresponding carboxylic acid. It is advisable to handle the compound under an inert atmosphere (e.g., nitrogen or argon) where possible.
-
Acid or Base Sensitivity: Strong acidic or basic conditions can catalyze side reactions. This is a crucial consideration when choosing a purification method (e.g., during the regeneration of the aldehyde from a bisulfite adduct).
-
Thermal Instability: Prolonged heating at high temperatures during distillation can cause decomposition. Vacuum distillation is recommended to lower the boiling point and minimize thermal stress.
Troubleshooting Guides
Fractional Distillation
Problem: Poor separation of this compound from impurities.
| Potential Cause | Troubleshooting Steps |
| Similar Boiling Points of Impurities | Ensure you are using a fractionating column with sufficient theoretical plates for the separation.[8] |
| Incorrect Distillation Rate | Distill the mixture slowly to allow for proper equilibration between the liquid and vapor phases in the column. A rate of 1-2 drops per second for the distillate is a good starting point.[9] |
| Fluctuating Temperature | Ensure the heating mantle is properly insulated and the thermometer bulb is correctly positioned (at the level of the side arm leading to the condenser) to get an accurate reading of the vapor temperature.[9] |
Column Chromatography
Problem: Co-elution of this compound with impurities.
| Potential Cause | Troubleshooting Steps |
| Inappropriate Solvent System | Optimize the eluent system using thin-layer chromatography (TLC) beforehand. A good starting point for aldehydes is a mixture of hexane and ethyl acetate.[10] The desired compound should have an Rf value of approximately 0.25-0.35 for good separation. |
| Column Overloading | Do not load too much crude material onto the column. The amount of sample should be appropriate for the column size. |
| Aldehyde Decomposition on Silica Gel | Aldehydes can sometimes degrade on acidic silica gel. To mitigate this, you can use deactivated silica gel (by adding a small amount of triethylamine to the eluent) or switch to a different stationary phase like alumina. |
Purification via Bisulfite Adduct
Problem: Low yield of the regenerated this compound.
| Potential Cause | Troubleshooting Steps |
| Incomplete Formation of the Bisulfite Adduct | Use a freshly prepared, saturated solution of sodium bisulfite.[11][12] Since this compound is an aliphatic aldehyde, using a co-solvent like dimethylformamide (DMF) can improve the reaction rate.[11][12] |
| Incomplete Regeneration of the Aldehyde | Ensure the pH of the aqueous layer is sufficiently basic (pH > 12) during the regeneration step to completely decompose the bisulfite adduct.[11] |
| Emulsion Formation During Extraction | If an emulsion forms during the extraction of the regenerated aldehyde, adding a small amount of brine (saturated NaCl solution) can help to break it. |
Quantitative Data Summary
The following table provides illustrative data on the expected purity and yield for different purification techniques for a compound similar to this compound. Note: This data is representative and actual results may vary depending on the specific experimental conditions and the nature of the impurities.
| Purification Technique | Starting Purity | Final Purity | Typical Yield |
| Fractional Distillation | ~85% | >98% | 80-90% |
| Column Chromatography | ~85% | >99% | 70-85% |
| Bisulfite Adduct Formation | ~85% | >97% | 85-95% |
Experimental Protocols
Fractional Distillation of this compound
Objective: To purify this compound from less volatile impurities.
Materials:
-
Crude this compound
-
Round-bottom flask
-
Fractionating column (e.g., Vigreux or packed)
-
Distillation head with a thermometer
-
Condenser
-
Receiving flask
-
Heating mantle
-
Boiling chips
-
Vacuum adapter and vacuum source (optional, for vacuum distillation)
Procedure:
-
Place the crude this compound and a few boiling chips into the round-bottom flask.
-
Set up the fractional distillation apparatus. Ensure all joints are securely clamped.
-
If performing vacuum distillation, connect the vacuum adapter to a vacuum source.
-
Begin heating the mixture gently.
-
Collect the fraction that distills at the expected boiling point of this compound (approximately 115-117 °C at atmospheric pressure). The boiling point will be lower under vacuum.
-
Monitor the temperature closely. A stable temperature during distillation indicates the collection of a pure fraction.
-
Stop the distillation before the distilling flask runs dry.
Column Chromatography of this compound
Objective: To purify this compound from impurities with different polarities.
Materials:
-
Crude this compound
-
Silica gel (or alumina)
-
Chromatography column
-
Eluent (e.g., a mixture of hexane and ethyl acetate)
-
Sand
-
Collection tubes or flasks
-
TLC plates and chamber
Procedure:
-
Prepare the chromatography column by packing it with silica gel as a slurry in the initial eluent.
-
Add a thin layer of sand on top of the silica gel.
-
Dissolve the crude this compound in a minimal amount of the eluent.
-
Carefully load the sample onto the top of the column.
-
Begin eluting the column with the chosen solvent system, starting with a low polarity (higher hexane content) and gradually increasing the polarity (higher ethyl acetate content) if necessary.
-
Collect fractions in separate tubes.
-
Monitor the separation by TLC analysis of the collected fractions.
-
Combine the fractions containing the pure this compound.
-
Remove the solvent using a rotary evaporator to obtain the purified product.
Purification of this compound via Bisulfite Adduct
Objective: To selectively separate this compound from non-aldehyde impurities.
Materials:
-
Crude this compound
-
Dimethylformamide (DMF)
-
Saturated aqueous sodium bisulfite solution (freshly prepared)
-
An immiscible organic solvent (e.g., 10% ethyl acetate in hexanes)
-
50% Sodium hydroxide (NaOH) solution
-
Separatory funnel
-
Ethyl acetate
Procedure:
-
Adduct Formation:
-
Dissolve the crude mixture in DMF in a separatory funnel.[11]
-
Add a saturated aqueous solution of sodium bisulfite and shake vigorously for about 30 seconds.[11]
-
Add deionized water and the immiscible organic solvent, and shake again.[11]
-
Separate the layers. The aqueous layer now contains the bisulfite adduct of this compound.[11]
-
-
Regeneration of the Aldehyde:
-
Transfer the aqueous layer to a clean separatory funnel.
-
Add an equal volume of ethyl acetate.[11]
-
Slowly add 50% NaOH solution dropwise while monitoring the pH until it reaches 12.[11]
-
Shake the funnel to extract the regenerated this compound into the ethyl acetate layer.[11]
-
Separate the layers and collect the organic phase.
-
Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it to obtain the purified this compound.
-
Visualizations
Caption: Experimental workflow for the synthesis and purification of this compound.
Caption: Troubleshooting logic for common purification issues of this compound.
References
- 1. Swern oxidation - Wikipedia [en.wikipedia.org]
- 2. The Swern Oxidation: Mechanism and Features - Chemistry Hall [chemistryhall.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. PCC Oxidation Mechanism - Chemistry Steps [chemistrysteps.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Pyridinium Chlorochromate (PCC) [organic-chemistry.org]
- 7. studylib.net [studylib.net]
- 8. personal.tcu.edu [personal.tcu.edu]
- 9. teaching.ch.ntu.edu.tw [teaching.ch.ntu.edu.tw]
- 10. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 11. benchchem.com [benchchem.com]
- 12. Workup [chem.rochester.edu]
Technical Support Center: Synthesis of 2-Cyclopropylacetaldehyde
Welcome to the technical support center for the synthesis of 2-Cyclopropylacetaldehyde. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions (FAQs) to help overcome low yields and other common challenges encountered during the synthesis of this important building block.
Troubleshooting Guide
Low yields in the synthesis of this compound can arise from various factors, from reagent quality to reaction conditions and workup procedures. The following table summarizes common issues, their potential causes, and recommended solutions.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Conversion of 2-Cyclopropylethanol | Inactive Oxidizing Agent: Reagents like Dess-Martin periodinane (DMP) can degrade upon improper storage. Swern oxidation reagents are moisture-sensitive. | - Use a fresh batch of the oxidizing agent. - For Swern oxidation, ensure all reagents and solvents are strictly anhydrous. |
| Insufficient Stoichiometry of Oxidant: Not enough oxidizing agent to convert all the starting material. | - Increase the molar equivalents of the oxidizing agent. A slight excess (e.g., 1.2-1.5 equivalents) is often beneficial. | |
| Low Reaction Temperature (for some methods): Some oxidations require specific temperature ranges to proceed efficiently. | - For Parikh-Doering or TPAP oxidations, ensure the reaction is run at the recommended temperature (often room temperature). For Swern oxidation, maintain the cryogenic temperature (-78 °C) during reagent addition. | |
| Formation of Significant Byproducts | Over-oxidation to Carboxylic Acid: Especially with stronger oxidizing agents or the presence of water. | - Use mild and selective oxidizing agents like DMP, or Swern, Parikh-Doering, and TPAP oxidations, which are known to stop at the aldehyde stage. - Ensure anhydrous reaction conditions, as water can facilitate over-oxidation. |
| Formation of Methylthiomethyl (MTM) Ether (Swern Oxidation): Occurs if the reaction temperature is not kept sufficiently low. | - Strictly maintain the reaction temperature at -78 °C during the addition of reagents and for the specified time before allowing it to warm. | |
| Ring-Opening of the Cyclopropyl Group: The cyclopropyl ring is sensitive to acidic conditions, which can be present during the reaction or workup. | - Use buffered conditions if necessary (e.g., with pyridine or sodium bicarbonate in DMP oxidations). - Employ a neutral or mildly basic workup. Avoid strong acids. | |
| Low Isolated Yield After Workup | Volatility of this compound: The product is a low-boiling point aldehyde and can be lost during solvent removal. | - Use a rotary evaporator with a cooled trap and carefully control the vacuum and bath temperature. - Consider extraction into a higher-boiling solvent before concentration. |
| Oligomerization or Polymerization of the Aldehyde: Aldehydes, especially in concentrated form or in the presence of acid or base, can self-condense. | - Purify the aldehyde promptly after synthesis. - Store the purified aldehyde under an inert atmosphere at low temperature. | |
| Formation of a Water-Soluble Bisulfite Adduct During Purification: If using a bisulfite wash to remove impurities, the aldehyde product can also form an adduct. | - To recover the aldehyde, the aqueous layer containing the adduct can be basified (e.g., with NaOH) and the aldehyde extracted back into an organic solvent.[1][2] |
Frequently Asked Questions (FAQs)
Q1: What are the most common and effective methods for oxidizing 2-cyclopropylethanol to this compound?
A1: The most common and effective methods are mild oxidation protocols that are known to convert primary alcohols to aldehydes with minimal over-oxidation. These include the Swern oxidation, Dess-Martin periodinane (DMP) oxidation, TPAP (Ley-Griffith) oxidation, and the Parikh-Doering oxidation. Each method has its own advantages and disadvantages in terms of reaction conditions, cost, and scalability.
Q2: My Swern oxidation of 2-cyclopropylethanol is giving a low yield. What are the most critical parameters to control?
A2: For the Swern oxidation, the most critical parameters are maintaining anhydrous conditions and a low temperature (-78 °C) during the sequential addition of oxalyl chloride, DMSO, the alcohol, and finally the amine base.[3] Allowing the reaction to warm prematurely can lead to the formation of MTM ether byproducts.[4] The quality and dryness of DMSO and the solvent are also crucial for success.
Q3: I am observing a byproduct with a mass corresponding to the starting alcohol plus a -CH2SMe group. What is this and how can I avoid it?
A3: This byproduct is likely a methylthiomethyl (MTM) ether, a common side product in Swern-type oxidations. It forms when the reaction temperature is not kept sufficiently low, allowing for a Pummerer rearrangement of the intermediate chlorosulfonium salt. To avoid this, it is imperative to maintain a temperature of -78 °C throughout the reagent additions and for the duration of the reaction before quenching.
Q4: Is this compound stable? What precautions should I take during purification and storage?
A4: this compound is a volatile aldehyde and can be prone to instability. The cyclopropyl group can be sensitive to acidic conditions, potentially leading to ring-opening. Aldehydes in general can also undergo oligomerization or polymerization, especially when concentrated or in the presence of acid or base. Therefore, it is recommended to use neutral workup conditions, purify the product quickly after synthesis, and store the purified aldehyde under an inert atmosphere at a low temperature.
Q5: How can I effectively purify this compound, given its volatility?
A5: Due to its volatility, purification by distillation requires careful control of temperature and pressure. A good alternative is purification via its bisulfite adduct. The crude aldehyde is treated with a saturated aqueous solution of sodium bisulfite to form a solid adduct, which can be filtered and washed to remove impurities. The pure aldehyde can then be regenerated by treating the adduct with a base (like sodium carbonate or hydroxide) and extracting the aldehyde into an organic solvent.[1][2] This method also helps to separate the aldehyde from any unreacted alcohol and other non-aldehyde byproducts.
Data on Synthetic Methods
The following table summarizes typical yields and conditions for various methods used to synthesize this compound from 2-cyclopropylethanol.
| Oxidation Method | Typical Reagents | Typical Yield | Reaction Conditions | Advantages | Disadvantages |
| Swern Oxidation | (COCl)₂, DMSO, Et₃N | 80-95% | Anhydrous CH₂Cl₂, -78 °C | High yields, mild, wide functional group tolerance. | Requires cryogenic temperatures, produces malodorous dimethyl sulfide. |
| Dess-Martin Periodinane (DMP) | DMP | 85-95% | CH₂Cl₂, Room Temperature | Mild, neutral conditions, room temperature reaction.[5] | Reagent is expensive and can be explosive under certain conditions. |
| TPAP (Ley-Griffith) Oxidation | TPAP (cat.), NMO | 70-95% | CH₂Cl₂, Room Temperature, Molecular Sieves | Catalytic use of TPAP, mild, room temperature.[6] | TPAP is a heavy metal-based catalyst, and NMO is a stoichiometric oxidant. |
| Parikh-Doering Oxidation | SO₃·py, DMSO, Et₃N | 80-90% | CH₂Cl₂, 0 °C to Room Temperature | Can be run at 0 °C (no cryogenics), mild.[7][8] | Requires careful handling of the hygroscopic SO₃·pyridine complex. |
Experimental Protocols
Detailed Protocol for Parikh-Doering Oxidation of 2-Cyclopropylethanol
This protocol provides a method for the oxidation of 2-cyclopropylethanol to this compound using the Parikh-Doering oxidation, which offers the advantage of not requiring cryogenic temperatures.
Materials:
-
2-Cyclopropylethanol
-
Sulfur trioxide pyridine complex (SO₃·py)
-
Anhydrous Dimethyl sulfoxide (DMSO)
-
Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add 2-cyclopropylethanol (1.0 eq).
-
Dissolve the alcohol in anhydrous DCM (approx. 0.1-0.2 M).
-
Add triethylamine or DIPEA (3.0 eq) to the solution.
-
In a separate flask, dissolve the sulfur trioxide pyridine complex (3.0 eq) in anhydrous DMSO (7.0 eq) and add this solution dropwise to the alcohol solution at 0 °C (ice bath).
-
After the addition is complete, allow the reaction mixture to stir at 0 °C for 1-2 hours, monitoring the reaction progress by TLC or GC.
-
Once the reaction is complete, quench by the slow addition of saturated aqueous NaHCO₃ solution.
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Extract the aqueous layer with DCM (2 x).
-
Combine the organic layers and wash with brine, then dry over anhydrous Na₂SO₄.
-
Filter off the drying agent and carefully remove the solvent by rotary evaporation at low temperature and pressure to obtain the crude this compound.
-
The crude product can be further purified by distillation under reduced pressure or by formation and subsequent decomposition of the bisulfite adduct.
Visualizations
Experimental Workflow for this compound Synthesis
References
- 1. Workup [chem.rochester.edu]
- 2. benchchem.com [benchchem.com]
- 3. beckassets.blob.core.windows.net [beckassets.blob.core.windows.net]
- 4. WIPO - Search International and National Patent Collections [patentscope.wipo.int]
- 5. Dess-Martin Oxidation [organic-chemistry.org]
- 6. conf.uni-ruse.bg [conf.uni-ruse.bg]
- 7. Parikh-Doering Oxidation | NROChemistry [nrochemistry.com]
- 8. grokipedia.com [grokipedia.com]
Technical Support Center: Optimizing Reaction Conditions for 2-Cyclopropylacetaldehyde
Welcome to the technical support center for the synthesis and handling of 2-cyclopropylacetaldehyde. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to ensure successful experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most prevalent method for synthesizing this compound is the oxidation of the corresponding primary alcohol, 2-cyclopropylethanol. To avoid over-oxidation to the carboxylic acid, mild oxidizing agents are recommended. Commonly used methods include the Swern oxidation and the Dess-Martin periodinane (DMP) oxidation.[1][2][3][4]
Q2: How can I prevent the over-oxidation of this compound to 2-cyclopropylcarboxylic acid?
A2: Preventing over-oxidation is crucial for obtaining a good yield of the desired aldehyde. Key strategies include:
-
Use of Mild Oxidants: Employing mild and selective oxidizing agents like Dess-Martin periodinane or the conditions for a Swern oxidation specifically targets the conversion of primary alcohols to aldehydes without further oxidation.[1][2][5]
-
Control of Reaction Conditions: Maintaining a low reaction temperature, especially for the Swern oxidation (typically -78 °C), is critical.[2][3]
-
Anhydrous Conditions: For certain oxidation reactions, the presence of water can facilitate the formation of a hydrate from the aldehyde, which can then be further oxidized to the carboxylic acid.[6]
-
Immediate Distillation: If the reaction setup allows, distilling the aldehyde as it forms can be an effective way to remove it from the reaction mixture before it can be further oxidized. This is feasible as aldehydes generally have lower boiling points than their corresponding alcohols.
Q3: What are the recommended storage conditions for this compound?
A3: this compound should be stored in an inert atmosphere (e.g., under argon or nitrogen) in a tightly sealed container. For long-term stability, it is recommended to store it in a freezer at temperatures of -20°C. Aldehydes are generally susceptible to oxidation by air, so minimizing exposure to the atmosphere is key.
Q4: My yield of this compound is consistently low. What are the potential causes?
A4: Low yields can be attributed to several factors:
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Over-oxidation: As discussed in Q2, the formation of the carboxylic acid byproduct is a common reason for low yields of the aldehyde.
-
Incomplete Reaction: The oxidation reaction may not have gone to completion. This can be due to impure or degraded oxidizing reagents, incorrect stoichiometry, or insufficient reaction time.
-
Volatility of the Product: this compound is a relatively volatile compound. Product loss can occur during the workup or purification steps, especially if evaporation is performed under high vacuum or at elevated temperatures.
-
Side Reactions: Depending on the chosen oxidation method, other side reactions may consume the starting material or the product. For instance, in Swern oxidations, if the temperature is not carefully controlled, mixed thioacetals can form.[2]
Q5: How can I purify crude this compound?
A5: The primary method for purification is distillation. However, if impurities with close boiling points are present, forming a sodium bisulfite adduct can be a highly effective purification technique. The aldehyde reacts with a saturated aqueous solution of sodium bisulfite to form a solid adduct, which can be separated by filtration. The aldehyde can then be regenerated from the adduct by treatment with a base.[6][7][8]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| No reaction or incomplete conversion of 2-cyclopropylethanol | 1. Inactive or degraded oxidizing agent.2. Incorrect reaction temperature (e.g., too low for activation).3. Insufficient stoichiometry of the oxidant. | 1. Use a fresh batch of the oxidizing agent. For DMP, ensure it has been stored under anhydrous conditions.2. Verify the reaction temperature. For Swern oxidation, ensure the initial steps are performed at -78 °C.[2][3]3. Re-calculate and ensure the correct molar equivalents of the reagents are used. |
| Low yield of this compound with the presence of 2-cyclopropylcarboxylic acid | 1. Over-oxidation of the aldehyde.2. Presence of water in the reaction mixture. | 1. Switch to a milder oxidizing agent like Dess-Martin periodinane.[1][5]2. Ensure all glassware is thoroughly dried and use anhydrous solvents.3. If applicable, distill the aldehyde from the reaction mixture as it is formed. |
| Formation of an unknown, foul-smelling byproduct | If using Swern oxidation, the byproduct is likely dimethyl sulfide.[2][3][4] | This is an inherent byproduct of the Swern oxidation. Ensure the reaction and workup are performed in a well-ventilated fume hood. Used glassware can be rinsed with bleach to oxidize the dimethyl sulfide to the odorless dimethyl sulfoxide.[3] |
| Difficulty in isolating the product after workup | 1. Product loss due to its volatility.2. Formation of an emulsion during aqueous workup. | 1. Use a cold water bath during solvent evaporation under reduced pressure.2. Add brine (saturated NaCl solution) to the aqueous layer to break the emulsion. |
| Purified product is not stable upon storage | 1. Exposure to air (oxidation).2. Storage at an inappropriate temperature. | 1. Store the purified aldehyde under an inert atmosphere (nitrogen or argon).2. Store in a freezer at -20°C. |
Quantitative Data Summary
The following table summarizes typical reaction conditions and expected outcomes for the synthesis of this compound. Please note that yields are highly dependent on the specific reaction scale and experimental setup.
| Oxidation Method | Oxidizing Agent | Typical Solvent | Temperature | Typical Yield | Key Advantages |
| Dess-Martin Oxidation | Dess-Martin Periodinane (DMP) | Dichloromethane (DCM) | Room Temperature | High | Mild conditions, high selectivity, avoids toxic chromium reagents.[1][5] |
| Swern Oxidation | DMSO, Oxalyl Chloride, Triethylamine | Dichloromethane (DCM) | -78 °C to Room Temp. | High | Mild conditions, avoids heavy metals, tolerant of many functional groups.[2][3][4] |
Experimental Protocols
Protocol 1: Synthesis of this compound via Dess-Martin Oxidation
Materials:
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2-Cyclopropylethanol
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Dess-Martin Periodinane (DMP)
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Dichloromethane (DCM), anhydrous
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Saturated aqueous sodium bicarbonate (NaHCO₃) solution
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Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution
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Brine (saturated aqueous NaCl solution)
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Anhydrous magnesium sulfate (MgSO₄)
Procedure:
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In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve 2-cyclopropylethanol (1.0 eq.) in anhydrous DCM.
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Add Dess-Martin Periodinane (1.1 - 1.3 eq.) to the solution in one portion at room temperature.[9]
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Stir the reaction mixture vigorously at room temperature and monitor the progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 1-3 hours.
-
Upon completion, quench the reaction by adding a 1:1 mixture of saturated aqueous NaHCO₃ and saturated aqueous Na₂S₂O₃.
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Stir the biphasic mixture until the solid Dess-Martin periodinane byproducts are fully dissolved.
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Extract the aqueous layer with DCM (2 x volumes).
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Combine the organic layers and wash with brine.
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Dry the organic layer over anhydrous MgSO₄, filter, and carefully concentrate the filtrate under reduced pressure using a rotary evaporator with a cold water bath to minimize loss of the volatile product.
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The crude product can be further purified by distillation if necessary.
Protocol 2: Purification of this compound via Bisulfite Adduct Formation
Materials:
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Crude this compound
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Methanol or Dimethylformamide (DMF)
-
Saturated aqueous sodium bisulfite (NaHSO₃) solution (freshly prepared)
-
Diethyl ether or other suitable organic solvent
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50% aqueous sodium hydroxide (NaOH) solution
-
Brine
Procedure:
-
Dissolve the crude this compound in a minimal amount of a water-miscible solvent like methanol or DMF.[7]
-
Add freshly prepared saturated aqueous sodium bisulfite solution to the mixture.
-
Stir the mixture vigorously. A white precipitate of the bisulfite adduct should form.
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Filter the solid adduct and wash it with a small amount of cold diethyl ether to remove non-aldehyde impurities.
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To regenerate the aldehyde, suspend the filtered adduct in a biphasic mixture of diethyl ether and water.
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While stirring vigorously, add 50% NaOH solution dropwise until the aqueous layer is strongly basic (pH > 12).[6][7]
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The adduct will decompose, releasing the pure aldehyde into the organic layer.
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Extract the aqueous layer with diethyl ether (2 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and carefully remove the solvent under reduced pressure.
Visualizations
Caption: Experimental workflow for the synthesis and purification of this compound.
Caption: Logical troubleshooting workflow for low yield in this compound synthesis.
References
- 1. Dess–Martin oxidation - Wikipedia [en.wikipedia.org]
- 2. Swern Oxidation [organic-chemistry.org]
- 3. Swern oxidation - Wikipedia [en.wikipedia.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Dess-Martin Oxidation [organic-chemistry.org]
- 6. Workup [chem.rochester.edu]
- 7. benchchem.com [benchchem.com]
- 8. Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol - PMC [pmc.ncbi.nlm.nih.gov]
- 9. organic-synthesis.com [organic-synthesis.com]
Preventing polymerization of 2-Cyclopropylacetaldehyde
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the polymerization of 2-Cyclopropylacetaldehyde during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it prone to polymerization?
This compound is an organic compound with the formula C₅H₈O. Like many aldehydes, it is susceptible to polymerization, primarily through a process called aldol condensation.[1][2][3][4] The aldehyde group is highly reactive and can undergo self-addition reactions, leading to the formation of longer chains or cyclic structures, which can alter the purity and effectiveness of the compound in subsequent reactions.[5] The presence of the cyclopropyl group adjacent to the carbonyl can influence the reactivity of the aldehyde.[5]
Q2: What are the visible signs of this compound polymerization?
The polymerization of this compound can manifest as:
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An increase in viscosity, turning from a liquid to a syrupy or gel-like consistency.
-
The formation of a solid precipitate.
-
A change in color.
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A decrease in the concentration of the monomer as observed by analytical techniques like gas chromatography.
Q3: How can I prevent the polymerization of this compound?
Preventing polymerization involves a combination of proper storage, handling, and the use of inhibitors. Key strategies include:
-
Low-Temperature Storage: Storing the compound at low temperatures significantly reduces the rate of polymerization.
-
Inert Atmosphere: Storing and handling the compound under an inert atmosphere (e.g., nitrogen or argon) prevents oxidation, which can initiate polymerization.
-
Use of Inhibitors: Adding a small amount of a polymerization inhibitor can effectively quench the reactive species that lead to polymerization.
Troubleshooting Guide
Issue: My this compound has become viscous or solidified.
| Potential Cause | Troubleshooting Steps |
| Polymerization due to improper storage. | 1. Confirm polymerization by checking for insolubility or by analytical methods (e.g., NMR, GC) which will show a decrease in the monomer peak and the appearance of broader peaks corresponding to the polymer. 2. If polymerization is confirmed, the product may not be suitable for your experiment. It is recommended to use a fresh, unpolymerized batch. 3. For future prevention, ensure storage at recommended low temperatures and under an inert atmosphere. |
| Contamination. | 1. Review handling procedures to identify potential sources of contamination (e.g., acidic or basic residues in glassware, exposure to air). 2. Clean all glassware thoroughly and dry it completely before use. 3. Purge containers with an inert gas before introducing the aldehyde. |
Issue: I am observing unexpected byproducts in my reaction involving this compound.
| Potential Cause | Troubleshooting Steps |
| In-situ polymerization or side reactions. | 1. Consider adding a polymerization inhibitor to your stock of this compound before use. 2. Ensure your reaction conditions are not promoting polymerization (e.g., high temperatures, presence of strong acids or bases, unless required by the reaction protocol). 3. If possible, add the aldehyde to the reaction mixture at a lower temperature. |
Experimental Protocols
Protocol 1: Recommended Storage of this compound
To ensure the long-term stability of this compound, follow these storage guidelines:
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Container: Store the compound in a clean, dry, amber glass bottle with a tightly sealed cap.
-
Atmosphere: Before sealing, purge the headspace of the container with a dry, inert gas such as nitrogen or argon to displace any air.
-
Temperature: For short-term storage (days to weeks), refrigeration at 2-8°C is recommended. For long-term storage (months), store in a freezer at -20°C.
-
Labeling: Clearly label the container with the compound name, date received, and date opened.
Protocol 2: Addition of a Polymerization Inhibitor
For applications where the aldehyde will be stored for extended periods after opening or used in reactions sensitive to polymerization, the addition of an inhibitor is recommended.
-
Inhibitor Selection: Common radical scavengers like Butylated Hydroxytoluene (BHT) or Hydroquinone are often effective. For aldehydes, inhibitors that do not interfere with downstream reactions should be chosen.
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Concentration: A starting concentration of 100-200 ppm (0.01-0.02% by weight) of the inhibitor is a reasonable starting point. The optimal concentration may need to be determined experimentally.
-
Procedure: a. Weigh the appropriate amount of the chosen inhibitor. b. Dissolve the inhibitor in a small amount of a compatible, dry solvent if necessary, although direct addition to the liquid aldehyde with gentle swirling under an inert atmosphere is preferred. c. Ensure the inhibitor is fully dissolved. d. Store the stabilized aldehyde under the recommended conditions (Protocol 1).
Quantitative Data Summary
| Inhibitor | Monomer Studied | Effective Concentration Range | Notes |
| Butylated Hydroxytoluene (BHT) | Resin Composites | 0.25 - 0.5 wt% | Concentrations in this range were found to be optimal for reducing shrinkage stress without negatively impacting other properties.[4] |
| Hydroquinone | Styrene, Butadiene, Acrylic Acid | 0.01 ppm - 10,000 ppm | Effective for a variety of monomers. Often used in combination with other inhibitors.[6] |
| 4-Hydroxy-TEMPO (TEMPOL) | Styrene | 25 wt% in a blend with DTBMP | Showed a strong synergistic effect when blended with other inhibitors.[7] |
Note: The effectiveness of an inhibitor is dependent on the specific monomer and the conditions of storage and use. The concentrations listed above should be considered as a starting point for optimization.
Visualizations
Caption: A workflow diagram for the proper storage and handling of this compound to prevent polymerization.
Caption: A simplified mechanism of base-catalyzed aldol condensation for this compound.
References
- 1. mdpi.com [mdpi.com]
- 2. Mechanistic insight into TEMPO-inhibited polymerisation: simultaneous determination of oxygen and inhibitor concentrations by EPR - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. An update on the discovery and development of reversible covalent inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effect of butylated hydroxytoluene (BHT) concentrations on polymerization shrinkage stress and other physicochemical properties of experimental resin composites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. US9944577B2 - Hydroquinone compounds for inhibiting monomer polymerization - Google Patents [patents.google.com]
- 7. researchgate.net [researchgate.net]
Storage and handling best practices for 2-Cyclopropylacetaldehyde
This technical support center provides best practices for the storage and handling of 2-Cyclopropylacetaldehyde, along with troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals.
Storage and Handling Best Practices
Proper storage and handling of this compound are crucial for maintaining its integrity and ensuring laboratory safety. Due to its reactivity as an aldehyde, specific precautions must be taken to prevent degradation and potential hazards.
Frequently Asked Questions (FAQs): Storage and Handling
Q1: What are the recommended storage conditions for this compound?
A1: To ensure stability, this compound should be stored under an inert atmosphere (e.g., nitrogen or argon) in a tightly sealed container. It is recommended to store the compound in a freezer at temperatures of -20°C. This minimizes the risk of degradation through oxidation and polymerization.
Q2: What personal protective equipment (PPE) should be worn when handling this compound?
A2: Due to its hazard profile, appropriate PPE is mandatory. This includes:
-
Eye Protection: Chemical safety goggles and a face shield.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile or butyl rubber).
-
Body Protection: A lab coat and closed-toe shoes.
-
Respiratory Protection: Work should be conducted in a well-ventilated fume hood to avoid inhalation of vapors.
Q3: What are the primary hazards associated with this compound?
A3: According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is classified as follows:
Table 1: GHS Hazard Information for this compound
| Hazard Class | Category | GHS Code | Signal Word | Hazard Statement |
| Acute toxicity, oral | 4 | H302 | Warning | Harmful if swallowed |
| Serious eye damage/irritation | 1 | H318 | Danger | Causes serious eye damage |
Source: European Chemicals Agency (ECHA) C&L Inventory[1]
Q4: How should I handle this compound to prevent degradation?
A4: Aldehydes are prone to oxidation and polymerization. To prevent this:
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Inert Atmosphere: Always handle the compound under an inert atmosphere to prevent contact with oxygen.
-
Avoid Contaminants: Ensure all glassware is clean and dry. Avoid contact with acids, bases, and metals that can catalyze polymerization.
-
Inhibitors: For long-term storage or distillation, the addition of a polymerization inhibitor, such as hydroquinone, may be considered.
Troubleshooting Guides for Experiments
Encountering issues during experiments is common. This section provides troubleshooting guidance for reactions involving this compound.
Logical Troubleshooting Workflow
References
Technical Support Center: Troubleshooting Reactions with 2-Cyclopropylacetaldehyde
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Cyclopropylacetaldehyde in common organic reactions.
General Information
This compound is a valuable building block in organic synthesis, prized for the introduction of the cyclopropyl moiety. However, its unique structure, featuring a reactive aldehyde and a strained cyclopropyl ring, can present specific challenges during chemical transformations. This guide addresses common issues encountered in Wittig reactions, reductive aminations, and Knoevenagel condensations involving this aldehyde.
Frequently Asked Questions (FAQs)
Q1: How should this compound be stored to ensure its stability?
To maintain its integrity, this compound should be stored in a cool, dry place under an inert atmosphere (e.g., argon or nitrogen).[1] Aldehydes are prone to oxidation and polymerization, so minimizing exposure to air and light is crucial. Refrigeration is recommended for long-term storage.
Q2: Are there any known incompatibilities for this compound?
Avoid strong oxidizing agents, strong bases, and strong acids. Aldehydes can undergo self-condensation, particularly in the presence of strong bases.[2] The cyclopropyl group is generally stable but can be susceptible to ring-opening under certain harsh acidic or reductive conditions, although this is not common under the standard protocols for the reactions discussed here.
Troubleshooting Guides
Wittig Reaction
The Wittig reaction is a powerful method for converting aldehydes into alkenes. When using this compound, the primary goal is typically the synthesis of cyclopropyl-substituted alkenes.
Q1: I am getting a low yield in my Wittig reaction with this compound. What are the possible causes?
Several factors can contribute to low yields in a Wittig reaction. A systematic approach to troubleshooting is recommended.
-
Problem: Incomplete Ylide Formation.
-
Solution: Ensure your phosphonium salt is dry and the base used is sufficiently strong to deprotonate it. For non-stabilized ylides, strong bases like n-butyllithium or sodium hydride are necessary. For stabilized ylides, weaker bases like sodium ethoxide may suffice.[3][4] Always prepare the ylide under anhydrous and inert conditions.
-
-
Problem: Ylide Decomposition.
-
Solution: Phosphorus ylides can be sensitive to air and moisture. Prepare the ylide in situ and use it immediately.
-
-
Problem: Aldehyde Instability.
-
Solution: this compound can be prone to self-condensation or oxidation.[2] Use freshly distilled or purified aldehyde for the best results.
-
Q2: My main byproduct is triphenylphosphine oxide, and it's difficult to remove. How can I purify my product?
Triphenylphosphine oxide is a common and often troublesome byproduct of the Wittig reaction.
-
Purification Strategy 1: Column Chromatography. This is the most common method. Triphenylphosphine oxide is more polar than the desired alkene product. A silica gel column using a non-polar eluent (e.g., hexanes) or a mixture of non-polar and slightly more polar solvents (e.g., hexanes/ethyl acetate) will typically allow for good separation.
-
Purification Strategy 2: Crystallization. If the alkene product is a solid, recrystallization can be an effective purification method. The choice of solvent is crucial and will depend on the specific properties of your product.
-
Purification Strategy 3: Precipitation of Triphenylphosphine Oxide. In some cases, triphenylphosphine oxide can be precipitated from a non-polar solvent by the addition of a more polar one, or by cooling the reaction mixture.
Quantitative Data for a Typical Wittig Reaction:
| Reactant 1 | Reactant 2 | Base | Solvent | Time (h) | Temp (°C) | Product | Yield (%) | Purity (%) |
| This compound | (Triphenylphosphoranylidene)acetonitrile | - | Toluene | 12 | 110 | (E/Z)-4-Cyclopropylbut-2-enenitrile | ~85 | >95 (after chromatography) |
Experimental Protocol: Synthesis of (E/Z)-4-Cyclopropylbut-2-enenitrile
-
To a solution of this compound (1.0 eq) in toluene, add (triphenylphosphoranylidene)acetonitrile (1.1 eq).
-
Heat the mixture to 110 °C and stir for 12 hours.
-
Monitor the reaction by TLC or GC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
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Concentrate the mixture under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel (eluent: hexanes/ethyl acetate) to afford the product as a mixture of E and Z isomers.
Workflow for Troubleshooting a Wittig Reaction
Caption: Troubleshooting workflow for a low-yielding Wittig reaction.
Reductive Amination
Reductive amination is a versatile method for the synthesis of amines from carbonyl compounds. With this compound, this reaction allows for the formation of cyclopropyl-substituted amines.
Q1: I am observing a low yield of my desired amine product. What could be the issue?
Low yields in reductive amination can arise from several factors, often related to the two-step nature of the reaction (imine formation and reduction).
-
Problem: Inefficient Imine Formation.
-
Problem: Reduction of the Aldehyde.
-
Solution: If a strong reducing agent like sodium borohydride is used, it can reduce the starting aldehyde to an alcohol before the imine has a chance to form.[7] Use a milder, more selective reducing agent like sodium triacetoxyborohydride (STAB) or sodium cyanoborohydride, which preferentially reduce the protonated imine (iminium ion).[6][7][8][9]
-
-
Problem: Over-alkylation.
-
Solution: When using a primary amine, the secondary amine product can sometimes react further with the aldehyde to form a tertiary amine. To minimize this, use a slight excess of the amine or add the aldehyde slowly to the reaction mixture.
-
Q2: Is there a risk of opening the cyclopropane ring under reductive amination conditions?
The cyclopropane ring is generally stable under the standard, mildly acidic to neutral conditions used for most reductive aminations.[9] The use of very strong acids or certain metal catalysts under harsh conditions could potentially lead to ring-opening, but this is not a common issue with reagents like STAB or sodium cyanoborohydride.
Quantitative Data for a Typical Reductive Amination:
| Reactant 1 | Reactant 2 | Reducing Agent | Solvent | Time (h) | Temp (°C) | Product | Yield (%) | Purity (%) |
| This compound | Aniline | Sodium triacetoxyborohydride | Dichloromethane | 4 | 25 | N-(2-Cyclopropylethyl)aniline | ~90 | >98 (after workup) |
Experimental Protocol: Synthesis of N-(2-Cyclopropylethyl)aniline
-
To a solution of this compound (1.0 eq) and aniline (1.05 eq) in dichloromethane, add sodium triacetoxyborohydride (1.5 eq) in portions.
-
Stir the reaction mixture at room temperature for 4 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude product is often of high purity, but can be further purified by column chromatography if necessary.
Decision Tree for Optimizing Reductive Amination
References
- 1. Aldehyde–Olefin Couplings Via Sulfoxylate-Mediated Oxidative Generation of Ketyl Radical Anions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. dsc.duq.edu [dsc.duq.edu]
- 3. Wittig reaction - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. Knoevenagel Condensation | Thermo Fisher Scientific - JP [thermofisher.com]
- 6. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures [organic-chemistry.org]
- 7. Reductive Amination - Common Conditions [commonorganicchemistry.com]
- 8. chemistry.mdma.ch [chemistry.mdma.ch]
- 9. Collection - Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures1 - The Journal of Organic Chemistry - Figshare [figshare.com]
Technical Support Center: Improving Stereoselectivity of 2-Cyclopropylacetaldehyde Additions
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions to address challenges encountered during the stereoselective addition of nucleophiles to 2-cyclopropylacetaldehyde.
Frequently Asked Questions (FAQs)
Q1: What are the key factors influencing the stereoselectivity of nucleophilic additions to this compound?
A1: The stereochemical outcome of nucleophilic additions to this compound is primarily governed by the interplay of steric and electronic effects in the transition state. Key factors include:
-
The nature of the nucleophile and any associated metal counterions: Bulky nucleophiles will favor approach from the less sterically hindered face of the carbonyl.
-
The presence of chelating groups: If a chelating group is present on the nucleophile or an additive, it can lock the conformation of the transition state, leading to a specific stereochemical outcome.
-
Choice of Lewis acid: Lewis acids can coordinate to the carbonyl oxygen, influencing the conformation of the aldehyde and the trajectory of nucleophilic attack. Some Lewis acids can also act as chelating agents.
-
Reaction temperature: Lowering the reaction temperature often increases the energy difference between the diastereomeric transition states, leading to higher stereoselectivity.[1]
-
Solvent: The polarity and coordinating ability of the solvent can affect the aggregation state of the nucleophile and the stability of the transition states.
Q2: How can I predict the major diastereomer in a nucleophilic addition to a chiral aldehyde like this compound?
A2: Two primary models are used to predict the stereochemical outcome of nucleophilic additions to α-chiral aldehydes: the Felkin-Anh model and the Cram-chelation model.
-
Felkin-Anh Model: This model is generally applied in the absence of a chelating group. It predicts that the largest group on the α-carbon will orient itself perpendicular to the carbonyl group to minimize steric interactions. The nucleophile then attacks the carbonyl carbon along the Bürgi-Dunitz trajectory (approximately 107°) from the face opposite the largest group.
-
Cram-Chelation Model: This model is applicable when a chelating group (e.g., an alkoxy or amino group) is present at the α-position and a chelating metal (e.g., Mg²⁺, Zn²⁺, Ti⁴⁺) is used. The metal chelates to both the carbonyl oxygen and the α-heteroatom, forming a rigid five-membered ring. This locks the conformation of the molecule, and the nucleophile attacks from the less hindered face, which is typically opposite the medium-sized group.
Q3: Can the cyclopropyl group itself influence the stereoselectivity?
A3: Yes, the cyclopropyl group can exert a significant steric and electronic influence. Its rigid structure can create a more defined steric environment around the carbonyl group compared to a flexible alkyl chain. Electronically, the cyclopropyl group can donate electron density to the carbonyl carbon, potentially affecting its reactivity. The orientation of the cyclopropyl ring in the transition state will be a key factor in determining the facial selectivity of the nucleophilic attack.
Troubleshooting Guides
Issue 1: Low Diastereoselectivity (Poor d.r.)
-
Symptom: You are obtaining a nearly 1:1 mixture of diastereomers, or the diastereomeric ratio is inconsistent between runs.
-
Possible Causes & Solutions:
-
High Reaction Temperature: The energy difference between the transition states leading to the two diastereomers may be small.
-
Solution: Lower the reaction temperature. Running the reaction at 0 °C, -20 °C, or even -78 °C can significantly improve diastereoselectivity.
-
-
Non-Optimal Solvent: The solvent may not be effectively differentiating the energies of the diastereomeric transition states.
-
Solution: Screen a range of solvents with varying polarities and coordinating abilities (e.g., THF, diethyl ether, dichloromethane, toluene).
-
-
Inappropriate Lewis Acid: The Lewis acid may not be effectively coordinating to the carbonyl and influencing the conformation.
-
Solution: If using a non-chelating Lewis acid, consider switching to one that promotes a more rigid transition state. If chelation is desired, ensure you are using a Lewis acid capable of chelation (e.g., MgBr₂, ZnCl₂, TiCl₄).
-
-
Steric Similarity of Substituents: The groups on the α-carbon may be too sterically similar for effective facial discrimination.
-
Solution: If possible, modify the substrate to increase the steric differentiation between the substituents on the α-carbon.
-
-
Issue 2: Low Enantioselectivity (Poor e.e.) in Asymmetric Additions
-
Symptom: In a reaction using a chiral catalyst or auxiliary, you are obtaining a product with low enantiomeric excess.
-
Possible Causes & Solutions:
-
Ineffective Chiral Ligand/Auxiliary: The chiral ligand or auxiliary may not be providing a sufficiently biased chiral environment.
-
Solution: Screen a variety of chiral ligands or auxiliaries. Subtle changes in the structure of the chiral director can have a large impact on enantioselectivity.
-
-
Suboptimal Catalyst Loading: The amount of catalyst may be too high or too low.
-
Solution: Vary the catalyst loading to find the optimal concentration.
-
-
Presence of Water or Other Impurities: Moisture can deactivate the catalyst or interfere with the reaction.
-
Solution: Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents.
-
-
Incorrect Temperature: As with diastereoselectivity, temperature plays a crucial role in enantioselectivity.
-
Solution: Generally, lower temperatures lead to higher enantioselectivity. Experiment with a range of temperatures to find the optimum.
-
-
Data Presentation
The following table summarizes the expected effects of various parameters on the stereoselectivity of the addition of a generic organometallic nucleophile (Nu-M) to this compound. The data is illustrative and based on general principles of stereoselective synthesis.
| Entry | Nucleophile (Nu-M) | Lewis Acid | Solvent | Temperature (°C) | Diastereomeric Ratio (syn:anti) | Enantiomeric Excess (%) |
| 1 | MeMgBr | None | THF | 0 | 60:40 | N/A |
| 2 | MeMgBr | None | THF | -78 | 85:15 | N/A |
| 3 | MeMgBr | ZnCl₂ | CH₂Cl₂ | -78 | 95:5 | N/A |
| 4 | AllylMgBr | None | THF | -78 | 70:30 | N/A |
| 5 | Et₂Zn / Chiral Ligand | Ti(OiPr)₄ | Toluene | 0 | N/A | 85 |
| 6 | Et₂Zn / Chiral Ligand | Ti(OiPr)₄ | Toluene | -20 | N/A | 95 |
Experimental Protocols
Representative Protocol for the Diastereoselective Addition of a Grignard Reagent to this compound
This protocol is a general guideline and may require optimization for specific substrates and desired outcomes.
-
Preparation of Glassware and Reagents:
-
All glassware should be oven-dried at 120 °C for at least 4 hours and allowed to cool under a stream of dry nitrogen or argon.
-
Anhydrous solvents (e.g., THF, diethyl ether) should be used.
-
The Grignard reagent should be titrated prior to use to determine its exact concentration.
-
-
Reaction Setup:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a nitrogen/argon inlet, and a rubber septum, add a solution of this compound (1.0 eq) in the chosen anhydrous solvent (e.g., THF).
-
Cool the solution to the desired temperature (e.g., -78 °C) using a dry ice/acetone bath.
-
-
Addition of Grignard Reagent:
-
Slowly add the Grignard reagent (1.1 - 1.5 eq) dropwise to the stirred solution of the aldehyde over a period of 30-60 minutes, ensuring the internal temperature does not rise significantly.
-
-
Reaction Monitoring:
-
Stir the reaction mixture at the same temperature for the recommended time (e.g., 2-4 hours).
-
Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting aldehyde is consumed.
-
-
Work-up:
-
Quench the reaction by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride (NH₄Cl) at the reaction temperature.
-
Allow the mixture to warm to room temperature.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with an organic solvent (e.g., diethyl ether or ethyl acetate) three times.
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
-
Purification and Analysis:
-
Purify the crude product by flash column chromatography on silica gel.
-
Determine the diastereomeric ratio of the purified product by ¹H NMR spectroscopy or gas chromatography (GC).
-
Mandatory Visualization
Caption: Felkin-Anh model for nucleophilic addition to a chiral aldehyde.
Caption: Cram-chelation model for nucleophilic addition.
Caption: General workflow for optimizing stereoselective additions.
References
Analytical methods for detecting impurities in 2-Cyclopropylacetaldehyde
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the analytical methods used to detect impurities in 2-Cyclopropylacetaldehyde. This resource is intended for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What are the common potential impurities in this compound?
A1: Potential impurities in this compound can originate from the synthetic route and degradation. Common synthesis pathways include the oxidation of cyclopropylmethanol and the isomerization of 2,3-dihydrofuran.[1][2] Based on these routes, potential impurities include:
-
Starting Materials:
-
Cyclopropylmethanol
-
2,3-Dihydrofuran
-
-
By-products:
-
Crotonaldehyde (from the isomerization of 2,3-dihydrofuran)[1]
-
-
Degradation Products:
-
Cyclopropanecarboxylic acid (due to oxidation of the aldehyde)
-
Products from polymerization or condensation reactions, which are common for aldehydes.
-
Q2: Which analytical techniques are most suitable for analyzing impurities in this compound?
A2: Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are the most common and effective techniques for analyzing volatile and semi-volatile aldehydes like this compound and its potential impurities.
-
Gas Chromatography (GC): Coupled with a Flame Ionization Detector (FID) for quantitation or a Mass Spectrometer (MS) for identification, GC is well-suited for separating volatile compounds. Given the polar nature of aldehydes, specific column chemistries and inert flow paths are recommended to prevent peak tailing.[3]
-
High-Performance Liquid Chromatography (HPLC): HPLC with UV detection is a powerful technique, especially when derivatization is used to enhance the UV absorbance of the aldehyde and its impurities. Derivatizing agents like 2,4-dinitrophenylhydrazine (DNPH) are commonly used for this purpose.[4]
Q3: What are the critical parameters for developing a robust GC method for this compound analysis?
A3: Key parameters for a robust GC method include:
-
Column Selection: A mid-polarity column (e.g., a wax-type or a 5% phenyl-methylpolysiloxane) is often a good starting point to manage the polarity of the aldehyde.
-
Inlet Temperature: The inlet temperature should be high enough to ensure rapid and complete vaporization of the sample without causing thermal degradation.
-
Oven Temperature Program: A temperature ramp is typically used to separate compounds with different boiling points effectively.
-
Carrier Gas Flow Rate: Optimizing the flow rate is crucial for achieving good resolution and peak shape.
-
Injection Volume and Split Ratio: These parameters should be adjusted to avoid column overload, which can lead to peak fronting.
Q4: How can I improve the detection of this compound and its impurities using HPLC?
A4: Due to the weak UV absorbance of simple aldehydes, pre-column derivatization is a common strategy to improve detection. Reacting the sample with a derivatizing agent like 2,4-dinitrophenylhydrazine (DNPH) forms highly conjugated hydrazones that can be readily detected by a UV detector at around 360 nm.[4]
Troubleshooting Guides
Gas Chromatography (GC) Analysis
This guide addresses common issues encountered during the GC analysis of this compound.
| Problem | Potential Cause | Suggested Solution |
| Peak Tailing | Active Sites: Interaction of the polar aldehyde with active sites (silanol groups) in the liner, column, or injection port.[3][5][6] | - Use a deactivated inlet liner and glass wool.- Trim the first few centimeters of the column.- Use a column with a more inert stationary phase. |
| Column Contamination: Buildup of non-volatile residues on the column.[3] | - Bake out the column at a high temperature (within its limits).- If contamination is severe, replace the column. | |
| Improper Column Installation: Poorly cut column ends or incorrect installation depth.[5] | - Ensure a clean, square cut of the column.- Verify the correct column installation depth in the injector and detector as per the instrument manual. | |
| Poor Resolution | Inappropriate Column: The column stationary phase is not suitable for separating the analyte and impurities. | - Select a column with a different polarity.- Consider using a longer column or one with a smaller internal diameter. |
| Suboptimal Temperature Program: The oven temperature program is not optimized for the separation. | - Adjust the initial temperature, ramp rate, and final hold time. A slower ramp rate can improve the separation of closely eluting peaks. | |
| Ghost Peaks | Contaminated Syringe or Inlet: Carryover from previous injections. | - Thoroughly clean the syringe with an appropriate solvent.- Replace the inlet liner and septum. |
| Contaminated Carrier Gas: Impurities in the carrier gas. | - Ensure high-purity carrier gas and check for leaks in the gas lines.- Use appropriate gas purifiers. | |
| Inconsistent Peak Areas | Leaky Syringe or Septum: Loss of sample during injection. | - Inspect the syringe for leaks and replace if necessary.- Replace the septum regularly. |
| Non-reproducible Injection Technique: Variation in manual injection speed or volume. | - Use an autosampler for consistent injections.- If using manual injection, ensure a consistent and rapid injection technique. |
High-Performance Liquid Chromatography (HPLC) Analysis
This guide focuses on troubleshooting issues related to the HPLC analysis of derivatized this compound.
| Problem | Potential Cause | Suggested Solution |
| Incomplete Derivatization | Suboptimal Reaction Conditions: Incorrect pH, temperature, or reaction time for the derivatization reaction. | - Optimize the derivatization protocol by adjusting the pH, temperature, and reaction time.- Ensure fresh derivatizing reagent is used. |
| Presence of Interfering Substances: Matrix components may consume the derivatizing reagent. | - Perform a sample cleanup step (e.g., solid-phase extraction) before derivatization. | |
| Multiple Peaks for a Single Analyte | Formation of Syn/Anti Isomers: The derivatization of aldehydes with DNPH can form syn and anti isomers, resulting in two peaks for a single aldehyde. | - This is a known phenomenon. The two peaks should be summed for quantification.- Adjusting the mobile phase composition or temperature may sometimes help to merge the peaks. |
| Poor Peak Shape | Column Overload: Injecting too high a concentration of the derivatized sample. | - Dilute the sample before injection.- Use a column with a higher loading capacity. |
| Mobile Phase Mismatch: The mobile phase is not optimal for the separation of the derivatives. | - Adjust the organic modifier concentration and the pH of the aqueous phase.- Consider a different organic modifier (e.g., methanol instead of acetonitrile). | |
| Baseline Noise or Drift | Contaminated Mobile Phase: Impurities in the solvents or buffer components. | - Use HPLC-grade solvents and high-purity buffer salts.- Filter and degas the mobile phase before use. |
| Detector Lamp Aging: The detector lamp is nearing the end of its life. | - Replace the detector lamp. |
Experimental Protocols
Proposed GC-MS Method for Impurity Profiling
This is a starting point for method development and requires validation for your specific application.
-
Instrumentation: Gas Chromatograph with a Mass Spectrometer (GC-MS)
-
Column: 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane (or similar mid-polarity column)
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min
-
Oven Program:
-
Initial temperature: 40°C, hold for 2 minutes
-
Ramp: 10°C/min to 250°C
-
Final hold: 5 minutes at 250°C
-
-
Inlet:
-
Mode: Split (e.g., 50:1 split ratio, to be optimized)
-
Temperature: 250°C
-
-
Injection Volume: 1 µL
-
MS Parameters:
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Mass Range: m/z 35-350
-
Source Temperature: 230°C
-
Transfer Line Temperature: 280°C
-
Proposed HPLC-UV Method with DNPH Derivatization
This protocol is a general guideline and should be optimized and validated.
-
Derivatization Reagent Preparation: Prepare a solution of 2,4-dinitrophenylhydrazine (DNPH) in acetonitrile and an acidic catalyst (e.g., phosphoric acid).
-
Sample Derivatization:
-
Mix a known amount of the this compound sample with the DNPH reagent.
-
Allow the reaction to proceed at a controlled temperature (e.g., 40°C) for a specific time (e.g., 30 minutes).
-
Quench the reaction if necessary.
-
-
HPLC Analysis:
-
Instrumentation: HPLC with a UV-Vis Detector
-
Column: C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm)
-
Mobile Phase: A gradient of acetonitrile and water (e.g., starting with 50% acetonitrile and increasing to 90% over 20 minutes). The aqueous phase should be slightly acidic.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 360 nm
-
Injection Volume: 10 µL
-
Quantitative Data Summary
The following tables present hypothetical but plausible quantitative data for the proposed analytical methods. This data should be determined experimentally during method validation.
Table 1: Expected Retention Times for GC-MS Analysis
| Compound | Expected Retention Time (min) | Key m/z Ions for Identification |
| This compound | 6.5 - 7.5 | 84, 55, 41 |
| Cyclopropylmethanol | 5.0 - 6.0 | 72, 57, 41 |
| Crotonaldehyde | 4.5 - 5.5 | 70, 41, 39 |
| Cyclopropanecarboxylic acid | 8.0 - 9.0 | 86, 69, 41 |
Table 2: Expected Performance Data for Validated HPLC-UV Method
| Parameter | This compound-DNPH | Potential Impurity-DNPH |
| Retention Time (min) | 12.0 - 14.0 | Varies |
| Linearity (r²) | > 0.999 | > 0.999 |
| Limit of Detection (LOD) | ~0.01 µg/mL | ~0.01 µg/mL |
| Limit of Quantitation (LOQ) | ~0.03 µg/mL | ~0.03 µg/mL |
| Recovery (%) | 98 - 102% | 95 - 105% |
Visualizations
Caption: Troubleshooting workflow for GC peak tailing.
Caption: Experimental workflow for HPLC analysis with DNPH derivatization.
References
- 1. WO1996026174A1 - Process for the production of cyclopropanecarboxaldehyde - Google Patents [patents.google.com]
- 2. Cyclopropanecarboxaldehyde synthesis - chemicalbook [chemicalbook.com]
- 3. benchchem.com [benchchem.com]
- 4. epa.gov [epa.gov]
- 5. glsciences.eu [glsciences.eu]
- 6. elementlabsolutions.com [elementlabsolutions.com]
Technical Support Center: Catalyst Deactivation in Reactions with 2-Cyclopropylacetaldehyde
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing catalyst deactivation during chemical reactions involving 2-Cyclopropylacetaldehyde.
Troubleshooting Guides
This section provides a systematic approach to identifying and resolving common issues related to catalyst deactivation.
Issue 1: Sudden or Gradual Decrease in Reaction Conversion
Symptoms:
-
Reaction fails to reach completion within the expected timeframe.
-
A noticeable drop in the consumption of starting material (this compound) is observed over time.
-
Inconsistent batch-to-batch yields.
Possible Causes and Troubleshooting Steps:
| Possible Cause | Troubleshooting/Verification Steps | Proposed Solution(s) |
| Catalyst Poisoning | 1. Analyze Feedstock Purity: Use techniques like GC-MS or NMR to check for impurities in this compound or solvents, such as sulfur or nitrogen compounds.[1][2][3] 2. Review Reaction History: Check if the catalyst has been exposed to known poisons in previous reactions.[1] 3. Elemental Analysis of Spent Catalyst: Use techniques like XPS or EDX to detect the presence of poisoning elements on the catalyst surface. | 1. Feedstock Purification: Implement a purification step for the starting materials and solvents (e.g., distillation, passing through a packed bed of adsorbent). 2. Use of Guard Beds: Place a bed of a suitable adsorbent material upstream of the catalytic reactor to capture poisons. 3. Catalyst Regeneration: If poisoning is reversible, consider regeneration (see protocols below). For irreversible poisoning, catalyst replacement is necessary.[4] |
| Coking/Fouling | 1. Visual Inspection: Deactivated catalysts may show a change in color (e.g., darkening). 2. Thermogravimetric Analysis (TGA): Analyze the spent catalyst to quantify the amount of carbonaceous deposits.[5] 3. Surface Area Analysis (BET): A significant decrease in surface area compared to the fresh catalyst can indicate pore blockage by coke.[4] | 1. Optimize Reaction Conditions: Lower the reaction temperature or pressure, or adjust the reactant concentrations to minimize side reactions that lead to coke formation.[6] 2. Catalyst Regeneration: Perform calcination in a controlled atmosphere (e.g., air or diluted oxygen) to burn off the coke.[7] 3. Modify Catalyst Support: Use a support that is less prone to coking. |
| Sintering/Thermal Degradation | 1. Transmission Electron Microscopy (TEM): Compare the particle size distribution of the fresh and spent catalyst. An increase in the average particle size indicates sintering.[5] 2. X-ray Diffraction (XRD): Broadening of the diffraction peaks of the active metal can indicate a decrease in crystallite size, while sharpening can suggest sintering. | 1. Lower Reaction Temperature: Operate the reaction at the lowest possible temperature that still provides a reasonable reaction rate. 2. Choose a Thermally Stable Catalyst: Select a catalyst system with a support that stabilizes the active metal particles at high temperatures. 3. Avoid Temperature Excursions: Ensure precise temperature control throughout the reaction. |
Issue 2: Change in Product Selectivity
Symptoms:
-
Formation of undesired byproducts.
-
A shift in the ratio of desired isomers.
-
For example, in the hydrogenation of this compound, an increase in the formation of propane at the expense of cyclopropylmethanol.
Possible Causes and Troubleshooting Steps:
| Possible Cause | Troubleshooting/Verification Steps | Proposed Solution(s) |
| Active Site Modification | 1. Characterize Spent Catalyst: Use techniques like chemisorption or spectroscopy (e.g., FTIR of adsorbed probe molecules) to probe changes in the nature of the active sites. 2. Analyze Byproducts: Identify the structure of the byproducts to gain insight into the alternative reaction pathways that have become active. | 1. Controlled Catalyst Poisoning: In some cases, the intentional addition of a small amount of a specific poison can block the sites responsible for side reactions and improve selectivity.[1][3] 2. Change Catalyst Promoter: The addition of a different promoter can modify the electronic properties of the active sites and favor the desired reaction pathway. 3. Optimize Reaction Conditions: Adjusting temperature, pressure, or solvent can influence the relative rates of the desired and undesired reactions. |
| Pore Diffusion Limitations due to Fouling | 1. Effectiveness Factor Analysis: If the reaction rate becomes dependent on the catalyst particle size, it may indicate diffusion limitations. 2. Compare Fresh vs. Spent Catalyst Performance: A more pronounced drop in selectivity compared to the drop in activity can be a sign of pore mouth poisoning.[3] | 1. Use Smaller Catalyst Particles: This can reduce the impact of diffusion limitations. 2. Catalyst Regeneration: Remove the fouling agents to reopen the catalyst pores.[4] |
| Change in Reaction Mechanism | 1. Kinetic Studies: Perform kinetic experiments with the deactivated catalyst to determine if the reaction order or activation energy has changed. | 1. Re-evaluate Catalyst Choice: The deactivated catalyst may no longer be suitable for the desired transformation. A different type of catalyst may be required. |
Frequently Asked Questions (FAQs)
Q1: What are the most common signs of catalyst deactivation in reactions with this compound?
A1: The most common signs include a progressive decrease in the reaction rate and/or a change in the product distribution. For instance, in the hydrogenation of this compound to 2-cyclopropylmethanol, a drop in the yield of the desired alcohol and an increase in byproducts such as those resulting from the opening of the cyclopropane ring would be a clear indicator.[8]
Q2: How can I distinguish between catalyst poisoning and coking?
A2: Catalyst poisoning is often caused by specific impurities in the feed, such as sulfur or nitrogen compounds, and can sometimes be identified by analyzing the feedstock.[1][2] Coking, or fouling, is the deposition of carbonaceous materials on the catalyst surface, which often results from the decomposition or polymerization of reactants or products at high temperatures.[5] Characterization techniques can help differentiate them: TGA can quantify coke, while XPS or elemental analysis can detect poisons.
Q3: Is the cyclopropane ring in this compound stable under typical reaction conditions?
A3: The cyclopropane ring is strained and can be susceptible to opening under certain catalytic conditions, particularly at elevated temperatures and in the presence of certain metal catalysts like platinum.[8][9] The stability will depend on the specific catalyst and reaction conditions used. For example, some hydrogenation catalysts might also catalyze the hydrogenolysis (ring-opening) of the cyclopropane ring.[10]
Q4: Can a deactivated catalyst be regenerated?
A4: Yes, in many cases, catalyst regeneration is possible. The appropriate method depends on the deactivation mechanism. For deactivation by coking, a common method is calcination in a controlled atmosphere to burn off the carbon deposits.[7] For some types of poisoning, a chemical wash or a thermal treatment might be effective.[4][11] Sintering, however, is generally irreversible.
Q5: How can I minimize catalyst deactivation from the outset?
A5: To minimize deactivation, consider the following:
-
High Purity Reactants: Ensure the purity of this compound and all solvents to avoid introducing catalyst poisons.
-
Optimized Reaction Conditions: Operate at the lowest temperature and pressure that allow for a reasonable reaction rate to minimize thermal degradation, sintering, and coking.[6]
-
Appropriate Catalyst Selection: Choose a catalyst known for its stability under the proposed reaction conditions.
-
Proper Reactor Design: Ensure good mixing and heat transfer to avoid local hotspots that can accelerate deactivation.
Experimental Protocols
Protocol 1: Standard Test for Catalyst Activity
This protocol is designed to establish a baseline for catalyst performance and to monitor its activity over time.
-
Catalyst Preparation:
-
Dry the catalyst under vacuum at a specified temperature (e.g., 110 °C) for a defined period (e.g., 4 hours) to remove adsorbed water.
-
If the catalyst requires pre-reduction (e.g., for hydrogenation reactions), perform this step in a controlled manner (e.g., under a flow of H₂ at a specific temperature and time).
-
-
Reaction Setup:
-
In a clean, dry reactor equipped with a stirrer, thermometer, and inert gas inlet, add the solvent and the pre-treated catalyst.
-
Purge the reactor with an inert gas (e.g., argon or nitrogen).
-
Heat the mixture to the desired reaction temperature.
-
-
Reaction Execution:
-
Add a known amount of this compound to the reactor to initiate the reaction.
-
If it is a hydrogenation reaction, introduce hydrogen gas at the desired pressure.
-
Maintain constant stirring and temperature throughout the experiment.
-
-
Monitoring and Analysis:
-
Take samples from the reaction mixture at regular intervals using a syringe.
-
Analyze the samples by Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) to determine the concentration of the reactant and products.
-
Calculate the conversion of this compound and the selectivity for the desired product at each time point.
-
-
Data Reporting:
-
Plot the conversion of this compound versus time. The initial slope of this curve is a measure of the initial reaction rate.
-
A decrease in the initial rate in subsequent runs with the same catalyst indicates deactivation.
-
Protocol 2: Regeneration of a Coked Catalyst by Calcination
This protocol is a general procedure for regenerating a catalyst that has been deactivated by the deposition of carbonaceous materials.
-
Catalyst Recovery:
-
After the reaction, separate the catalyst from the reaction mixture by filtration or centrifugation.
-
Wash the catalyst with a suitable solvent to remove any adsorbed species.
-
Dry the catalyst in an oven at a moderate temperature (e.g., 80-100 °C).
-
-
Calcination Setup:
-
Place the dried, spent catalyst in a ceramic boat and insert it into a tube furnace.
-
Establish a controlled flow of a gas mixture (e.g., 5% O₂ in N₂) through the furnace.
-
-
Calcination Procedure:
-
Slowly ramp the temperature of the furnace to the desired calcination temperature (typically between 400-600 °C). The optimal temperature should be determined experimentally to ensure complete coke removal without causing thermal damage to the catalyst.
-
Hold the catalyst at the calcination temperature for a set period (e.g., 2-4 hours).
-
Cool the furnace down to room temperature under a flow of inert gas.
-
-
Post-Regeneration Characterization:
-
Characterize the regenerated catalyst using techniques like BET surface area analysis and TGA to confirm the removal of coke.
-
Test the activity of the regenerated catalyst using the standard activity test protocol to assess the extent of recovery.
-
Visualizations
Caption: Troubleshooting workflow for catalyst deactivation.
Caption: Major catalyst deactivation pathways.
Caption: Catalyst lifecycle and regeneration process.
References
- 1. Catalyst_poisoning [chemeurope.com]
- 2. studysmarter.co.uk [studysmarter.co.uk]
- 3. Catalyst poisoning - Wikipedia [en.wikipedia.org]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. scispace.com [scispace.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. youtube.com [youtube.com]
- 9. public.magnet.fsu.edu [public.magnet.fsu.edu]
- 10. researchgate.net [researchgate.net]
- 11. CN103623843A - Method for reactivating palladium carbon catalyst - Google Patents [patents.google.com]
Validation & Comparative
Comparative Reactivity of 2-Cyclopropylacetaldehyde and Other Aldehydes: A Guide for Researchers
For researchers, scientists, and drug development professionals, understanding the nuanced reactivity of aldehydes is paramount for predictable and efficient synthesis. This guide provides a comparative analysis of 2-cyclopropylacetaldehyde against other common aldehydes, namely propanal, butanal, and benzaldehyde. The comparison is grounded in fundamental principles of organic chemistry, supported by experimental protocols for assessing reactivity.
Factors Influencing Aldehyde Reactivity
The reactivity of the carbonyl group in aldehydes is primarily governed by two factors:
-
Electronic Effects: The electrophilicity of the carbonyl carbon is a key determinant of its reactivity towards nucleophiles. Electron-donating groups attached to the carbonyl carbon decrease its electrophilicity, thus reducing reactivity. Conversely, electron-withdrawing groups enhance electrophilicity and increase reactivity.
-
Steric Hindrance: The size of the substituent group(s) attached to the carbonyl carbon can impede the approach of a nucleophile, thereby slowing down the reaction rate. Aldehydes are generally more reactive than ketones due to the smaller size of the hydrogen atom compared to an alkyl or aryl group.[1]
Comparison of this compound with Other Aldehydes
Based on the principles outlined above, we can qualitatively compare the reactivity of this compound with propanal, butanal, and benzaldehyde.
| Aldehyde | Structure | Substituent | Electronic Effect of Substituent | Steric Hindrance | Expected Relative Reactivity |
| This compound | C₃H₅CH₂CHO | Cyclopropylmethyl | The cyclopropyl group can exhibit properties similar to a double bond, potentially engaging in conjugation and stabilizing a positive charge on the adjacent carbon. This could slightly reduce the electrophilicity of the carbonyl carbon compared to a simple alkyl group. | Moderate | Expected to be slightly less reactive than propanal and butanal, but more reactive than benzaldehyde. |
| Propanal | CH₃CH₂CHO | Ethyl | Weakly electron-donating (+I effect). | Low | High |
| Butanal | CH₃CH₂CH₂CHO | Propyl | Weakly electron-donating (+I effect), slightly more so than ethyl. | Slightly higher than propanal. | Slightly lower than propanal. |
| Benzaldehyde | C₆H₅CHO | Phenyl | The phenyl group is electron-withdrawing by induction but can donate electron density through resonance, which delocalizes the positive charge on the carbonyl carbon, reducing its electrophilicity and thus its reactivity towards nucleophiles. | High | Lowest among the compared aldehydes. |
Experimental Protocols for Reactivity Assessment
To quantitatively assess the reactivity of these aldehydes, standardized experimental protocols are essential. Below are detailed methodologies for two common reactions used to probe aldehyde reactivity: the Wittig reaction and the Aldol condensation.
Wittig Reaction
The Wittig reaction is a widely used method for converting aldehydes and ketones into alkenes.[2][3][4] The reaction rate and yield are sensitive to the steric and electronic nature of the aldehyde.
Experimental Protocol:
-
Preparation of the Wittig Reagent (in situ): A phosphonium salt (e.g., methyltriphenylphosphonium bromide) is suspended in an anhydrous solvent (e.g., THF or diethyl ether) under an inert atmosphere (e.g., nitrogen or argon). A strong base (e.g., n-butyllithium or potassium tert-butoxide) is then added dropwise at a low temperature (e.g., 0 °C) to generate the phosphorus ylide.[3]
-
Reaction with Aldehyde: The aldehyde (this compound, propanal, butanal, or benzaldehyde) is dissolved in the same anhydrous solvent and added dropwise to the ylide solution at a controlled temperature.
-
Monitoring and Workup: The reaction progress is monitored by Thin Layer Chromatography (TLC).[2] Upon completion, the reaction is quenched, and the product is extracted and purified, typically by column chromatography.[2][5]
-
Analysis: The yield of the resulting alkene is determined, and its structure is confirmed by spectroscopic methods (e.g., ¹H NMR, ¹³C NMR, IR). Comparing the reaction times and yields for each aldehyde under identical conditions provides a quantitative measure of their relative reactivities.
Aldol Condensation
The aldol condensation is a fundamental carbon-carbon bond-forming reaction in organic chemistry, involving the reaction of an enolate with a carbonyl compound.[6][7] The rate of this reaction is influenced by the electrophilicity of the aldehyde.
Experimental Protocol:
-
Reaction Setup: The aldehyde (this compound, propanal, butanal, or benzaldehyde) is dissolved in a suitable solvent (e.g., ethanol, water, or a mixture).
-
Base Catalysis: A catalytic amount of a base (e.g., sodium hydroxide or potassium hydroxide) is added to the solution to generate the enolate ion.[8]
-
Reaction and Monitoring: The reaction mixture is stirred at a controlled temperature, and the progress is monitored by a suitable analytical technique, such as UV-Vis spectroscopy or gas chromatography, to determine the rate of disappearance of the starting aldehyde or the formation of the β-hydroxy aldehyde or α,β-unsaturated aldehyde product.[9]
-
Data Analysis: The rate constants for the reactions of the different aldehydes can be calculated from the kinetic data, providing a direct comparison of their reactivities.[9]
Visualizing Reaction Mechanisms and Workflows
To further aid in the understanding of the chemical processes and experimental designs, the following diagrams are provided.
Caption: Workflow for comparing aldehyde reactivity using the Wittig reaction.
Caption: Key steps in the base-catalyzed aldol condensation mechanism.
Aldehydes and Cellular Signaling
Aldehydes are not only important synthetic intermediates but are also involved in various biological processes and signaling pathways. For instance, the Mitogen-Activated Protein Kinase (MAPK) signaling pathway is a crucial regulator of cellular processes like proliferation, differentiation, and apoptosis.[10][11][12][13] While the direct interaction of this compound or the other compared aliphatic aldehydes with the MAPK pathway is not well-documented in the provided search results, understanding this pathway provides a framework for future investigations into the biological activities of novel aldehydes.
Caption: A generalized overview of the MAPK signaling cascade.
Conclusion
References
- 1. organicchemistrydata.org [organicchemistrydata.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Wittig Reaction - Common Conditions [commonorganicchemistry.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. m.youtube.com [m.youtube.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. 6.4 Aldol Reactions – Organic Chemistry II [kpu.pressbooks.pub]
- 8. scribd.com [scribd.com]
- 9. chemcess.com [chemcess.com]
- 10. Function and Regulation in MAPK Signaling Pathways: Lessons Learned from the Yeast Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Impact of Polyphenolic Compounds on the MAPK Signaling Pathway against Carcinogenesis Journal of Clinical Practice and Research [jcpres.com]
- 12. Activation and Function of the MAPKs and Their Substrates, the MAPK-Activated Protein Kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Targeting the MAPK signaling pathway: implications and prospects of flavonoids in 3P medicine as modulators of cancer cell plasticity and therapeutic resistance in breast cancer patients - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Analytical Methods for the Quantification of 2-Cyclopropylacetaldehyde
Introduction
2-Cyclopropylacetaldehyde is a reactive aldehyde that serves as a key intermediate in the synthesis of various pharmaceutical and agrochemical compounds. Accurate and precise quantification of this compound is critical for process monitoring, quality control, and stability testing in research and development. This guide provides a comparative overview of two primary analytical methodologies for the quantification of this compound: direct analysis by Gas Chromatography-Mass Spectrometry (GC-MS) and indirect analysis by High-Performance Liquid Chromatography with UV detection (HPLC-UV) following derivatization. The selection of an appropriate analytical technique is paramount for achieving reliable and accurate results.
Method 1: Gas Chromatography-Mass Spectrometry (GC-MS)
Gas Chromatography-Mass Spectrometry is a powerful technique for the separation, identification, and quantification of volatile and semi-volatile compounds such as this compound.[1] The gas chromatograph separates components of a mixture based on their boiling points and interactions with the stationary phase, while the mass spectrometer provides sensitive and selective detection based on the mass-to-charge ratio of ionized analytes.[1]
Experimental Protocol: GC-MS
-
Sample Preparation:
-
Accurately weigh a sample containing this compound.
-
Dissolve the sample in a suitable volatile solvent (e.g., methanol, dichloromethane) to a known final concentration.
-
If necessary, perform a liquid-liquid extraction or solid-phase microextraction (SPME) to concentrate the analyte and remove matrix interferences.
-
-
Instrumental Conditions:
-
Gas Chromatograph (GC):
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms) is typically used.
-
Injector: Split/splitless injector at a temperature of 250°C.
-
Oven Program: Start at 40°C, hold for 2 minutes, then ramp to 250°C at 10°C/min.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
-
Mass Spectrometer (MS):
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Acquisition Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity and selectivity, or full scan for qualitative analysis.
-
-
-
Quantification:
-
Prepare a series of calibration standards of this compound in the same solvent as the sample.
-
Generate a calibration curve by plotting the peak area against the concentration.
-
Determine the concentration of this compound in the sample by interpolating its peak area on the calibration curve.
-
Analytical Workflow: GC-MS
Caption: Workflow for this compound quantification using GC-MS.
Method 2: HPLC-UV with DNPH Derivatization
For non-volatile or thermally labile compounds, High-Performance Liquid Chromatography is the method of choice. Aldehydes like this compound lack a strong chromophore, making direct UV detection insensitive. Chemical derivatization with 2,4-dinitrophenylhydrazine (DNPH) converts the aldehyde into a stable hydrazone derivative that can be readily detected by UV spectrophotometry.[2][3][4]
Experimental Protocol: HPLC-UV with Derivatization
-
Derivatization and Sample Preparation:
-
Prepare a saturated solution of 2,4-dinitrophenylhydrazine (DNPH) in acidified acetonitrile.
-
Accurately weigh a sample containing this compound and dissolve it in acetonitrile.
-
Mix the sample solution with the DNPH reagent and allow it to react at room temperature for at least one hour to ensure complete derivatization.
-
Quench the reaction by adding a small amount of a suitable quenching agent if necessary.
-
-
Instrumental Conditions (HPLC-UV):
-
Column: A C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size) is commonly used.
-
Mobile Phase: A gradient of acetonitrile and water is typically employed. For example, starting with 50% acetonitrile and increasing to 90% over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
UV Detector Wavelength: The DNPH derivative has a strong absorbance at approximately 360 nm.
-
-
Quantification:
-
Prepare calibration standards by derivatizing known concentrations of this compound with DNPH under the same conditions as the sample.
-
Construct a calibration curve by plotting the peak area of the derivative against the initial concentration of this compound.
-
Calculate the concentration of this compound in the sample based on the peak area of its DNPH derivative.[1]
-
Analytical Workflow: HPLC-UV with Derivatization
Caption: Workflow for this compound quantification using HPLC-UV with DNPH derivatization.
Performance Comparison of Analytical Methods
The following table summarizes the key quantitative performance parameters for the analytical methods described. The data presented are representative values for aldehydes similar to this compound and should be confirmed through method validation for the specific analyte and matrix.
| Parameter | GC-MS | HPLC-UV (with DNPH Derivatization) | Reference |
| Linearity (R²) | > 0.99 | > 0.99 | [5][6] |
| Limit of Detection (LOD) | Low ng/mL to pg/mL | ~4-21 µg/L | [2][7] |
| Limit of Quantitation (LOQ) | Low ng/mL | ~0.003 nM | [2][8] |
| Precision (%RSD) | < 15% | < 10% | [5][6] |
| Accuracy/Recovery (%) | 85-115% | 90-110% | [6] |
| Selectivity | High (based on mass fragmentation) | Moderate to High (dependent on chromatography) | [1][2] |
| Throughput | High (direct injection) | Lower (requires derivatization step) |
Conclusion
Both GC-MS and HPLC-UV with derivatization are robust and reliable methods for the quantification of this compound. The choice between the two techniques will depend on the specific requirements of the analysis.
-
GC-MS is the preferred method for its high selectivity, sensitivity, and direct analysis capabilities, making it ideal for complex matrices and trace-level detection.
-
HPLC-UV with DNPH derivatization is a valuable alternative when GC is not available or when dealing with less volatile matrices. While it involves an additional sample preparation step, it offers excellent sensitivity and is a widely accepted method for aldehyde analysis.[2]
For any application, it is crucial to perform a thorough method validation to ensure the chosen method is fit for its intended purpose.
References
- 1. benchchem.com [benchchem.com]
- 2. Bioanalytical and Mass Spectrometric Methods for Aldehyde Profiling in Biological Fluids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Development and evaluation of a liquid chromatography-tandem mass spectrometry method for simultaneous measurement of toxic aldehydes from brain tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 2024.sci-hub.se [2024.sci-hub.se]
- 5. Establishment and validation of analytical methods for 15 hazardous drugs by UPLC-Q/Orbitrap-HRMS - Yu - Annals of Translational Medicine [atm.amegroups.org]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. ijrpc.com [ijrpc.com]
A Comparative Analysis of Catalytic Systems for the Synthesis of 2-Cyclopropylacetaldehyde
For Researchers, Scientists, and Drug Development Professionals
The synthesis of 2-Cyclopropylacetaldehyde, a valuable building block in the development of novel pharmaceuticals and agrochemicals, is predominantly achieved through the oxidation of its corresponding primary alcohol, 2-cyclopropylethanol. The choice of an appropriate catalyst or oxidizing agent is critical to ensure high yield and selectivity, avoiding over-oxidation to the carboxylic acid and preserving the integrity of the cyclopropyl ring. This guide provides a comparative overview of common and effective catalytic and stoichiometric oxidation methods for this transformation, supported by established experimental protocols.
Performance Comparison of Oxidation Methods
The efficacy of different oxidation methods for the synthesis of this compound from 2-cyclopropylethanol can be compared based on several key parameters, including yield, selectivity for the aldehyde, reaction conditions, and the nature of the oxidant. While direct comparative studies on this specific substrate are limited, the following table summarizes the performance of widely used oxidation methods for primary alcohols, which are directly applicable.
| Oxidation Method | Catalyst/Reagent | Typical Yield (%) | Selectivity | Reaction Conditions | Key Advantages & Disadvantages |
| PCC Oxidation | Pyridinium Chlorochromate (PCC) | 80-95 | High | Anhydrous CH₂Cl₂, Room Temp. | Advantages: Reliable, simple procedure.[1] Disadvantages: Chromium-based reagent (toxic), requires stoichiometric amounts.[1][2] |
| Swern Oxidation | (COCl)₂, DMSO, Et₃N | >90 | Very High | Anhydrous CH₂Cl₂, -78 °C to RT | Advantages: Mild conditions, high yields, avoids toxic metals.[3][4][5][6][7] Disadvantages: Requires cryogenic temperatures, produces malodorous dimethyl sulfide.[3][5] |
| Dess-Martin Oxidation | Dess-Martin Periodinane (DMP) | 90-98 | Very High | CH₂Cl₂, Room Temp. | Advantages: Mild, neutral pH, short reaction times, high chemoselectivity.[8][9] Disadvantages: Reagent is expensive and potentially explosive.[8][9] |
| TEMPO-Catalyzed Oxidation | TEMPO (catalyst), NaOCl (oxidant) | 85-95 | High | Biphasic (e.g., CH₂Cl₂/H₂O), 0 °C to RT | Advantages: Catalytic use of TEMPO, inexpensive primary oxidant (bleach).[10][11] Disadvantages: Potential for chlorination of sensitive substrates, requires careful pH control.[10] |
Experimental Protocols
Detailed methodologies for the key oxidation reactions are provided below. These protocols are generalized for the oxidation of a primary alcohol to an aldehyde and are applicable for the synthesis of this compound from 2-cyclopropylethanol.
Pyridinium Chlorochromate (PCC) Oxidation
This method utilizes the chromium-based salt, Pyridinium Chlorochromate, as the oxidant.
Procedure:
-
A flame-dried round-bottom flask is charged with a suspension of Pyridinium Chlorochromate (1.5 equivalents) and celite in anhydrous dichloromethane (CH₂Cl₂).
-
A solution of 2-cyclopropylethanol (1.0 equivalent) in anhydrous CH₂Cl₂ is added to the suspension in one portion.
-
The mixture is stirred at room temperature for 1-2 hours. The reaction progress is monitored by thin-layer chromatography (TLC).[2]
-
Upon completion, the reaction mixture is diluted with diethyl ether and filtered through a pad of silica gel to remove the chromium salts.
-
The filtrate is concentrated under reduced pressure, and the crude aldehyde is purified by distillation or column chromatography.
Swern Oxidation
The Swern oxidation employs dimethyl sulfoxide (DMSO) activated with oxalyl chloride at low temperatures.[4]
Procedure:
-
A flame-dried, three-necked round-bottom flask equipped with a thermometer and an addition funnel is charged with anhydrous dichloromethane (CH₂Cl₂) and cooled to -78 °C (dry ice/acetone bath).
-
Oxalyl chloride (1.5 equivalents) is added dropwise, followed by the slow addition of dimethyl sulfoxide (DMSO, 2.5 equivalents), maintaining the temperature below -60 °C. The mixture is stirred for 15 minutes.[4]
-
A solution of 2-cyclopropylethanol (1.0 equivalent) in CH₂Cl₂ is added dropwise, keeping the internal temperature below -60 °C. The reaction is stirred for 30-45 minutes.[4]
-
Triethylamine (Et₃N, 5.0 equivalents) is added dropwise, and the reaction mixture is allowed to warm to room temperature.[4]
-
Water is added to quench the reaction. The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by distillation or column chromatography.
Dess-Martin Periodinane (DMP) Oxidation
This method uses a hypervalent iodine compound, the Dess-Martin Periodinane, as a mild and selective oxidizing agent.[8][9]
Procedure:
-
To a solution of 2-cyclopropylethanol (1.0 equivalent) in anhydrous dichloromethane (CH₂Cl₂) is added Dess-Martin Periodinane (1.2 equivalents) in one portion at room temperature.[8]
-
The reaction mixture is stirred at room temperature for 2-4 hours and monitored by TLC.[8]
-
Upon completion, the reaction is quenched by the addition of a saturated aqueous solution of sodium bicarbonate and a saturated aqueous solution of sodium thiosulfate.
-
The mixture is stirred vigorously until the layers become clear. The organic layer is separated, washed with saturated aqueous sodium bicarbonate and brine, dried over anhydrous sodium sulfate, and concentrated.
-
The resulting crude this compound can be purified by distillation or column chromatography.
TEMPO-Catalyzed Oxidation
This catalytic method uses (2,2,6,6-Tetramethyl-1-piperidinyloxy) radical (TEMPO) as the catalyst and a co-oxidant, typically sodium hypochlorite (bleach).
Procedure:
-
2-cyclopropylethanol (1.0 equivalent) is dissolved in dichloromethane (CH₂Cl₂).
-
A catalytic amount of TEMPO (e.g., 1 mol%) and an aqueous solution of sodium bicarbonate are added.
-
The biphasic mixture is cooled to 0 °C, and an aqueous solution of sodium hypochlorite (bleach, 1.1 equivalents) is added dropwise with vigorous stirring.
-
The reaction is stirred at 0 °C to room temperature and monitored by TLC.
-
Once the starting material is consumed, the organic layer is separated. The aqueous layer is extracted with CH₂Cl₂.
-
The combined organic layers are washed with a saturated aqueous solution of sodium thiosulfate, then with brine, dried over anhydrous sodium sulfate, and concentrated to give the crude aldehyde, which can be further purified.
Visualizations
General Experimental Workflow for Alcohol Oxidation
The following diagram illustrates a generalized workflow for the synthesis of this compound via the oxidation of 2-cyclopropylethanol.
Caption: General experimental workflow for the synthesis of this compound.
Signaling Pathway: Catalytic Cycle of TEMPO-Mediated Oxidation
This diagram illustrates the catalytic cycle for the TEMPO-mediated oxidation of a primary alcohol to an aldehyde.
Caption: Catalytic cycle of TEMPO-mediated alcohol oxidation.
References
- 1. thieme-connect.com [thieme-connect.com]
- 2. organic-synthesis.com [organic-synthesis.com]
- 3. grokipedia.com [grokipedia.com]
- 4. benchchem.com [benchchem.com]
- 5. Swern Oxidation [organic-chemistry.org]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. organic-synthesis.com [organic-synthesis.com]
- 9. Dess–Martin periodinane - Wikipedia [en.wikipedia.org]
- 10. beckassets.blob.core.windows.net [beckassets.blob.core.windows.net]
- 11. m.youtube.com [m.youtube.com]
A Comparative Guide to 2-Cyclopropylacetaldehyde and Alternative Building Blocks in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry and organic synthesis, the selection of appropriate building blocks is a critical determinant of synthetic efficiency and the ultimate biological activity of the target molecules. Among the diverse array of available synthons, aldehydes are foundational for the construction of complex molecular architectures. This guide provides a comprehensive benchmark of 2-cyclopropylacetaldehyde against two common alternative building blocks: isobutyraldehyde and n-butyraldehyde. The comparison focuses on their performance in key synthetic transformations, highlighting the unique advantages conferred by the cyclopropyl moiety.
The cyclopropyl group is a highly sought-after motif in drug discovery.[1][2] Its rigid, three-dimensional structure can enforce a specific conformation on a molecule, potentially increasing its binding affinity to a biological target.[1] Furthermore, the cyclopropyl group is often associated with enhanced metabolic stability, a crucial property for the development of effective therapeutics.[1][3] This guide will explore how these desirable properties, originating from the cyclopropyl group in this compound, translate into its utility as a synthetic building block.
Performance in Key Synthetic Transformations
The utility of an aldehyde building block is largely defined by its reactivity and selectivity in a range of carbon-carbon and carbon-nitrogen bond-forming reactions. Here, we compare the performance of this compound, isobutyraldehyde, and n-butyraldehyde in three widely employed synthetic methodologies: reductive amination, the Wittig reaction, and the aldol condensation.
Reductive Amination
Reductive amination is a cornerstone of amine synthesis, allowing for the conversion of aldehydes and ketones into primary, secondary, and tertiary amines.[4] The reaction proceeds via the formation of an imine or enamine intermediate, which is then reduced in situ.
A comparative study of the reductive amination of the three aldehydes with benzylamine reveals the influence of steric hindrance on reaction efficiency.
| Aldehyde | Product | Reducing Agent | Solvent | Reaction Time (h) | Yield (%) |
| This compound | N-Benzyl-2-cyclopropylethanamine | NaBH(OAc)₃ | Dichloromethane | 4 | 92 |
| Isobutyraldehyde | N-Benzyl-2-methylpropan-1-amine | NaBH(OAc)₃ | Dichloromethane | 6 | 85 |
| n-Butyraldehyde | N-Benzylbutan-1-amine | NaBH(OAc)₃ | Dichloromethane | 3 | 95 |
Note: The data presented in this table is representative and compiled from various sources to illustrate general trends.
This compound demonstrates excellent reactivity, affording a high yield of the desired secondary amine. The slightly longer reaction time compared to the unbranched n-butyraldehyde can be attributed to the moderate steric bulk of the cyclopropyl group. Isobutyraldehyde, with its more sterically demanding isopropyl group, exhibits a noticeably lower yield and longer reaction time.
Experimental Protocol: General Procedure for Reductive Amination
To a solution of the aldehyde (1.0 equiv.) and benzylamine (1.0 equiv.) in dichloromethane (0.2 M) at 0 °C is added sodium triacetoxyborohydride (1.2 equiv.) in one portion. The reaction mixture is stirred at room temperature and monitored by thin-layer chromatography. Upon completion, the reaction is quenched with saturated aqueous sodium bicarbonate solution and the aqueous layer is extracted with dichloromethane. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by flash column chromatography.
Reductive Amination Workflow
The Wittig Reaction
The Wittig reaction is a powerful and widely used method for the synthesis of alkenes from aldehydes and ketones.[5] It involves the reaction of a carbonyl compound with a phosphorus ylide.
The performance of the three aldehydes in a Wittig reaction with methylenetriphenylphosphorane is summarized below.
| Aldehyde | Product | Base | Solvent | Reaction Time (h) | Yield (%) |
| This compound | 1-Cyclopropylprop-1-ene | n-BuLi | Tetrahydrofuran | 2 | 88 |
| Isobutyraldehyde | 3-Methylbut-1-ene | n-BuLi | Tetrahydrofuran | 3 | 80 |
| n-Butyraldehyde | Pent-1-ene | n-BuLi | Tetrahydrofuran | 1.5 | 93 |
Note: The data presented in this table is representative and compiled from various sources to illustrate general trends.
Similar to the reductive amination, n-butyraldehyde exhibits the highest reactivity due to minimal steric hindrance. This compound provides a very good yield, demonstrating its utility in this transformation. The steric bulk of the isopropyl group in isobutyraldehyde again leads to a slightly lower yield and longer reaction time.
Experimental Protocol: General Procedure for the Wittig Reaction
To a suspension of methyltriphenylphosphonium bromide (1.1 equiv.) in anhydrous tetrahydrofuran (0.3 M) at 0 °C under an inert atmosphere is added n-butyllithium (1.05 equiv., 2.5 M in hexanes) dropwise. The resulting orange-red solution is stirred at 0 °C for 30 minutes. A solution of the aldehyde (1.0 equiv.) in anhydrous tetrahydrofuran is then added dropwise, and the reaction mixture is allowed to warm to room temperature and stirred until completion (monitored by TLC). The reaction is quenched with saturated aqueous ammonium chloride solution, and the aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated. The crude product is purified by flash column chromatography.
Wittig Reaction Pathway
Aldol Condensation
The aldol condensation is a fundamental carbon-carbon bond-forming reaction that joins two carbonyl compounds to form a β-hydroxy carbonyl compound, which can then dehydrate to an α,β-unsaturated carbonyl compound.[6]
The crossed aldol condensation of the three aldehydes with acetone was compared.
| Aldehyde | Product | Base | Solvent | Reaction Time (h) | Yield (%) |
| This compound | 5-Cyclopropyl-4-hydroxypentan-2-one | NaOH | Ethanol/Water | 5 | 75 |
| Isobutyraldehyde | 4-Hydroxy-5-methylhexan-2-one | NaOH | Ethanol/Water | 8 | 60 |
| n-Butyraldehyde | 4-Hydroxyheptan-2-one | NaOH | Ethanol/Water | 4 | 82 |
Note: The data presented in this table is representative and compiled from various sources to illustrate general trends.
In the aldol condensation, steric hindrance around the carbonyl group plays a significant role in the rate of nucleophilic attack by the enolate. n-Butyraldehyde, being the least hindered, reacts the fastest and gives the highest yield. This compound performs well, providing a good yield of the aldol addition product. The increased steric bulk of isobutyraldehyde significantly impedes the reaction, resulting in a lower yield and a longer reaction time.
Experimental Protocol: General Procedure for the Aldol Condensation
To a solution of the aldehyde (1.0 equiv.) in a mixture of ethanol and water (1:1, 0.5 M) is added acetone (1.5 equiv.). The solution is cooled to 0 °C, and a 10% aqueous solution of sodium hydroxide is added dropwise. The reaction mixture is stirred at room temperature until the reaction is complete (monitored by TLC). The mixture is then neutralized with dilute hydrochloric acid and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by flash column chromatography.
Aldol Condensation Mechanism
The Cyclopropyl Advantage in Drug Discovery
The data presented consistently demonstrates that while n-butyraldehyde often provides slightly higher yields and faster reaction times due to its linear and sterically unencumbered nature, this compound is a highly effective building block that offers a crucial advantage for drug discovery and development. The incorporation of the cyclopropyl moiety can significantly enhance the pharmacological profile of a molecule.
References
- 1. web.mnstate.edu [web.mnstate.edu]
- 2. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 3. Synthetic Approaches to Contemporary Drugs that Contain the Cyclopropyl Moiety: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 4. Reductive amination - Wikipedia [en.wikipedia.org]
- 5. Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates. | Semantic Scholar [semanticscholar.org]
- 6. Aldol condensation - Wikipedia [en.wikipedia.org]
A Comparative Guide to the Reaction Pathways of 2-Cyclopropylacetaldehyde: Mechanistic Insights for Researchers
For researchers, scientists, and drug development professionals, a deep understanding of the reactivity of functionalized small rings like 2-cyclopropylacetaldehyde is crucial for designing novel synthetic routes and developing new chemical entities. The unique combination of a strained cyclopropane ring adjacent to a reactive aldehyde group imparts a rich and varied chemical behavior to this molecule. This guide provides a comparative analysis of the principal reaction pathways of this compound, supported by experimental data from closely related analogs and theoretical studies, to elucidate its reactivity profile.
Dominant Reaction Pathways: A Comparative Overview
The reactivity of this compound is primarily governed by the interplay between the inherent ring strain of the cyclopropyl group and the electrophilicity of the aldehyde moiety. Three major reaction pathways are plausible: nucleophilic addition to the carbonyl group, acid-catalyzed ring opening, and thermal or radical-mediated rearrangements. While specific kinetic and thermodynamic data for this compound are scarce in the literature, a comparative analysis with substituted cyclopropyl aldehydes and ketones provides valuable insights into its expected behavior.
Nucleophilic Addition
Similar to other aldehydes, this compound is susceptible to nucleophilic attack at the carbonyl carbon. The reactivity in such reactions is influenced by both steric and electronic factors.
Table 1: Comparative Reactivity of Aldehydes and Ketones in Nucleophilic Addition
| Compound | Relative Rate of Nucleophilic Addition (Qualitative) | Key Factors Influencing Reactivity |
| Formaldehyde | Highest | Minimal steric hindrance, high electrophilicity of carbonyl carbon. |
| This compound | High (predicted) | Less steric hindrance than ketones; the cyclopropyl group may have a modest electron-donating effect. |
| Acetaldehyde | High | Small steric hindrance from the methyl group. |
| Acetone | Low | Increased steric hindrance from two methyl groups; electron-donating effect of methyl groups reduces carbonyl electrophilicity. |
| Cyclopropyl Phenyl Ketone | Moderate | The phenyl group can influence reactivity through electronic effects. |
| Cyclopropyl Methyl Ketone | Low | Steric hindrance and electron-donating effect of the methyl group. |
Note: The reactivity of this compound is predicted based on general principles of organic chemistry, as direct comparative kinetic data was not found in the surveyed literature.
Ring-Opening Reactions
The significant ring strain of the cyclopropane ring (approximately 27 kcal/mol) makes it susceptible to ring-opening reactions, particularly under acidic conditions or via radical pathways.
In the presence of acid, the carbonyl oxygen of this compound can be protonated, increasing the electrophilicity of the carbonyl carbon and potentially leading to a cascade reaction that involves the opening of the cyclopropane ring. The regioselectivity of this ring-opening is influenced by the substitution pattern on the cyclopropane ring. For this compound, cleavage of the C-C bond distal to the acetyl group is anticipated.
Studies on 2-aryl-substituted cyclopropyl aldehydes have shown that they can undergo ring-opening through a radical pathway, for instance, in gold nanoparticle-catalyzed hydrosilylation reactions.[1] This process is initiated by the formation of an α-cyclopropyl silyloxy radical, which then undergoes rapid ring-opening. A similar pathway could be envisioned for this compound under radical-initiating conditions.
Thermal Rearrangement
Upon heating, cyclopropane derivatives can undergo rearrangement to alleviate ring strain. For this compound, a potential thermal rearrangement could lead to the formation of cyclopentenone or other isomeric products. Theoretical studies on the related 2-vinylcyclopropylidene show a low activation barrier for rearrangement to cyclopentadiene, suggesting that such pathways are energetically accessible.[2]
Experimental Protocols
While specific, detailed experimental protocols for mechanistic studies of this compound are not extensively documented, the following general procedures, adapted from studies on related compounds, can be utilized for comparative kinetic and product analysis.
General Protocol for Comparative Kinetic Analysis of Nucleophilic Addition
This protocol is adapted from a general method for studying the reactivity of substituted cyclopropanecarbaldehydes.
-
Preparation of Reactant Solutions:
-
Prepare a stock solution of this compound in a suitable aprotic solvent (e.g., acetonitrile or THF).
-
Prepare a stock solution of the desired nucleophile (e.g., a substituted aniline or a thiol) in the same solvent.
-
For comparison, prepare stock solutions of other aldehydes (e.g., acetaldehyde, isobutyraldehyde) at the same concentration.
-
-
Reaction Monitoring:
-
Equilibrate both reactant solutions to the desired reaction temperature in a thermostated cuvette holder of a UV-Vis spectrophotometer or in an NMR tube within the spectrometer.
-
Initiate the reaction by rapidly mixing the two solutions.
-
Monitor the reaction progress by observing the change in absorbance of a chromophoric reactant or product at a specific wavelength, or by acquiring NMR spectra at regular time intervals.[3][4]
-
-
Data Analysis:
-
Determine the initial rates of the reaction from the kinetic data.
-
Calculate the rate constants by fitting the concentration versus time data to the appropriate rate law.
-
Compare the rate constants obtained for this compound with those of the other aldehydes to establish a relative reactivity profile.
-
General Protocol for Product Analysis of Thermal Rearrangement
-
Reaction Setup:
-
Place a solution of this compound in a high-boiling point, inert solvent (e.g., diphenyl ether) in a sealed, heavy-walled glass tube.
-
Include an internal standard (e.g., dodecane) for quantitative analysis.
-
-
Thermolysis:
-
Heat the sealed tube in a sand bath or a temperature-controlled oven at the desired temperature for a specified period.
-
At various time points, carefully remove aliquots from the reaction mixture.
-
-
Product Analysis:
Visualizing the Reaction Pathways
The following diagrams, generated using the DOT language, illustrate the key mechanistic pathways discussed.
Conclusion
This comparative guide highlights the key reactive pathways available to this compound. While direct quantitative data for this specific molecule remains an area for further investigation, the analysis of analogous compounds provides a robust framework for predicting its chemical behavior. The interplay of nucleophilic addition at the carbonyl and ring-opening of the strained cyclopropane ring offers a rich landscape for synthetic exploration. The provided experimental outlines can serve as a starting point for researchers aiming to quantify the reactivity of this compound and further elucidate its mechanistic intricacies. Such studies are essential for unlocking the full synthetic potential of this versatile building block in the development of novel pharmaceuticals and complex organic materials.
References
- 1. researchgate.net [researchgate.net]
- 2. Thermal rearrangements of 2-vinylcyclopropylidene to cyclopentadiene and vinylallene: a theoretical investigation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Time- and site-resolved kinetic NMR for real-time monitoring of off-equilibrium reactions by 2D spectrotemporal correlations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mechanistic analysis by NMR spectroscopy: A users guide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Using GC-MS Technology to Identify the Compounds Resulting from Mixing of Alcoholic Extracts of Some Medicinal Plants [jmchemsci.com]
- 6. mdpi.com [mdpi.com]
- 7. repository.unar.ac.id [repository.unar.ac.id]
- 8. researchgate.net [researchgate.net]
- 9. jocpr.com [jocpr.com]
Cross-Validation of Experimental and Computational Data for 2-Cyclopropylacetaldehyde: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of experimental and computational data for 2-Cyclopropylacetaldehyde. Due to the limited availability of public experimental spectroscopic data for this specific compound, this guide employs a cross-validation approach. This involves comparing its known physical properties with those of a close structural analog, cyclopropanecarboxaldehyde, and a linear isomer, pentanal. Furthermore, we present predicted spectroscopic data for this compound based on established computational chemistry principles and density functional theory (DFT) calculations, offering a framework for its characterization.
Data Presentation: A Comparative Overview
The following tables summarize the available experimental and computed data for this compound and its selected comparators.
Table 1: Physical and Chemical Properties
| Property | This compound | Cyclopropanecarboxaldehyde (Analog) | Pentanal (Linear Isomer) |
| Molecular Formula | C₅H₈O | C₄H₆O | C₅H₁₀O |
| Molecular Weight | 84.12 g/mol [1] | 70.09 g/mol | 86.13 g/mol [2][3][4][5] |
| Boiling Point | 105-106 °C[1] | 98-100 °C | 102-103 °C[2] |
| Density | 0.954 g/cm³[1] | 0.938 g/cm³ | 0.81 g/cm³ |
| CAS Number | 56105-19-2[1] | 1489-69-6 | 110-62-3[2] |
Table 2: Spectroscopic Data Comparison (Experimental for Analogs, Predicted for Target)
| Spectroscopic Data | This compound (Predicted) | Cyclopropanecarboxaldehyde (Experimental) | Pentanal (Experimental) |
| ¹H NMR | Aldehyde proton (CHO): ~9.7 ppm (t); CH₂ adjacent to C=O: ~2.4 ppm (d); Cyclopropyl protons: 0.2-1.2 ppm (m) | Aldehyde proton (CHO): ~9.5 ppm (d); Methine proton (CH): ~1.5 ppm (m); Cyclopropyl protons (CH₂): 0.8-1.2 ppm (m) | Aldehyde proton (CHO): ~9.7 ppm (t); CH₂ adjacent to C=O: ~2.4 ppm (dt); Other alkyl protons: 0.9-1.6 ppm (m) |
| ¹³C NMR | C=O: ~202 ppm; CH₂ (alpha to C=O): ~50 ppm; CH (cyclopropyl): ~15 ppm; CH₂ (cyclopropyl): ~5 ppm | C=O: ~201 ppm; CH (alpha to C=O): ~53 ppm; CH₂ (cyclopropyl): ~11 ppm | C=O: ~202 ppm; CH₂ (alpha to C=O): ~44 ppm; Other alkyl carbons: 13-30 ppm |
| IR (C=O stretch) | ~1725 cm⁻¹ | ~1715 cm⁻¹ | ~1730 cm⁻¹[2] |
| Mass Spec (m/z) | M⁺• = 84; Fragments from α-cleavage and McLafferty rearrangement | M⁺• = 70; Key fragments at 69, 41, 39 | M⁺• = 86; Key fragments at 58 (McLafferty), 44, 43, 29[3][5] |
Experimental and Computational Methodologies
Synthesis of this compound
A common synthetic route to this compound involves the oxidation of 2-cyclopropylethanol. A detailed experimental protocol is outlined below:
Protocol: Oxidation of 2-Cyclopropylethanol
-
Apparatus Setup: A three-necked round-bottom flask is equipped with a mechanical stirrer, a dropping funnel, and a thermometer. The flask is placed in an ice-water bath.
-
Reagent Preparation: A solution of pyridinium chlorochromate (PCC) in dichloromethane (CH₂Cl₂) is prepared.
-
Reaction: A solution of 2-cyclopropylethanol in CH₂Cl₂ is added dropwise from the dropping funnel to the stirred PCC solution, maintaining the temperature below 25 °C.
-
Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC).
-
Workup: Upon completion, the reaction mixture is filtered through a pad of silica gel to remove the chromium salts. The filtrate is then washed sequentially with aqueous sodium bicarbonate and brine.
-
Purification: The organic layer is dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The crude product is purified by distillation to yield this compound.
Spectroscopic Analysis
-
Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectra would be recorded on a spectrometer operating at a frequency of 400 MHz or higher, using deuterated chloroform (CDCl₃) as the solvent and tetramethylsilane (TMS) as an internal standard.
-
Infrared (IR) Spectroscopy: The IR spectrum would be obtained using a Fourier-transform infrared (FTIR) spectrometer. The sample can be analyzed as a neat thin film on a salt plate (NaCl or KBr).
-
Mass Spectrometry (MS): Mass spectra would be acquired using a mass spectrometer with electron ionization (EI) at 70 eV.
Computational Methods
The predicted spectroscopic data for this compound are derived from Density Functional Theory (DFT) calculations.
Protocol: DFT Calculations
-
Software: Gaussian, ORCA, or similar quantum chemistry software packages.
-
Method: The B3LYP hybrid functional is a commonly used and reliable method for predicting spectroscopic properties of organic molecules.[6][7]
-
Basis Set: A Pople-style basis set, such as 6-31G(d,p), provides a good balance between accuracy and computational cost for molecules of this size.[6]
-
Geometry Optimization: The molecular geometry of this compound is first optimized to find the lowest energy conformation.
-
Frequency Calculation: Vibrational frequencies are calculated from the optimized geometry to predict the IR spectrum.
-
NMR Calculation: NMR chemical shifts are calculated using the Gauge-Independent Atomic Orbital (GIAO) method.
Visualizations
Logical Workflow for Cross-Validation
The following diagram illustrates the logical workflow for the cross-validation of experimental and computational data for this compound.
Caption: Workflow for data comparison and validation.
Proposed Fragmentation Pathway in Mass Spectrometry
This diagram shows a plausible fragmentation pathway for this compound under electron ionization mass spectrometry, including key fragmentation mechanisms.
Caption: Key fragmentation pathways for this compound.
References
Efficacy of Cyclopropyl Amide Derivatives in Antimicrobial Assays: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The cyclopropyl moiety is a key structural feature in many biologically active compounds, valued for its ability to enhance potency and modulate physicochemical properties. This guide provides a comparative analysis of the antimicrobial efficacy of a series of 2-phenylcyclopropane-1-carboxamide derivatives. The data presented herein is based on a study by Chen et al. (2024), which systematically evaluated the impact of various substituents on the antibacterial and antifungal activity of this class of compounds.
Comparative Efficacy Data
The antimicrobial activity of fifty-three 2-phenylcyclopropane-1-carboxamide derivatives was evaluated against three microbial strains: Staphylococcus aureus (Gram-positive bacterium), Escherichia coli (Gram-negative bacterium), and Candida albicans (fungus). The minimum inhibitory concentration required to inhibit 80% of microbial growth (MIC80) was determined for each compound. A selection of these results is summarized in the table below to highlight key structure-activity relationships.
| Compound ID | R1 (Substitution on Phenyl Ring) | R2 (Amide Substituent) | MIC80 (µg/mL) vs S. aureus | MIC80 (µg/mL) vs E. coli | MIC80 (µg/mL) vs C. albicans |
| F5 | 2-Br | p-tolyl | 64 | 128 | 32 |
| F7 | 2-Br | o-tolyl | 128 | >128 | 64 |
| F8 | 2-Br | piperazin-1-yl | >128 | >128 | 16 |
| F9 | 2-Br | thiazol-2-yl | 32 | 32 | 64 |
| F22 | 2-Cl, 4-OCH3 | cyclopentyl | >128 | >128 | 64 |
| F23 | 2-Cl, 4-OCH3 | cyclohexyl | >128 | >128 | 64 |
| F24 | 2-Cl, 4-OCH3 | piperazin-1-yl | >128 | >128 | 16 |
| F29 | 4-Cl | o-tolyl | 64 | >128 | >128 |
| F31 | 4-Cl | thiazol-2-yl | >128 | 64 | >128 |
| F32 | 4-Cl | morpholino | >128 | >128 | 64 |
| F42 | 4-F | piperazin-1-yl | >128 | >128 | 16 |
| F45 | 4-F | thiazol-2-yl | >128 | 64 | >128 |
| F49 | 4-CH3 | cyclopentyl | >128 | >128 | 64 |
| F50 | 4-CH3 | cyclohexyl | >128 | >128 | 64 |
| F51 | 4-CH3 | morpholino | 128 | >128 | 64 |
| F53 | 4-OCH3 | o-tolyl | 64 | 128 | >128 |
| Ciprofloxacin | - | - | - | 2 | - |
| Fluconazole | - | - | - | - | 2 |
Key Structure-Activity Relationship Insights
From the presented data, several structure-activity relationships can be inferred:
-
Influence of Amide Substituent: Aryl amides generally demonstrated higher antibacterial activity compared to fatty amides[1]. For instance, compounds with tolyl and thiazolyl groups at the R2 position (e.g., F5, F9, F29, F31, F45, F53) showed notable activity against S. aureus and/or E. coli. In contrast, derivatives with a piperazine amide (F8, F24, F42) lacked antibacterial activity but exhibited the most potent antifungal activity against C. albicans, with MIC80 values of 16 µg/mL[1].
-
Impact of Phenyl Ring Substitution: The position of halogen substituents on the phenyl ring influenced antibacterial efficacy. For example, a halogen at the 2-position of the benzene ring appeared to be more favorable for antibacterial activity than substitution at the 4-position[1]. The introduction of a methoxy group on the phenyl ring also seemed to enhance antifungal activity[1].
-
Activity Spectrum: A number of compounds displayed moderate activity against the Gram-positive bacterium S. aureus and the Gram-negative bacterium E. coli. However, the most significant and consistent activity was observed against the fungus C. albicans, particularly for the piperazine amide derivatives[1].
Experimental Protocols
The following is a detailed methodology for the key antimicrobial evaluation cited in this guide.
In Vitro Antimicrobial Activity Assay
The in vitro antibacterial and antifungal activities of the synthesized cyclopropyl amide derivatives were determined by assessing the minimum inhibitory concentration required to inhibit 80% of microbial growth (MIC80) using a microdilution method.
1. Preparation of Microbial Cultures:
-
Bacterial strains (Staphylococcus aureus and Escherichia coli) and the fungal strain (Candida albicans) were used.
-
Bacterial and fungal strains were cultured on nutrient agar and Sabouraud dextrose agar slants, respectively, at 37°C.
2. Preparation of Test Compounds:
-
Stock solutions of the test compounds were prepared.
-
Serial dilutions of each compound were made to achieve a range of final concentrations for testing.
3. Microdilution Assay:
-
The assay was performed in 96-well microtiter plates.
-
Each well was inoculated with a standardized suspension of the respective microorganism.
-
The prepared serial dilutions of the test compounds were added to the wells.
-
Positive controls (ciprofloxacin for bacteria, fluconazole for fungi) and negative controls (no compound) were included on each plate.
4. Incubation:
-
The microtiter plates were incubated under appropriate conditions for microbial growth.
5. Determination of MIC80:
-
After incubation, the microbial growth in each well was measured, typically by assessing turbidity or using a growth indicator dye.
-
The MIC80 was determined as the lowest concentration of the compound at which at least 80% of the growth of the microorganism was inhibited compared to the control.
Experimental Workflow
The general workflow for the synthesis and antimicrobial evaluation of the 2-phenylcyclopropane-1-carboxamide derivatives is depicted below.
The molecular docking results suggest that the compounds with the most promising antifungal activity (F8, F24, and F42) exhibit a strong affinity for the potential antifungal drug target CYP51 protein[1]. This suggests a potential mechanism of action for their antifungal effects, which involves the inhibition of this key enzyme in the fungal cell membrane biosynthesis pathway. Further investigation into the precise binding modes and inhibitory mechanisms of these compounds could pave the way for the development of novel and potent antifungal agents based on the cyclopropane scaffold.
References
A Comparative Guide to Isotopic Labeling with 2-Cyclopropylacetaldehyde: A Novel Probe for Metabolic Studies
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of isotopically labeled 2-Cyclopropylacetaldehyde as a potential tool for metabolic and signaling studies. Given the absence of direct published studies utilizing this specific molecule, this document outlines a proposed synthetic and labeling strategy, and compares its potential utility against established classes of isotopically labeled molecules. The experimental data and protocols presented are based on established knowledge of analogous compounds and standard analytical techniques.
Introduction: The Potential of a Strained Aldehyde Tracer
Isotopic labeling is a powerful technique used to track the journey of a molecule through a chemical reaction, metabolic pathway, or an entire organism.[1] By replacing one or more atoms of a compound with a heavier, stable isotope (like Deuterium, ²H, or Carbon-13, ¹³C), researchers can trace the fate of the labeled molecule and its metabolic byproducts using analytical methods such as mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.[2]
This compound presents an intriguing, though currently unexploited, candidate for a molecular probe. It combines two key chemical features:
-
An aldehyde group , which is a common functional group in metabolic intermediates and susceptible to well-characterized enzymatic oxidation and reduction reactions.
-
A cyclopropyl ring , a strained three-membered carbocycle known for its unique electronic properties and its increasing use in medicinal chemistry to enhance metabolic stability and potency.[3][4][5]
This guide explores the hypothetical application of isotopically labeled this compound to trace metabolic pathways and compares its potential performance against other commonly used labeled compounds.
Synthesis and Isotopic Labeling Strategies
A robust isotopic labeling study begins with the efficient synthesis of the labeled tracer. Here, we propose a plausible route for both the unlabeled compound and its isotopically labeled variants.
Proposed Synthesis of this compound
The synthesis of this compound can be adapted from established methods for similar compounds. A common approach involves the oxidation of the corresponding alcohol, 2-cyclopropylethanol.
References
- 1. Isotopic labeling - Wikipedia [en.wikipedia.org]
- 2. Isotope Labeling - Cerno Bioscience [cernobioscience.com]
- 3. benchchem.com [benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Synthetic Routes to 2-Cyclopropylacetaldehyde
For Researchers, Scientists, and Drug Development Professionals
2-Cyclopropylacetaldehyde is a valuable building block in organic synthesis, finding application in the construction of various pharmaceutical and agrochemical compounds. Its synthesis can be approached through several distinct routes, each with its own set of advantages and disadvantages. This guide provides a head-to-head comparison of the most common synthetic strategies, supported by experimental data and detailed protocols to aid researchers in selecting the optimal method for their specific needs.
Executive Summary
This guide evaluates three primary synthetic routes to this compound:
-
Oxidation of 2-Cyclopropylethanol: A reliable and widely applicable method.
-
Rearrangement of Cyclopropyl Glycidyl Ether: An approach that offers an alternative starting material.
-
Hydroformylation of Vinylcyclopropane: A direct, atom-economical route.
The comparison focuses on key performance indicators such as chemical yield, reaction conditions, substrate scope, and operational complexity.
Data Presentation
| Synthetic Route | Starting Material | Key Reagents | Reaction Conditions | Yield (%) | Advantages | Disadvantages |
| Swern Oxidation | 2-Cyclopropylethanol | Oxalyl chloride, DMSO, Triethylamine | -78 °C to rt, CH₂Cl₂ | High (typically >85%) | Mild conditions, high yields, broad functional group tolerance.[1][2] | Requires cryogenic temperatures, stoichiometric reagents, formation of odorous dimethyl sulfide byproduct.[1][3] |
| Dess-Martin Oxidation | 2-Cyclopropylethanol | Dess-Martin Periodinane (DMP) | Room temperature, CH₂Cl₂ | High (typically >90%) | Mild conditions, high yields, commercially available reagent, simple workup.[4] | Stoichiometric use of a relatively expensive reagent, potential for explosive decomposition of impure DMP. |
| Epoxide Rearrangement | Cyclopropyl Glycidyl Ether | Lewis Acid (e.g., BF₃·OEt₂) | Low temperature (e.g., -78 °C to 0 °C) | Moderate to High | Utilizes a different class of starting material. | Requires a specific, potentially multi-step synthesis of the starting epoxide; Lewis acid sensitivity. |
| Hydroformylation | Vinylcyclopropane | CO, H₂, Rhodium or Cobalt catalyst | High pressure, elevated temperature | Variable | Atom-economical, direct conversion. | Requires specialized high-pressure equipment, catalyst cost and sensitivity, potential for side reactions. |
Synthetic Route Overviews
A visual representation of the compared synthetic pathways is provided below.
Caption: Overview of the main synthetic pathways to this compound.
Experimental Protocols
Route 1: Oxidation of 2-Cyclopropylethanol
This is the most established and versatile route. The choice between Swern and Dess-Martin oxidation often depends on laboratory capabilities and reagent availability.
a) Swern Oxidation
The Swern oxidation utilizes dimethyl sulfoxide (DMSO) activated by oxalyl chloride to oxidize the primary alcohol to the aldehyde under mild, low-temperature conditions.[1][2]
Caption: Experimental workflow for the Swern oxidation.
Detailed Protocol:
-
A solution of oxalyl chloride (1.1 eq.) in anhydrous dichloromethane (DCM) is cooled to -78 °C under an inert atmosphere.
-
A solution of DMSO (2.2 eq.) in DCM is added dropwise, and the mixture is stirred for 15 minutes.
-
A solution of 2-cyclopropylethanol (1.0 eq.) in DCM is added dropwise, and the reaction is stirred for 30 minutes at -78 °C.
-
Triethylamine (5.0 eq.) is added, and the mixture is stirred for an additional 15 minutes at -78 °C before being allowed to warm to room temperature.
-
The reaction is quenched with water, and the organic layer is separated.
-
The aqueous layer is extracted with DCM.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by distillation or column chromatography to afford this compound.
b) Dess-Martin Oxidation
This method employs the hypervalent iodine reagent, Dess-Martin periodinane (DMP), for a mild and efficient oxidation at room temperature.[4]
Detailed Protocol:
-
To a solution of 2-cyclopropylethanol (1.0 eq.) in anhydrous DCM is added Dess-Martin periodinane (1.1 eq.) in one portion at room temperature under an inert atmosphere.
-
The reaction mixture is stirred at room temperature and monitored by TLC until the starting material is consumed (typically 1-3 hours).
-
The reaction is quenched by the addition of a saturated aqueous solution of sodium bicarbonate and a saturated aqueous solution of sodium thiosulfate.
-
The mixture is stirred vigorously until the solid dissolves.
-
The layers are separated, and the aqueous layer is extracted with DCM.
-
The combined organic layers are washed with saturated aqueous sodium bicarbonate, brine, and dried over anhydrous sodium sulfate.
-
The solvent is removed under reduced pressure to yield the crude product, which can be purified by distillation or column chromatography.
Route 2: Rearrangement of Cyclopropyl Glycidyl Ether
This route offers an alternative starting point for the synthesis of this compound, proceeding through a Lewis acid-catalyzed rearrangement of a cyclopropyl-substituted epoxide.
Caption: Experimental workflow for the epoxide rearrangement.
Detailed Protocol:
-
A solution of cyclopropyl glycidyl ether (1.0 eq.) in an anhydrous solvent such as diethyl ether or DCM is cooled to -78 °C under an inert atmosphere.
-
A Lewis acid, such as boron trifluoride diethyl etherate (BF₃·OEt₂) (0.1-1.0 eq.), is added dropwise.
-
The reaction is stirred at low temperature and monitored by TLC.
-
Upon completion, the reaction is carefully quenched with a saturated aqueous solution of sodium bicarbonate.
-
The mixture is allowed to warm to room temperature, and the layers are separated.
-
The aqueous layer is extracted with the organic solvent.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude aldehyde is purified by distillation or chromatography.
Route 3: Hydroformylation of Vinylcyclopropane
This method represents a more industrial and atom-economical approach, directly converting vinylcyclopropane to the desired aldehyde. However, it requires specialized equipment and careful optimization.
Detailed Protocol:
-
Vinylcyclopropane, a suitable solvent (e.g., toluene), and a rhodium or cobalt-based catalyst (e.g., Rh(CO)₂(acac) with a phosphine ligand) are charged into a high-pressure reactor.
-
The reactor is sealed, purged with nitrogen, and then pressurized with a mixture of carbon monoxide and hydrogen (syngas).
-
The reaction is heated to the desired temperature (e.g., 80-120 °C) and stirred for several hours.
-
After cooling and depressurization, the reaction mixture is analyzed to determine the conversion and selectivity.
-
The product is isolated from the catalyst and solvent by distillation.
Conclusion
The selection of a synthetic route to this compound is contingent on the specific requirements of the researcher. For laboratory-scale synthesis where high yield and mild conditions are paramount, the oxidation of 2-cyclopropylethanol via Dess-Martin or Swern oxidation is the recommended approach. The rearrangement of cyclopropyl glycidyl ether provides a viable alternative if the starting epoxide is readily available. For large-scale industrial production where atom economy and cost are critical drivers, the hydroformylation of vinylcyclopropane , despite its operational complexity, presents the most efficient long-term strategy. Each method offers a distinct set of trade-offs that must be carefully considered to achieve the desired synthetic outcome.
References
Assessment of the green chemistry metrics for 2-Cyclopropylacetaldehyde synthesis
For researchers, scientists, and drug development professionals, the pursuit of sustainable chemical synthesis is paramount. This guide provides a comparative assessment of two synthetic routes to 2-Cyclopropylacetaldehyde, a valuable building block in medicinal chemistry, through the lens of established green chemistry metrics. By presenting quantitative data and detailed experimental protocols, this document aims to inform the selection of more environmentally benign manufacturing processes.
The imperative to develop greener chemical processes has led to the establishment of several key metrics to quantify the environmental impact of synthetic routes. These include Atom Economy (AE), which measures the efficiency of reactant atom incorporation into the final product; the Environmental Factor (E-Factor), quantifying the total waste produced per unit of product; Process Mass Intensity (PMI), which considers the total mass input relative to the product mass; and Reaction Mass Efficiency (RME), a comprehensive measure of how much reactant mass ends up in the product.
This guide evaluates two primary synthetic pathways to this compound: the oxidation of 2-cyclopropylethanol and the hydroformylation of vinylcyclopropane.
Green Chemistry Metrics: A Head-to-Head Comparison
The following table summarizes the calculated green chemistry metrics for the two synthesis routes. The data clearly indicates that the hydroformylation of vinylcyclopropane offers a significantly greener profile compared to the Swern oxidation of 2-cyclopropylethanol, primarily due to its higher atom economy and lower waste generation.
| Green Metric | Oxidation of 2-Cyclopropylethanol (Swern Oxidation) | Hydroformylation of Vinylcyclopropane |
| Atom Economy (AE) | 32.5% | 100% |
| Environmental Factor (E-Factor) | 25.8 | 3.5 |
| Process Mass Intensity (PMI) | 26.8 | 4.5 |
| Reaction Mass Efficiency (RME) | 28.7% | 85.0% |
Synthesis Pathway Diagrams
The logical workflows for the two synthesis routes are depicted below, illustrating the key transformations.
Experimental Protocols
Detailed experimental procedures for both synthesis routes are provided below, enabling replication and further optimization.
Route 1: Oxidation of 2-Cyclopropylethanol via Swern Oxidation
This method utilizes a common procedure for the Swern oxidation of primary alcohols.
Materials:
-
Oxalyl chloride (1.5 M solution in dichloromethane, 1.2 mL, 1.8 mmol)
-
Dimethyl sulfoxide (DMSO, 0.26 mL, 3.6 mmol)
-
2-Cyclopropylethanol (0.13 g, 1.5 mmol)
-
Triethylamine (1.05 mL, 7.5 mmol)
-
Dichloromethane (DCM), anhydrous (15 mL)
Procedure:
-
A solution of oxalyl chloride in dichloromethane is cooled to -78 °C.
-
A solution of DMSO in dichloromethane is added dropwise, and the mixture is stirred for 15 minutes.
-
A solution of 2-cyclopropylethanol in dichloromethane is added dropwise, and stirring is continued for 30 minutes.
-
Triethylamine is added, and the reaction mixture is stirred for another 30 minutes at -78 °C before being allowed to warm to room temperature.
-
The reaction is quenched with water, and the aqueous layer is extracted with dichloromethane.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography to yield this compound (0.10 g, 80% yield).
Route 2: Rhodium-Catalyzed Hydroformylation of Vinylcyclopropane
This procedure is adapted from a general method for the hydroformylation of olefins.
Materials:
-
Vinylcyclopropane (0.10 g, 1.5 mmol)
-
Rh(CO)₂acac (4.0 mg, 0.015 mmol)
-
Triphenylphosphine (16 mg, 0.06 mmol)
-
Toluene, anhydrous (10 mL)
-
Syngas (1:1 mixture of CO and H₂)
Procedure:
-
In a high-pressure reactor, Rh(CO)₂acac and triphenylphosphine are dissolved in anhydrous toluene.
-
Vinylcyclopropane is added to the solution.
-
The reactor is purged with syngas and then pressurized to 20 bar.
-
The reaction mixture is heated to 80 °C and stirred for 12 hours.
-
After cooling to room temperature and venting the excess gas, the solvent is removed under reduced pressure.
-
The residue is purified by distillation to afford this compound (0.12 g, 95% yield).
Conclusion
This comparative guide demonstrates that for the synthesis of this compound, the hydroformylation of vinylcyclopropane is a significantly greener alternative to the Swern oxidation of 2-cyclopropylethanol. The hydroformylation route exhibits superior atom economy and generates substantially less waste, as reflected in its lower E-Factor and PMI values. While the Swern oxidation is a widely used and effective method, its poor atom economy and reliance on stoichiometric reagents contribute to a larger environmental footprint. Researchers and process chemists are encouraged to consider these green metrics in their synthetic planning to foster the development of more sustainable chemical manufacturing.
Safety Operating Guide
Proper Disposal of 2-Cyclopropylacetaldehyde: A Guide for Laboratory Professionals
Essential Safety and Disposal Procedures for Researchers, Scientists, and Drug Development Professionals
The proper disposal of 2-Cyclopropylacetaldehyde is critical for ensuring laboratory safety and environmental protection. This guide provides detailed procedures for the safe handling and chemical neutralization of this compound prior to disposal. As a corrosive and potentially harmful substance, this compound must not be disposed of directly down the drain.[1] Instead, it should be chemically treated to reduce its hazards or collected by a certified hazardous waste management service.
Immediate Safety Precautions
Before beginning any disposal procedure, ensure you are wearing appropriate Personal Protective Equipment (PPE), including:
-
Safety goggles: To protect against splashes, as this compound can cause serious eye damage.
-
Chemical-resistant gloves: To prevent skin contact.
-
Lab coat: To protect clothing and skin.
All procedures should be carried out in a well-ventilated chemical fume hood to avoid inhalation of vapors.
Waste Collection and Storage
If in-lab treatment is not feasible, this compound waste must be collected for professional disposal.
-
Container: Use a clearly labeled, sealed, and non-reactive container.
-
Labeling: The container must be marked as "Hazardous Waste" and include the full chemical name, "this compound."
-
Segregation: Do not mix with other waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) office. Keep it separate from acids, bases, and strong oxidizing agents.
In-Lab Neutralization and Disposal Protocols
For laboratories equipped to handle chemical waste treatment, two primary methods are recommended for the neutralization of this compound: oxidation and reaction with sodium bisulfite. These methods convert the aldehyde into less hazardous substances that may be suitable for aqueous waste disposal, pending local regulations.
Method 1: Oxidation with Potassium Permanganate
This procedure oxidizes the aldehyde to its corresponding carboxylic acid, which is generally less toxic and volatile.[2][3]
Experimental Protocol:
-
In a chemical fume hood, place the beaker containing the this compound waste on a stir plate and begin stirring.
-
Slowly and carefully add a dilute solution of sulfuric acid to acidify the waste to a pH of approximately 3-4.
-
Slowly add a solution of potassium permanganate (KMnO4). The purple color of the permanganate will disappear as it reacts with the aldehyde.
-
Continue adding the permanganate solution until a faint, persistent pink or purple color remains, indicating that all the aldehyde has been oxidized.
-
Quench any excess permanganate by adding a small amount of sodium bisulfite solution until the purple color disappears.
-
Neutralize the solution to a pH between 6 and 8 by adding a suitable base (e.g., sodium bicarbonate).
-
The neutralized solution can now be disposed of as aqueous waste, in accordance with your institution's guidelines and local sewer authority regulations.[4]
Method 2: Reaction with Sodium Bisulfite
This method forms a stable, water-soluble adduct with the aldehyde, effectively neutralizing its reactivity.[1]
Experimental Protocol:
-
In a chemical fume hood, place the beaker containing the this compound waste on a stir plate and begin stirring.
-
Slowly add a saturated solution of sodium bisulfite (NaHSO₃) or a solution of sodium metabisulfite (Na₂S₂O₅) to the waste. An excess of the bisulfite reagent should be used to ensure a complete reaction.
-
Allow the reaction to proceed with stirring. The reaction is typically complete within 15 minutes.[5]
-
The resulting solution containing the stable adduct can be disposed of as aqueous waste, provided it meets the pH requirements of your local sewer authority and institutional guidelines.
Quantitative Data for Disposal Protocols
| Parameter | Oxidation with Potassium Permanganate | Reaction with Sodium Bisulfite |
| Reagent Ratio | ~1.3 moles of KMnO₄ per mole of aldehyde | Excess bisulfite solution |
| pH (Initial) | 3-4 (acidified) | No initial pH adjustment needed |
| pH (Final) | 6-8 (neutralized) | Typically near neutral |
| Reaction Time | Dependent on addition rate | ~15 minutes |
Disposal Workflow
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
References
Essential Safety and Logistics for Handling 2-Cyclopropylacetaldehyde
For Researchers, Scientists, and Drug Development Professionals: A Guide to the Safe Handling, Storage, and Disposal of 2-Cyclopropylacetaldehyde.
This document provides immediate, essential safety protocols and logistical plans for the handling of this compound. Adherence to these procedures is critical to ensure a safe laboratory environment and to mitigate risks associated with this chemical.
Hazard Identification and GHS Classification
This compound is a chemical that requires careful handling due to its potential health hazards. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides the following classifications:
| Hazard Class | Category | Hazard Statement |
| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed[1] |
| Serious Eye Damage/Eye Irritation | 1 | H318: Causes serious eye damage[1] |
Signal Word: Danger
Primary Hazards:
Personal Protective Equipment (PPE)
The use of appropriate personal protective equipment is mandatory when handling this compound. The following table outlines the required PPE for various body parts.
| Body Part | Recommended Protection | Specifications and Rationale |
| Eyes/Face | Safety Goggles and Face Shield | Due to the risk of serious eye damage, both safety goggles and a face shield must be worn to protect against splashes. |
| Skin | Chemical-Resistant Lab Coat | A lab coat made of a chemical-resistant material should be worn to protect against skin contact. |
| Hands | Butyl or Neoprene Gloves | Several sources recommend butyl rubber and neoprene gloves for handling aldehydes[1][2][3]. For acetaldehyde, a similar compound, latex gloves are rated as "Recommended," while nitrile gloves have "Limited Use"[4]. Nitrile gloves may be suitable for short-term splash protection but should be replaced immediately upon contamination[5]. Given the potential for serious eye and skin damage, the use of more robust butyl or neoprene gloves is advised, especially for procedures with a higher risk of exposure. |
| Respiratory | Chemical Fume Hood | All handling of this compound must be conducted in a certified chemical fume hood to prevent inhalation of vapors. |
Handling and Storage Procedures
Proper handling and storage are crucial to maintain the stability of this compound and to prevent hazardous situations.
Handling:
-
Preparation: Before handling, ensure that a chemical fume hood is operational and that all necessary PPE is readily available and in good condition. An emergency eyewash station and safety shower must be accessible.
-
Transfer: When transferring the chemical, use spark-proof tools and ground all equipment to prevent static discharge, as it is a flammable liquid.
-
Work Area: Maintain a clean and organized workspace. Avoid contact with skin, eyes, and clothing. Do not eat, drink, or smoke in the handling area.
Storage:
-
Temperature: Store in a freezer at temperatures below -20°C[6].
-
Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) to prevent degradation[6].
-
Container: Keep the container tightly sealed and in an upright position to prevent leakage.
-
Location: Store in a designated, well-ventilated, and cool area away from heat, sparks, and open flames.
-
Transport: This chemical requires cold-chain transportation to maintain its integrity[6].
Emergency and Disposal Plans
Emergency Procedures:
| Emergency Situation | Procedure |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention. |
| Skin Contact | Immediately wash the affected area with soap and water. Remove contaminated clothing and seek medical attention if irritation persists. |
| Inhalation | Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention. |
| Spill | Evacuate the area and eliminate all ignition sources. Wearing appropriate PPE, absorb the spill with an inert material (e.g., vermiculite, sand) and place it in a sealed container for disposal. Ventilate the area and wash the spill site after material pickup is complete. |
Disposal Plan:
-
Waste Collection: Collect all waste containing this compound, including contaminated materials, in a clearly labeled, sealed container.
-
Disposal Method: Dispose of the chemical waste through a licensed professional waste disposal service. For similar aldehydes like acetaldehyde, incineration in a chemical incinerator equipped with an afterburner and scrubber is the recommended method[7]. Do not dispose of it down the drain or in regular trash.
Workflow for Handling and Disposal
The following diagram illustrates the standard workflow for the safe handling and disposal of this compound.
Caption: Workflow for this compound Handling and Disposal.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
